Isonicotinic Acid
Descripción
This compound has been reported in Aloe africana, Arabidopsis thaliana, and other organisms with data available.
Structure
3D Structure
Propiedades
IUPAC Name |
pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2/c8-6(9)5-1-3-7-4-2-5/h1-4H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBYWOBDOCUKOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8020757 | |
| Record name | Isonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8020757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Beige powder; [Sigma-Aldrich MSDS] | |
| Record name | Isonicotinic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21060 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00789 [mmHg] | |
| Record name | Isonicotinic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21060 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
55-22-1, 163751-04-0 | |
| Record name | 4-Pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55-22-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pyridinecarboxylic acid, radical ion(1+) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=163751-04-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isonicotinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055221 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isonicotinic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16884 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ISONICOTINIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1483 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Pyridinecarboxylic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Isonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8020757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isonicotinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.208 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISONICOTINIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y8SYN761TQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Isonicotinic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0060665 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Isonicotinic Acid: A Fundamental Properties Guide for Researchers
Abstract: This technical guide provides an in-depth overview of the core properties of isonicotinic acid (also known as pyridine-4-carboxylic acid), a key organic compound in pharmaceutical and chemical research. It is an isomer of nicotinic acid (vitamin B3) and picolinic acid, distinguished by the position of the carboxylic acid group on the pyridine (B92270) ring.[1][2][3][4] this compound serves as a critical precursor in the synthesis of numerous therapeutic agents, most notably the first-line anti-tuberculosis drug, isoniazid (B1672263).[1][5][6] This document consolidates essential data on its chemical and physical properties, solubility, and spectral characteristics. Furthermore, it details common experimental protocols for its synthesis, purification, and analysis, and discusses its significant biological activities and applications in drug development. Safety and handling information is also provided to ensure its proper use in a laboratory setting.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid at room temperature.[2][3][7] It is an amphoteric compound, capable of reacting with both acids and bases.[2][8] The compound is stable under normal temperatures and pressures.[9]
| Property | Value | Source(s) |
| IUPAC Name | Pyridine-4-carboxylic acid | [3][10] |
| Synonyms | 4-Pyridinecarboxylic acid, γ-picolinic acid | [1][7][11] |
| CAS Number | 55-22-1 | [3][11] |
| Molecular Formula | C₆H₅NO₂ | [1][3][11] |
| Molecular Weight | 123.11 g/mol | [1][2][3][10] |
| Melting Point | ≥300 °C (sublimes) | [2][3][8] |
| Boiling Point | 260 °C at 15 mmHg | [8] |
| Density | ~1.47 g/cm³ | [8] |
| pKa | 4.96 (at 25 °C) | [8][11] |
| Appearance | White to light yellow crystalline powder | [2][7][8] |
Solubility
This compound is sparingly soluble in cold water but its solubility increases significantly in hot water.[2][11] It is generally insoluble in nonpolar organic solvents like benzene (B151609) and ether.[2][11]
| Solvent | Solubility | Temperature (°C) | Source(s) |
| Water (cold) | 0.52 g/100 mL | 20 | [11] |
| Water | 5.2 g/L | 20 | [8] |
| Water | 6 g/L | 20 | [7] |
| Hot Water | Soluble | - | [2][8] |
| Ethanol | Soluble (in hot) | - | [2][8] |
| Methanol | Soluble | - | [12] |
| 1-Propanol | Soluble | - | [12] |
| 2-Propanol | Soluble | - | [12] |
| Benzene | Practically insoluble | - | [11] |
| Ether | Practically insoluble | - | [2][11] |
Spectral Data
Detailed spectral data (¹H-NMR, ¹³C-NMR, IR) should be obtained from dedicated spectral databases or through direct experimental analysis. For analytical purposes, UV spectrophotometry is commonly employed.
| Technique | Notable Peaks / Wavelengths | Source(s) |
| UV-Vis (in HPLC) | 200 nm | [13] |
| UV-Vis (in HPLC) | 261 nm | [14] |
Applications in Research and Drug Development
This compound is a versatile building block in medicinal chemistry and materials science.
-
Pharmaceutical Intermediate: Its most prominent role is as a starting material for synthesizing antitubercular drugs like isoniazid, iproniazid, ethionamide, and protionamide.[1][5][9] Derivatives have also been investigated for anti-inflammatory, antimicrobial, and antimalarial activities.[2][5][15]
-
Organocatalysis: It can be used as an organocatalyst in multi-component condensation reactions to synthesize complex heterocyclic compounds.[1][2][8]
-
Coordination Chemistry: As an organic ligand, it reacts with metal ions (e.g., copper(I) halides) to form coordination polymers and metal-organic frameworks (MOFs).[1][2][3][8]
Biological Activity and Signaling Pathways
While this compound itself is considered the inactive isomer of nicotinic acid, its derivatives are highly bioactive.[2] The most critical biological application stems from its derivative, isoniazid, a cornerstone drug for treating tuberculosis.
Mechanism of Action of Isoniazid: Isoniazid is a prodrug that requires activation within the mycobacterium. The mycobacterial enzyme catalase-peroxidase (KatG) activates isoniazid, which then covalently binds to and inhibits InhA, an enoyl-acyl carrier protein reductase. This action blocks the synthesis of mycolic acids, which are essential, long-chain fatty acids that form the protective outer layer of the mycobacterial cell wall. The disruption of the cell wall leads to bacterial cell death.[5][16]
Caption: Mechanism of action for the this compound derivative, Isoniazid.
Experimental Protocols
Synthesis
Method 1: Oxidation of 4-Methylpyridine (B42270) (γ-Picoline) A common industrial method involves the continuous oxidation of 4-methylpyridine using a catalyst, such as vanadium pentoxide.[8][17] Another approach is the oxidation using permanganate (B83412) or nitric acid.[3][11]
-
Protocol Outline: 4-methylpyridine is used as the raw material. It undergoes continuous oxidation in the presence of a vanadium pentoxide catalyst. The resulting this compound is then purified. This method can achieve yields of 70-75%.[8][17]
Method 2: Ammoxidation of 4-Picoline On a commercial scale, this compound is produced by the ammoxidation of 4-picoline, which is then followed by the hydrolysis of the resulting nitrile.[3]
-
Reaction Steps:
-
NC₅H₄CH₃ + 1.5 O₂ + NH₃ → NC₅H₄C≡N + 3 H₂O
-
NC₅H₄C≡N + 2 H₂O → NC₅H₄CO₂H + NH₃[3]
-
Purification
Method 1: Recrystallization this compound can be purified by repeated recrystallization from hot water.[8]
-
Protocol Outline: Dissolve the crude this compound in a minimum amount of boiling water. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the crystals by filtration, wash with a small amount of cold water, and dry under vacuum at 110 °C.[8]
Method 2: Sublimation For higher purity, this compound can be sublimed under reduced pressure.
-
Protocol Outline: Heat the crude this compound to 260 °C under a vacuum of 15 mmHg.[8][11] The purified compound will deposit on a cold surface.
Analysis
High-Performance Liquid Chromatography (HPLC) is a precise method for the determination of this compound and its derivatives.
Method 1: Mixed-Mode Chromatography
-
Column: Primesep 100 mixed-mode stationary phase column.[13]
-
Mobile Phase: Isocratic mixture of water, acetonitrile (B52724) (MeCN), and sulfuric acid.[13]
-
Detection: UV at 200 nm.[13]
Method 2: Reversed-Phase Chromatography
-
Column: SHIM-PACK VP-ODS C18.[14]
-
Mobile Phase: Methanol-water (40:60) containing 0.2% Docusate Sodium.[14]
-
Flow Rate: 0.8 mL/min.[14]
-
Detection: UV at 261 nm.[14]
Caption: A generalized experimental workflow for the HPLC analysis of this compound.
Safety and Handling
This compound is considered a hazardous substance and requires careful handling.
-
Hazards: Causes serious eye irritation.[18] May cause skin and respiratory irritation.[19][20]
-
Personal Protective Equipment (PPE): Wear safety glasses with side-shields, protective gloves, and a lab coat.[18] Use in a well-ventilated area or under a fume hood to avoid dust formation and inhalation.
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes, holding eyelids apart. Seek medical attention.[21][18]
-
Skin: Wash off with soap and plenty of water.[18]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[18][19]
-
Ingestion: Rinse mouth with water. Call a physician if you feel unwell.[21][18]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[9][22]
Conclusion
This compound is a compound of fundamental importance to researchers in medicinal chemistry and materials science. Its well-characterized physical and chemical properties, coupled with established synthetic and analytical protocols, make it a reliable and versatile research tool. The profound impact of its derivatives, particularly in the fight against tuberculosis, underscores its continued relevance in drug discovery and development. This guide serves as a foundational resource, providing the core data and methodologies necessary for the effective and safe utilization of this compound in a research environment.
References
- 1. chempanda.com [chempanda.com]
- 2. This compound | 55-22-1 [chemicalbook.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. hmdb.ca [hmdb.ca]
- 5. benchchem.com [benchchem.com]
- 6. US2748137A - Process for preparing this compound - Google Patents [patents.google.com]
- 7. guidechem.com [guidechem.com]
- 8. This compound CAS#: 55-22-1 [m.chemicalbook.com]
- 9. sincerechemical.com [sincerechemical.com]
- 10. This compound | C6H5NO2 | CID 5922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound [drugfuture.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. HPLC Method for Analysis of this compound on Primesep 100 Column | SIELC Technologies [sielc.com]
- 14. Determination of isoniazid and this compound contents in tablets by HPLC | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 15. mdpi.com [mdpi.com]
- 16. Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound synthesis - chemicalbook [chemicalbook.com]
- 18. cdhfinechemical.com [cdhfinechemical.com]
- 19. assets.thermofisher.com [assets.thermofisher.com]
- 20. datasheets.scbt.com [datasheets.scbt.com]
- 21. carlroth.com [carlroth.com]
- 22. tcichemicals.com [tcichemicals.com]
Isonicotinic Acid: A Technical Guide for Drug Development
Isonicotinic acid , also known as pyridine-4-carboxylic acid, is a heterocyclic organic compound of significant interest to researchers, scientists, and drug development professionals. Its structural motif is a fundamental building block in a variety of pharmacologically active compounds, most notably the frontline anti-tuberculosis drug, isoniazid (B1672263). This technical guide provides an in-depth overview of this compound, covering its chemical identity, physicochemical properties, synthesis, and its pivotal role in the mechanism of action of its derivatives.
Core Data and Structure
This compound is an isomer of nicotinic acid (vitamin B3) and picolinic acid, differing in the position of the carboxylic acid group on the pyridine (B92270) ring. In this compound, the carboxyl group is located at the 4-position.
Chemical Structure:
The structure of this compound consists of a pyridine ring substituted with a carboxylic acid group at the fourth carbon atom.
CAS Number: 55-22-1[1]
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₆H₅NO₂ | [1][2] |
| Molecular Weight | 123.11 g/mol | [1][2] |
| Melting Point | ≥300 °C (decomposes) | |
| pKa | 4.90 | |
| Solubility in Water | 5.1 g/L at 20 °C | |
| Appearance | White to off-white crystalline powder | |
| IUPAC Name | Pyridine-4-carboxylic acid | [2] |
Synthesis of this compound
This compound can be synthesized through various methods. A common and industrially significant approach is the oxidation of 4-picoline (4-methylpyridine). Below is a detailed experimental protocol for a laboratory-scale synthesis.
Experimental Protocol: Oxidation of 4-Picoline
This protocol describes the synthesis of this compound via the potassium permanganate (B83412) oxidation of 4-picoline.
Materials:
-
4-Picoline
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Ethanol
-
Distilled water
-
Round-bottom flask (500 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Buchner funnel and flask
-
Filter paper
-
pH meter or pH paper
-
Beakers and graduated cylinders
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10 g of 4-picoline in 200 mL of distilled water.
-
Oxidation: Slowly add a solution of 30 g of potassium permanganate in 300 mL of distilled water to the 4-picoline solution in portions. The addition should be done over a period of 1-2 hours to control the exothermic reaction.
-
Reflux: After the addition is complete, heat the mixture to reflux using a heating mantle for 4-6 hours. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate.
-
Filtration of Manganese Dioxide: After the reaction is complete, cool the mixture to room temperature. Filter the hot solution through a Buchner funnel to remove the brown manganese dioxide (MnO₂) precipitate. Wash the precipitate with a small amount of hot water to recover any adsorbed product.
-
Acidification and Precipitation: Combine the filtrate and washings. While stirring, carefully acidify the solution with concentrated hydrochloric acid until the pH reaches approximately 3.5-4.0. This compound will precipitate out as a white solid.
-
Isolation and Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the crude this compound by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold water and then with a small amount of cold ethanol.
-
Drying: Dry the purified this compound in a desiccator or a vacuum oven at 80-100 °C.
Expected Yield: The typical yield for this reaction is in the range of 60-70%.
Biological Significance and Role in Drug Action
While this compound itself has limited direct biological activity, its derivative, isoniazid (this compound hydrazide) , is a cornerstone in the treatment of tuberculosis. Isoniazid is a prodrug that requires activation within the Mycobacterium tuberculosis bacterium to exert its therapeutic effect. The mechanism of action involves the inhibition of mycolic acid synthesis, an essential component of the mycobacterial cell wall.
Signaling Pathway: Mechanism of Action of Isoniazid
The following diagram illustrates the activation of isoniazid and its subsequent inhibition of the InhA enzyme, a key step in mycolic acid biosynthesis.
Caption: Mechanism of action of Isoniazid in Mycobacterium tuberculosis.
Pathway Description:
-
Activation: Isoniazid, a prodrug, diffuses into the Mycobacterium tuberculosis cell.[3]
-
Enzymatic Conversion: The bacterial enzyme catalase-peroxidase, encoded by the katG gene, activates isoniazid into a reactive isonicotinoyl radical.[3][4]
-
Adduct Formation: This radical species then spontaneously reacts with the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) cofactor to form an INH-NAD adduct.[5][6]
-
Target Inhibition: The INH-NAD adduct binds to and inhibits the enzyme enoyl-acyl carrier protein (ACP) reductase (InhA).[3][5]
-
Disruption of Mycolic Acid Synthesis: InhA is a crucial enzyme in the fatty acid synthase II (FAS-II) system, which is responsible for the synthesis of mycolic acids.[3] Mycolic acids are long-chain fatty acids that are essential components of the mycobacterial cell wall, providing structural integrity and impermeability.[3]
-
Bactericidal Effect: The inhibition of InhA leads to the disruption of mycolic acid synthesis, resulting in a weakened cell wall and ultimately leading to bacterial cell death.[3]
Mutations in the katG gene that prevent the activation of isoniazid are a primary mechanism of drug resistance in M. tuberculosis.[7]
This in-depth understanding of the role of the this compound scaffold in the action of isoniazid is critical for the development of new anti-tuberculosis agents that can overcome existing resistance mechanisms. The chemical tractability of this compound continues to make it a valuable starting point for the synthesis of novel drug candidates.
References
- 1. researchwithrutgers.com [researchwithrutgers.com]
- 2. Overview on mechanisms of isoniazid action and resistance in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Isoniazid? [synapse.patsnap.com]
- 4. Isoniazid and host immune system interactions: A proposal for a novel comprehensive mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms for isoniazid action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Mechanisms of isoniazid resistance in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 4-Pyridinecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis methods for 4-pyridinecarboxylic acid, also known as isonicotinic acid. This crucial compound serves as a fundamental building block in the pharmaceutical and agrochemical industries, most notably as a precursor to the anti-tuberculosis drug isoniazid. This document details various synthetic routes, including industrial-scale processes and laboratory-appropriate procedures, with a focus on reaction conditions, catalysts, yields, and experimental protocols.
Core Synthesis Strategies
The production of 4-pyridinecarboxylic acid predominantly follows three main strategies:
-
Two-Step Ammoxidation-Hydrolysis of 4-Methylpyridine (B42270): This is the most common commercial route, involving the vapor-phase ammoxidation of 4-methylpyridine (4-picoline) to 4-cyanopyridine (B195900), followed by the hydrolysis of the nitrile intermediate.
-
Direct Oxidation of 4-Methylpyridine and its Derivatives: This approach utilizes strong oxidizing agents to directly convert the methyl group of 4-picoline or a derivative into a carboxylic acid.
-
Biocatalytic Synthesis: This "green chemistry" approach employs enzymes, typically from whole-cell systems, to hydrolyze 4-cyanopyridine to this compound under mild conditions.
Ammoxidation of 4-Methylpyridine followed by Hydrolysis
This two-step process is the cornerstone of large-scale this compound production. The overall transformation involves the conversion of the methyl group of 4-picoline into a nitrile, which is then hydrolyzed to a carboxylic acid.
Step 1: Ammoxidation of 4-Methylpyridine to 4-Cyanopyridine
The vapor-phase ammoxidation of 4-methylpyridine is a catalytic process that reacts the substrate with ammonia (B1221849) and air at high temperatures.[1] The general reaction is as follows:
NC₅H₄CH₃ + 1.5 O₂ + NH₃ → NC₅H₄C≡N + 3 H₂O[2]
This reaction is typically carried out in a fixed-bed reactor over a heterogeneous catalyst.[3] Vanadium-based catalysts are most common, often in combination with other metal oxides like titanium, chromium, and aluminum.[4]
The following protocol is based on a patented industrial process for the synthesis of 4-cyanopyridine:[3]
-
Reactant Preparation: 4-Methylpyridine and ammonia are vaporized and preheated to a temperature between 180°C and 330°C.
-
Mixing: The preheated vapor stream is transferred to a mixing tank where it is combined with air. The molar ratio of 4-picoline:ammonia:air is typically in the range of 1:(2-7):(10-15).[3]
-
Catalytic Reaction: The gaseous mixture is fed into a fixed-bed reactor containing a catalyst, often comprised of vanadium and titanium oxides.[4] The reaction temperature is maintained between 330°C and 450°C, with the reactor head pressure controlled at 0.020-0.070 kPa.[3]
-
Product Collection: After the reaction, the effluent gas is cooled and condensed. Sub-zero fractionation is used to separate the crude 4-cyanopyridine.
-
Purification: The crude product is purified by rectification (distillation) to yield the final 4-cyanopyridine product.
| Parameter | Value | Reference |
| Reactants | 4-Methylpyridine, Ammonia, Air | [3] |
| Catalyst | Vanadium-Titanium oxides | [4] |
| Preheating Temp. | 180-330°C | [3] |
| Reaction Temp. | 330-450°C | [3] |
| Molar Ratio | 1 : (2-7) : (10-15) | [3] |
| (4-picoline:NH₃:air) | ||
| 4-Picoline Conversion | >99% | [3] |
| 4-Cyanopyridine Yield | >98% | [3] |
Step 2: Hydrolysis of 4-Cyanopyridine
The hydrolysis of 4-cyanopyridine to this compound can be achieved through chemical or biocatalytic methods.
4-Cyanopyridine can be hydrolyzed under basic conditions. The reaction proceeds through an intermediate, isonicotinamide, which is then further hydrolyzed to this compound. The final product can be controlled by careful selection of reaction conditions.
| Product | Base | Molar Ratio (Nitrile:Base) | Temperature | Reference |
| Isonicotinamide | NaOH | 1 : (0.03-0.075) | 120-170°C | [5] |
| This compound | NaOH | 1 : (1.5-1.75) | 50-80°C | [5] |
Direct Oxidation of 4-Picoline and Derivatives
This method avoids the nitrile intermediate by directly oxidizing a methyl or substituted vinyl group to a carboxylic acid.
Oxidation of 4-Styryl Pyridine with Nitric Acid
This method is particularly useful for separating 4-picoline (gamma-picoline) from its isomer, 3-picoline (beta-picoline). 4-picoline reacts with benzaldehyde (B42025) to form 4-styryl pyridine, which can be more easily separated and then oxidized.[3]
-
Reaction Setup: To a mixture of 70 parts of 70% nitric acid and 20 parts of water, add 20 parts of 4-styryl pyridine.
-
Reaction: A significant evolution of nitric oxide fumes will be observed. Once the evolution has substantially ceased, heat the solution until it boils and then evaporate the contents until the boiling point reaches 120-125°C.
-
Work-up: Add 100 parts of water to the reaction mixture and cool. Filter the crystallized benzoic acid and nitrobenzoic acid byproducts.
-
Precipitation: Adjust the pH of the filtrate to 3.5 using a 50% aqueous sodium hydroxide (B78521) solution and cool. The this compound will precipitate.
-
Purification: Filter the precipitated this compound, wash with water, and then with methanol (B129727) to remove any remaining tarry byproducts.
Oxidation of 4-Methylpyridine with Ozone
A high-yielding laboratory-scale method involves the use of ozone as the oxidant.
-
Reaction Setup: In a 100 ml jacketed vessel, charge 200 ml of acetic acid, 0.05 g of manganese(II) acetate, 1.91 g of sulfuric acid, and 14.1 g of 4-methylpyridine.
-
Ozonolysis: Cool the mixture to 16°C and introduce 4.0 g of ozone over a period of 60 minutes.
-
Work-up: After the ozonolysis is complete, purge the remaining ozone from the solvent with a stream of nitrogen.
-
Analysis: The reaction mixture can be analyzed by HPLC or GC. This method reportedly yields 97% 4-pyridinecarboxylic acid.[6]
| Method | Oxidant | Catalyst | Substrate | Yield | Reference |
| Nitric Acid Oxidation | 70% Nitric Acid | None | 4-Styryl Pyridine | "Excellent" | [7] |
| Ozonolysis | Ozone | Manganese(II) acetate | 4-Methylpyridine | 97% | [6] |
| Continuous Oxidation | Not specified | Vanadium pentoxide | 4-Methylpyridine | 70-75% | [6] |
Biocatalytic Synthesis via Enzymatic Hydrolysis
Biocatalytic methods offer a greener alternative to traditional chemical synthesis, operating under milder conditions and often with high selectivity. The hydrolysis of 4-cyanopyridine to this compound is efficiently catalyzed by nitrilase enzymes produced by various microorganisms.
Hydrolysis using Nocardia globerula
Whole cells of Nocardia globerula NHB-2, which are hyper-induced for nitrilase activity, can be used to efficiently convert 4-cyanopyridine to this compound.[8]
-
Biocatalyst Preparation:
-
Culture Nocardia globerula NHB-2 in a suitable growth medium (e.g., 1% glucose, 0.5% peptone, 0.3% beef extract, 0.1% yeast extract, pH 7.5) at 30°C with shaking.
-
Harvest the cells by centrifugation and suspend them in a 0.1 M sodium phosphate (B84403) buffer (pH 7.5) to obtain resting cells.
-
Immobilize the resting cells in 1% agar (B569324) to form small beads.
-
-
Fed-Batch Reaction:
-
In a 100 mL reaction vessel, suspend the immobilized cells (corresponding to 30 U/mL nitrilase activity) in 0.1 M sodium phosphate buffer (pH 7.5).
-
Perform the reaction at 35°C.
-
Add 50 mM of solid 4-cyanopyridine in eight separate feeds at 20-minute intervals.
-
-
Results: This process can produce 5 g of this compound in 160 minutes with 100% conversion of the substrate.[8]
Hydrolysis using Pseudomonas putida
Pseudomonas putida CGMCC3830 is another microorganism that harbors a nitrilase effective for this transformation.[9]
-
Reaction Setup: In a 1 L system, use 3 mg of resting P. putida cells per mL of reaction volume.
-
Reaction Conditions: Maintain the reaction at 30°C.
-
Conversion: 100 mM of 4-cyanopyridine can be fully converted to this compound within 20 minutes.
-
Product Yield: In a 200-minute reaction, 123 g/L of this compound can be obtained without byproducts.[9]
| Microorganism | Method | Substrate Conc. | Temperature | Time | Yield/Productivity | Reference |
| Nocardia globerula | Fed-Batch (Immobilized) | 8 x 50 mM feeds | 35°C | 160 min | 5 g total (100% conversion) | [8] |
| Pseudomonas putida | Bench-Scale (Resting Cells) | 100 mM | 30°C | 200 min | 123 g/L | [9] |
Conclusion
The synthesis of 4-pyridinecarboxylic acid can be achieved through several viable routes, each with its own advantages and suitability for different scales of production. The ammoxidation of 4-picoline followed by hydrolysis remains the dominant industrial method due to its high throughput and efficiency. Direct oxidation methods offer alternative chemical pathways, with ozonolysis showing high yields on a laboratory scale. Finally, biocatalytic routes represent a promising green alternative, providing high selectivity and productivity under mild reaction conditions, making them an attractive area for further research and development in the pharmaceutical and chemical industries.
References
- 1. scribd.com [scribd.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. chempanda.com [chempanda.com]
- 4. CN101602719B - Synthesis method of 4-cyanopyridine - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. US2748137A - Process for preparing this compound - Google Patents [patents.google.com]
- 8. bioencapsulation.net [bioencapsulation.net]
- 9. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Solubility of Isonicotinic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the solubility of isonicotinic acid in a range of common organic solvents. Understanding the solubility of this important compound, a key building block in many pharmaceutical products, is critical for process development, formulation, and drug delivery. This document compiles quantitative solubility data, details common experimental methodologies for its determination, and provides visual representations of experimental workflows and the physicochemical principles governing solubility.
Quantitative Solubility Data
The solubility of this compound has been experimentally determined in various organic solvents across a range of temperatures. The following tables summarize the mole fraction solubility (x) and, where available, the solubility in grams per 100g of solvent.
Table 1: Solubility of this compound in Alcohols
| Solvent | Temperature (K) | Mole Fraction Solubility (x) | Reference |
| Methanol | 298.15 | 0.0257 | [1] |
| 313.15 | 0.0463 | [1] | |
| 328.15 | 0.0789 | [1] | |
| Ethanol | 298.15 | 0.0151 | [1] |
| 313.15 | 0.0271 | [1] | |
| 328.15 | 0.0458 | [1] | |
| 1-Propanol | 298.15 | 0.0093 | [1] |
| 313.15 | 0.0166 | [1] | |
| 328.15 | 0.0279 | [1] | |
| 2-Propanol | 298.15 | 0.0108 | [1] |
| 313.15 | 0.0191 | [1] | |
| 328.15 | 0.0318 | [1] | |
| 1,2-Propanediol | 298.15 | 0.0381 | [1] |
| 313.15 | 0.0632 | [1] | |
| 328.15 | 0.0995 | [1] | |
| Butan-2-ol | 298.2 | 0.00768 | [2] |
| Pentan-1-ol | 298.2 | 0.00483 | [2] |
Table 2: Solubility of this compound in Other Organic Solvents
| Solvent | Temperature (K) | Mole Fraction Solubility (x) | Reference |
| Propanone | 298.2 | 0.00465 | [2] |
| Tetrahydrofuran | 298.2 | 0.00136 | [2] |
Experimental Protocols
The determination of this compound solubility is primarily achieved through established methods such as the shake-flask method and dynamic (synthetic) methods. These approaches are designed to ensure that a state of equilibrium is reached between the solid solute and the solvent.
Key Experimental Method: Isothermal Shake-Flask Method
The isothermal shake-flask method is a reliable and widely used technique for determining equilibrium solubility.[3]
1. Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvent (analytical grade or higher)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
2. Procedure:
- Preparation of Supersaturated Solutions: An excess amount of this compound is added to a known volume or mass of the organic solvent in a sealed container (e.g., a screw-cap vial or flask). This ensures that the solution will be saturated at the desired temperature.
- Equilibration: The containers are placed in a thermostatically controlled shaker or water bath set to the desired temperature. The mixtures are agitated for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.[3] The system is visually inspected to confirm that excess solid remains.
- Phase Separation: After equilibration, the agitation is stopped, and the samples are allowed to stand undisturbed for a period to allow the undissolved solid to settle. A clear aliquot of the supernatant is then carefully withdrawn and immediately filtered to remove any suspended solid particles. Syringe filters with a pore size of 0.45 µm or smaller are commonly used.
- Quantification: The concentration of this compound in the clear, saturated filtrate is determined using a suitable analytical technique. UV-Vis spectrophotometry is a common method. A calibration curve is first prepared by measuring the absorbance of a series of standard solutions of this compound of known concentrations in the same solvent. The absorbance of the saturated filtrate is then measured, and its concentration is determined from the calibration curve.
- Data Reporting: The solubility is typically reported in terms of mole fraction, molarity (mol/L), or mass of solute per mass or volume of solvent (e.g., g/100g solvent).
Dynamic (Synthetic) Method
In the dynamic or synthetic method, a solid solute is added to a known amount of solvent, and the temperature is slowly increased until all the solid dissolves. The temperature at which the last solid particle disappears is recorded as the saturation temperature for that specific composition. This method is particularly useful for generating solubility data over a range of temperatures.[4]
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the typical workflow for determining the solubility of this compound using the shake-flask method.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Isonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isonicotinic acid, also known as pyridine-4-carboxylic acid, is an organic compound and an isomer of nicotinic acid (Vitamin B3).[1][2] It consists of a pyridine (B92270) ring with a carboxylic acid group at the 4-position.[1] This compound serves as a fundamental building block and precursor in the synthesis of numerous pharmaceuticals, most notably the anti-tuberculosis drug isoniazid.[3][4][5] Its derivatives are also explored for a range of therapeutic applications, including anti-inflammatory, antimalarial, and antiviral agents.[2][3][6]
This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a review of its relevance in medicinal chemistry.
Physical Properties
This compound is a white to off-white crystalline solid at room temperature.[1][7][8] It is odorless and can be purified by sublimation.[2][9] The key physical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₅NO₂ | [1][3][10][11] |
| Molecular Weight | 123.11 g/mol | [1][3][9][11] |
| Appearance | White to off-white crystalline solid/powder | [1][8][9] |
| Melting Point | ≥300 °C; typically 310-319 °C (sublimes) | [1][2][8][9][10] |
| Boiling Point | 260 °C at 15 mmHg (sublimes) | [8][10] |
| Vapor Pressure | 0.00789 mmHg | [11] |
| Solubility in Water | Sparingly soluble in cold water (0.52 g/100 mL at 20°C); more soluble in hot water. | [8][9][10] |
| Solubility in Organic Solvents | Soluble in hot ethanol; practically insoluble in benzene, ether, and boiling alcohol. | [9][10] |
| pH of Saturated Solution | 3.6 | [10] |
Chemical Properties
This compound is an amphoteric compound, capable of reacting with both acids and bases.[9] It exists in solution as a zwitterion, a neutral species, a protonated cation, or a deprotonated anion, depending on the pH.[12] In aqueous solutions near neutral pH, the zwitterionic form is dominant.[12]
| Property | Value | Source(s) |
| IUPAC Name | Pyridine-4-carboxylic acid | [1][11] |
| CAS Number | 55-22-1 | [1][10] |
| pKa (Acid Dissociation Constant) | 4.96 (at 25 °C) | [10] |
| Acidity (Strongest Acidic) | pKa: 3.73 | [13] |
| Basicity (Strongest Basic) | pKa: 2.35 | [13] |
| Reactivity | Stable to heat and oxidation. Can undergo reactions typical of carboxylic acids (e.g., esterification) and pyridines. | [2][9] |
| Spectroscopic Data (UV-Vis) | λmax: 214 nm, 264 nm (in acidic mobile phase) | [14] |
| Spectroscopic Data (¹H NMR) | In DMSO-d₆: δ 14 (s, 1H, COOH), 8.79 (d, 2H, pyridine), 7.83 (d, 2H, pyridine) | |
| Spectroscopic Data (¹³C NMR) | Solvent: D₂O & DCl |
Experimental Protocols
Synthesis of this compound
Method 1: Oxidation of 4-Methylpyridine (B42270) (4-Picoline)
This is a common industrial method for producing this compound.
-
Reactants : 4-methylpyridine is used as the raw material.
-
Catalyst : Vanadium pentoxide (V₂O₅) serves as the catalyst.
-
Process : The synthesis is performed via continuous oxidation. 4-methylpyridine is passed over the vanadium pentoxide catalyst at elevated temperatures.
-
Yield : This method typically results in a product purity of over 95% with a yield of 70-75%.[2]
Method 2: Synthesis from Mixed Picolines
This process is valuable as it utilizes mixed beta- and gamma-picolines, which are difficult to separate due to their similar boiling points.[3]
-
Step 1: Reaction with Benzaldehyde : A mixture of gamma- and beta-picoline is reacted with benzaldehyde. This selectively converts the more reactive gamma-picoline into 4-styryl pyridine, leaving the beta-picoline largely unreacted.[3]
-
Step 2: Oxidation : The resulting mixture containing 4-styryl pyridine and beta-picoline is heated with a strongly acidic oxidizing agent (e.g., nitric acid) at a temperature between 100-145 °C.[3] This temperature is sufficient to oxidize the 4-styryl pyridine to this compound while leaving the beta-picoline intact.[3]
-
Step 3: Recovery : The this compound is recovered from the reaction mixture. This can be achieved by neutralization with a base (e.g., caustic soda) followed by precipitation as a copper salt using copper sulfate. The unreacted beta-picoline can also be recovered.
Purification
-
Recrystallization : Crude this compound can be purified by repeated recrystallization from hot water.[2]
-
Sublimation : An alternative high-purity method is sublimation under reduced pressure, for example, at 260 °C and 15 mmHg.[2][10]
Determination of pKa by Potentiometric Titration
This protocol provides a standardized method for accurately determining the acid dissociation constant (pKa).
-
Apparatus : A calibrated potentiometer with a pH electrode and a magnetic stirrer.
-
Reagents : 0.1 M HCl, 0.1 M NaOH, 0.15 M KCl (to maintain constant ionic strength), and a ~1 mM solution of this compound.[9][12]
-
Calibration : Calibrate the potentiometer using standard aqueous buffers at pH 4, 7, and 10.[9][12]
-
Sample Preparation : Prepare a 20 mL solution of ~1 mM this compound. Purge the solution with nitrogen to remove dissolved CO₂.[9][12]
-
Titration :
-
Place the sample solution in a reaction vessel on the magnetic stirrer and immerse the pH electrode.
-
Make the solution acidic (pH 1.8-2.0) by adding 0.1 M HCl.[9][12]
-
Titrate the solution by adding small, precise increments of 0.1 M NaOH.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH reaches approximately 12.0-12.5.[9][12]
-
-
Data Analysis : Plot the pH values against the volume of NaOH added to generate a titration curve. The pKa corresponds to the pH at the half-equivalence point. The equivalence point can be determined from the inflection point of the curve (or the peak of the first derivative). Perform at least three titrations to ensure reproducibility.[9][12]
Spectroscopic Analysis
-
UV-Visible Spectroscopy : Prepare a dilute solution of this compound in an acidic mobile phase (e.g., water/acetonitrile with phosphoric acid, pH < 3).[14] Scan the sample using a UV-Vis spectrophotometer, typically from 200 to 400 nm, to identify the wavelengths of maximum absorbance (λmax).[14]
-
Infrared (IR) Spectroscopy : Prepare a sample as a KBr pellet or a Nujol mull. Analyze using an FTIR spectrometer to obtain the infrared spectrum, which reveals characteristic vibrational frequencies of the functional groups (C=O, O-H, C=N, C=C).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆ or D₂O with DCl). Record ¹H and ¹³C NMR spectra using an NMR spectrometer. The resulting spectra provide detailed information about the molecular structure.
Applications in Drug Development & Key Reactions
This compound is a crucial intermediate in the pharmaceutical industry.[3] Its primary use is in the synthesis of isoniazid, a first-line medication for the treatment of tuberculosis.[4] The development of derivatives, particularly isonicotinoyl hydrazones, is an active area of research to combat drug-resistant strains of Mycobacterium tuberculosis.[4] Furthermore, derivatives have shown potent anti-inflammatory activity, which is believed to be mediated through the inhibition of cyclooxygenase-2 (COX-2).[6]
Mandatory Visualizations
Caption: Workflow for the industrial synthesis of this compound.
Caption: Synthesis pathway for the drug Isoniazid.
Caption: Inhibition of the COX-2 pathway by this compound derivatives.
References
- 1. ccjm.org [ccjm.org]
- 2. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 3. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. ijper.org [ijper.org]
- 10. egyankosh.ac.in [egyankosh.ac.in]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]
- 14. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Isonicotinic Acid and its Main Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isonicotinic acid, also known as pyridine-4-carboxylic acid, is a derivative of pyridine (B92270) with a carboxylic acid group at the 4-position.[1] This organic compound serves as a critical scaffold in medicinal chemistry, most notably as the precursor to a range of pharmaceuticals with diverse therapeutic applications. Its derivatives have demonstrated significant efficacy as antimicrobial, anti-inflammatory, and antiviral agents.[2][3] The most prominent derivative is isoniazid (B1672263), a first-line drug for the treatment of tuberculosis for several decades.[2] The continued emergence of drug-resistant pathogens necessitates ongoing research into novel derivatives of this compound. This guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of this compound and its key derivatives, complete with detailed experimental protocols and pathway visualizations to aid in research and drug development.
Physicochemical Properties
This compound and its derivatives possess a range of physicochemical properties that influence their biological activity and pharmaceutical development. A summary of these properties for this compound and its prominent derivative, isoniazid, is presented below.
| Property | This compound | Isoniazid (this compound Hydrazide) |
| Molecular Formula | C₆H₅NO₂ | C₆H₇N₃O |
| Molecular Weight | 123.11 g/mol [4] | 137.14 g/mol [5] |
| Appearance | White to off-white crystalline solid[4] | Colorless, odorless, white crystalline powder[5] |
| Melting Point | 310 °C (sublimes)[4] | 171.4 °C[6] |
| Solubility | Sparingly soluble in cold water, more soluble in hot water; practically insoluble in benzene, ether, and boiling alcohol.[7] | 1 g in 8 g water, 1 g in 50 mL alcohol; slightly soluble in chloroform; very slightly soluble in ether.[5] |
| pKa | 4.96 (at 25 °C)[7] | 1.82 (at 20 °C)[8] |
Synthesis of this compound and its Derivatives
The synthesis of this compound and its derivatives is a cornerstone of their application in drug discovery. Various methods have been developed for their efficient preparation.
Synthesis of this compound
A common commercial method for the production of this compound is the ammoxidation of 4-picoline (4-methylpyridine), followed by the hydrolysis of the resulting nitrile.[4] Another established method involves the oxidation of 4-picoline using nitric acid.[4]
Synthesis of Isoniazid (this compound Hydrazide)
Isoniazid is primarily synthesized through the reaction of an this compound ester with hydrazine (B178648) hydrate.[2]
Synthesis of Isonicotinoyl Hydrazones
Isonicotinoyl hydrazones are a significant class of derivatives with pronounced antitubercular activity. They are synthesized through the condensation reaction of isoniazid with various aldehydes or ketones.[2]
Synthesis of this compound Esters
Ester derivatives of this compound are valuable intermediates and have also shown biological activity. A general method for their synthesis involves the reaction of isonicotinoyl chloride hydrochloride with the desired alcohol.
Experimental Protocols
General Synthesis of Isonicotinoyl Hydrazones[9][10]
Materials:
-
Isoniazid
-
Appropriate aldehyde or ketone
-
Ethanol or methanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolve an equimolar amount of isoniazid in a suitable solvent (e.g., ethanol) in a round-bottom flask.[2]
-
To this solution, add an equimolar amount of the desired aldehyde or ketone, also dissolved in a minimal amount of the same solvent.[2]
-
Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation.[2]
-
Heat the mixture to reflux and stir for a period ranging from a few hours to overnight, monitoring the reaction progress by thin-layer chromatography.[2][9]
-
After completion, cool the reaction mixture to allow the hydrazone product to precipitate.
-
Collect the solid product by filtration and wash with cold distilled water.[9]
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified isonicotinoyl hydrazone.[10]
-
Characterize the final product using techniques such as NMR spectroscopy and mass spectrometry.[2]
General Synthesis of this compound Esters[11]
Materials:
-
This compound
-
Desired alcohol (e.g., methanol, ethanol)
-
Thionyl chloride (SOCl₂) or concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure using Thionyl Chloride:
-
To a stirred solution of this compound (10 mmol) in the desired alcohol (20 mL), add thionyl chloride (20 mmol) dropwise at 0 °C over 1 hour.[11]
-
Stir the mixture at 50 °C for 12 hours.[11]
-
Cool the reaction mixture to room temperature and dilute with water (25 mL).[11]
-
Evaporate the alcohol and adjust the pH to ~6 with aqueous sodium bicarbonate solution.[11]
-
Extract the aqueous mixture three times with ethyl acetate.[11]
-
Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate under reduced pressure to yield the ester.[11]
Determination of Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis[12]
Materials:
-
Mycobacterium tuberculosis H37Rv (ATCC 27294)
-
Middlebrook 7H9 Broth supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase) and 0.2% glycerol
-
Test compound (this compound derivative)
-
96-well microtiter plates
-
Sterile saline with 0.05% Tween 80
-
0.5 McFarland standard
-
Inverted mirror or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension of M. tuberculosis H37Rv in sterile saline with 0.05% Tween 80 and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension 1:100 in Middlebrook 7H9 broth to achieve a final concentration of approximately 10⁵ CFU/mL.[12]
-
Drug Dilution: Prepare two-fold serial dilutions of the test compound in Middlebrook 7H9 broth in a 96-well plate to cover a desired concentration range (e.g., 0.015 - 128 µg/mL).[12]
-
Inoculation: Add 100 µL of the final bacterial inoculum to each well containing the drug dilutions. Include a positive growth control (no drug) and a negative control (no bacteria).[12]
-
Incubation: Seal the plate and incubate at 36°C ± 1°C.[12]
-
Reading Results: Observe the plates for visible growth after 7 days and perform the final reading when growth is evident in the positive control well (typically 10-21 days). The MIC is the lowest concentration of the compound that inhibits more than 99% of bacterial growth.[12]
In Vitro Anti-inflammatory Assay: Reactive Oxygen Species (ROS) Inhibition[13][14]
Materials:
-
RAW 264.7 murine macrophage cells
-
Cell culture medium (e.g., DMEM)
-
Test compound (this compound derivative)
-
Lipopolysaccharide (LPS)
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Phosphate-buffered saline (PBS)
-
96-well plates (black, clear bottom)
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density that allows for ~70-80% confluency on the day of the experiment and allow them to adhere overnight.[13]
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.[14]
-
ROS Induction: Stimulate the cells with LPS (e.g., 1 µg/mL) for a desired period.[14]
-
ROS Labeling: Remove the culture medium and wash the cells gently with PBS. Add DCFH-DA solution (diluted in culture medium or buffer) to the cells and incubate for 30 minutes at 37°C in the dark.[15]
-
Fluorescence Measurement: Remove the DCFH-DA solution, wash the cells with PBS, and add 100 µL of PBS to each well. Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[15]
-
Data Analysis: Calculate the percentage of ROS inhibition for each concentration of the test compound relative to the LPS-stimulated control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of ROS production.
Biological Activities and Mechanisms of Action
Antimicrobial Activity
The most significant biological activity of this compound derivatives is their antimicrobial effect, particularly against Mycobacterium tuberculosis.
Quantitative Data on Antitubercular Activity:
| Derivative Class | Example Compound(s) | MIC Range against M. tuberculosis H37Rv | Reference(s) |
| Hydrazides | Isoniazid | 0.025 - 0.1 µg/mL | [16] |
| Hydrazones | Isonicotinoyl hydrazones of various aldehydes | <7.8 - 15.6 µg/mL | [17] |
| N(2)-acyl hydrazides | This compound N'-tetradecanoyl-hydrazide | More active than isoniazid | [18] |
| Nicotinic acid hydrazides | N′-(5-bromo-2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazide | 6.25 µg/mL | [19] |
Mechanism of Action: Inhibition of Mycolic Acid Synthesis by Isoniazid
Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[20] Once activated, it forms a reactive species, the isonicotinoyl radical, which then covalently binds to NAD⁺ to form an isonicotinoyl-NAD adduct.[4][20] This adduct potently inhibits the enoyl-acyl carrier protein reductase, InhA, a key enzyme in the fatty acid synthase II (FAS-II) system.[20] The inhibition of InhA blocks the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall, leading to bacterial cell death.[20]
Caption: Isoniazid activation and inhibition of mycolic acid synthesis.
Anti-inflammatory Activity
Several derivatives of this compound have demonstrated potent anti-inflammatory properties, primarily through the inhibition of reactive oxygen species (ROS) production.
Quantitative Data on Anti-inflammatory Activity:
| Derivative Class | Example Compound(s) | IC₅₀ for ROS Inhibition (µg/mL) | Reference(s) |
| Isonicotinates | N-(3-Aminophenyl) isonicotinamide | 1.42 ± 0.1 | [21] |
| Isonicotinates | N-(4-Aminophenyl) isonicotinamide | 8.6 ± 0.5 | [21] |
| Standard Drug | Ibuprofen | 11.2 ± 1.9 | [21] |
Mechanism of Action: Inhibition of Reactive Oxygen Species (ROS)
Inflammation is often associated with the overproduction of ROS by immune cells such as macrophages.[21] Certain this compound derivatives can suppress this ROS production, thereby exerting an anti-inflammatory effect. The exact signaling pathways involved are still under investigation, but may involve the nicotinic anti-inflammatory pathway, which is known to modulate inflammatory responses.[22]
Caption: Anti-inflammatory action via ROS inhibition.
Conclusion
This compound and its derivatives remain a fertile ground for drug discovery and development. Their established antimicrobial and emerging anti-inflammatory activities, coupled with well-defined synthetic routes, make them attractive scaffolds for the design of new therapeutic agents. This technical guide provides a foundational resource for researchers in this field, offering detailed methodologies and a summary of the current understanding of the properties and biological actions of these important compounds. Further exploration of the structure-activity relationships and mechanisms of action of novel this compound derivatives holds the promise of delivering next-generation therapeutics to address unmet medical needs.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Isoniazid-resistance conferring mutations in Mycobacterium tuberculosis KatG: Catalase, peroxidase, and INH-NADH adduct formation activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. EP1575921B1 - Process for the synthesis of this compound hydrazide - Google Patents [patents.google.com]
- 8. Nitric Oxide Generated from Isoniazid Activation by KatG: Source of Nitric Oxide and Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. abcam.cn [abcam.cn]
- 14. benchchem.com [benchchem.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. US2745838A - Preparation of this compound esters - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl this compound hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mode of action and quantitative structure-activity correlations of tuberculostatic drugs of the this compound hydrazide type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Exploitation of the nicotinic anti-inflammatory pathway for the treatment of epithelial inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Significance of Isonicotinic Acid: A Technical Guide for Drug Development
An in-depth exploration of the multifaceted roles of isonicotinic acid and its derivatives in pharmacology, focusing on their mechanisms of action, therapeutic potential, and the experimental methodologies used in their evaluation.
Introduction
This compound, a pyridine-4-carboxylic acid, is a versatile scaffold in medicinal chemistry, most famously recognized as the precursor to the first-line anti-tuberculosis drug, isoniazid (B1672263).[1] Beyond its critical role in combating Mycobacterium tuberculosis, derivatives of this compound have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This technical guide provides a comprehensive overview of the biological significance of this compound, detailing its mechanisms of action, summarizing key quantitative data, and providing detailed experimental protocols for researchers, scientists, and drug development professionals.
Antitubercular Activity: The Isoniazid Story
The most prominent biological significance of this compound lies in its derivative, this compound hydrazide, commonly known as isoniazid (INH).[2] INH is a cornerstone of tuberculosis treatment and functions as a prodrug that requires activation within the mycobacterium.[3][4]
Mechanism of Action
The primary mechanism of action of isoniazid involves the inhibition of mycolic acid synthesis, an essential component of the mycobacterial cell wall.[5][6] This process can be broken down into the following key steps:
-
Activation by KatG: Isoniazid enters the Mycobacterium tuberculosis cell and is activated by the bacterial catalase-peroxidase enzyme, KatG.[3][4] This activation process converts INH into a reactive isonicotinic acyl radical.[7]
-
Formation of the INH-NAD Adduct: The isonicotinic acyl radical spontaneously couples with the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) cofactor to form a covalent INH-NAD adduct.[8]
-
Inhibition of InhA: This INH-NAD adduct acts as a potent, slow, tight-binding inhibitor of the enoyl-acyl carrier protein reductase, InhA.[9] InhA is a key enzyme in the fatty acid synthase-II (FAS-II) system, which is responsible for the elongation of fatty acids that are precursors to mycolic acids.[5][10]
-
Disruption of Mycolic Acid Synthesis: By inhibiting InhA, the synthesis of mycolic acids is blocked, leading to a compromised cell wall and ultimately, bacterial cell death.[5][11]
Quantitative Data on Antitubercular Activity
The inhibitory potency of the activated form of isoniazid (the INH-NAD adduct) against its target, InhA, has been quantified. The following table summarizes key inhibition constants.
| Inhibitor | Enzyme | Inhibition Constant (Ki) | Comments |
| INH-NAD Adduct | Wild-Type InhA | 0.75 ± 0.08 nM | Slow, tight-binding competitive inhibitor.[9] |
| INH-NAD Adduct | InhA (I21V mutant) | ~5 nM | This mutation confers INH resistance but has a small effect on adduct affinity.[12] |
| INH-NAD Adduct | InhA (I47T mutant) | ~5 nM | This mutation confers INH resistance but has a small effect on adduct affinity.[12] |
| INH-NAD Adduct | InhA (S94A mutant) | ~5 nM | This mutation confers INH resistance but has a small effect on adduct affinity.[12] |
Anti-Inflammatory and Antioxidant Activities
Derivatives of this compound have shown significant promise as anti-inflammatory and antioxidant agents. The primary mechanism investigated for their anti-inflammatory effects is the inhibition of reactive oxygen species (ROS) production.[5]
Mechanism of Action
The overproduction of ROS is a key factor in the development and progression of inflammatory disorders.[11] this compound derivatives have been shown to inhibit the production of ROS by immune cells, such as neutrophils. The exact molecular targets for this activity are still under investigation, but may involve the modulation of enzymes like cyclooxygenase-2 (COX-2).[6][11]
Quantitative Data on Anti-Inflammatory and Antioxidant Activities
Several studies have quantified the anti-inflammatory and antioxidant potential of this compound derivatives using various assays. The following table summarizes some of the reported half-maximal inhibitory concentrations (IC50).
| Compound | Assay | IC50 Value | Reference |
| Isonicotinate of meta-aminophenol | ROS Inhibition (human blood cells) | 1.42 ± 0.1 µg/mL | [5] |
| Isonicotinate of para-aminophenol | ROS Inhibition (human blood cells) | 8.6 ± 0.5 µg/mL | [2] |
| N-(3-Benzoylphenyl)pyridine-4-carboxamide (C4) | DPPH radical scavenging | - (Promising activity) | |
| C20 derivative | DPPH radical scavenging | 22% scavenging effect |
Anticancer Activity
Recent research has highlighted the potential of isoniazid derivatives as a novel class of anticancer agents.[3][7] These compounds have demonstrated cytotoxicity against a range of human cancer cell lines.
Mechanism of Action
The precise mechanism of anticancer activity for many isoniazid derivatives is still under investigation. However, some studies suggest the involvement of signaling pathways that regulate cell proliferation and survival, such as the PI3K/Akt/mTOR pathway. Additionally, the induction of apoptosis (programmed cell death) has been observed in cancer cells treated with these derivatives.
Quantitative Data on Anticancer Activity
The cytotoxic effects of several isoniazid derivatives have been evaluated against various human cancer cell lines. The following table presents a selection of reported IC50 values.
| Compound | Cancer Cell Line | IC50 Value (µg/mL) | Reference |
| Isoniazid Derivative 18 | HCT-116 (Colon) | 2.025 | [7] |
| Isoniazid Derivative 31 | HCT-116 (Colon) | 3.366 | [7] |
| Isoniazid Derivative 15 | HCT-116 (Colon) | 0.9670 | [7] |
| Isoniazid Derivative 18 | OVCAR-8 (Ovarian) | 2.021 | [7] |
| Isoniazid Derivative 31 | OVCAR-8 (Ovarian) | 1.367 | [7] |
| Isoniazid Derivative 15 | OVCAR-8 (Ovarian) | 1.718 | [7] |
| Isoniazid Derivative 18 | HL-60 (Leukemia) | 0.61 | [7] |
| Isoniazid Derivative 31 | HL-60 (Leukemia) | 0.89 | [7] |
| Isoniazid Derivative 15 | HL-60 (Leukemia) | 1.912 | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound and its derivatives.
Protocol 1: InhA Enzymatic Inhibition Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of a test compound against the purified InhA enzyme by monitoring the oxidation of NADH.
Materials:
-
Purified recombinant InhA enzyme
-
NADH
-
2-trans-dodecenoyl-CoA (DD-CoA) or other suitable enoyl-ACP reductase substrate
-
Test compound dissolved in DMSO
-
Assay buffer (e.g., 30 mM PIPES, 150 mM NaCl, pH 6.8)
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Prepare working solutions of NADH and DD-CoA in assay buffer.
-
Dilute the purified InhA enzyme to the desired concentration in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, perform serial dilutions of the test compound in the assay buffer. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).
-
Include control wells containing only assay buffer and DMSO (no inhibitor).
-
-
Reaction:
-
Add NADH to each well to a final concentration of approximately 250 µM.
-
Add the substrate, DD-CoA, to each well to a final concentration of about 25 µM.
-
Initiate the reaction by adding the purified InhA enzyme to each well to a final concentration of 10-100 nM.
-
-
Measurement:
-
Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-30 minutes at 25°C.
-
-
Data Analysis:
-
Calculate the initial velocity of the reaction for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Mycobacterial Cell Viability Assay (MTT Assay)
This protocol is for determining the minimum inhibitory concentration (MIC) or IC50 of a compound against Mycobacterium tuberculosis using the colorimetric MTT assay.
Materials:
-
Mycobacterium tuberculosis culture (e.g., H37Rv)
-
7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and Tween 80
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Inoculum Preparation:
-
Grow M. tuberculosis in 7H9 broth to mid-log phase.
-
Adjust the bacterial suspension to a specific optical density (e.g., McFarland standard 0.5).
-
-
Assay Setup:
-
In a 96-well plate, add 100 µL of supplemented 7H9 broth to all wells.
-
Add 100 µL of the test compound solution to the first well of a row and perform 2-fold serial dilutions across the plate.
-
Add the prepared bacterial inoculum to each well.
-
Include control wells with bacteria and DMSO (no compound) and wells with broth only (blank).
-
-
Incubation:
-
Incubate the plate at 37°C for 5-7 days.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate for an additional 3-4 hours at 37°C.
-
-
Solubilization and Measurement:
-
Add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition for each compound concentration compared to the control.
-
Determine the MIC as the lowest concentration that inhibits visible growth or calculate the IC50 from a dose-response curve.
-
Protocol 3: Cellular Reactive Oxygen Species (ROS) Inhibition Assay (DCFH-DA Assay)
This protocol describes the measurement of intracellular ROS inhibition by a test compound using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).
Materials:
-
Adherent cells (e.g., human neutrophils or a suitable cell line)
-
Cell culture medium
-
Test compound dissolved in DMSO
-
DCFH-DA stock solution (10 mM in DMSO)
-
Hank's Balanced Salt Solution (HBSS) or other suitable buffer
-
ROS inducer (e.g., phorbol (B1677699) 12-myristate 13-acetate (PMA) or zymosan)
-
Luminol (for chemiluminescence detection) or a fluorescence plate reader/microscope
-
96-well plates (black plates for fluorescence/luminescence)
Procedure:
-
Cell Preparation:
-
Seed adherent cells in a 96-well plate and culture until they reach the desired confluency. For suspension cells, prepare a cell suspension of the appropriate density.
-
-
Compound Incubation:
-
Treat the cells with various concentrations of the test compound or vehicle (DMSO) for a specified pre-incubation time.
-
-
DCFH-DA Loading:
-
Remove the culture medium and wash the cells with HBSS.
-
Load the cells with DCFH-DA working solution (typically 10-25 µM in HBSS) and incubate for 30-60 minutes at 37°C in the dark.
-
-
ROS Induction and Measurement:
-
Wash the cells to remove excess DCFH-DA.
-
Add the ROS inducer (e.g., PMA) to the wells.
-
For chemiluminescence, add luminol.
-
Immediately measure the fluorescence (Ex/Em ~485/529 nm) or chemiluminescence over time using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of ROS production or the total ROS produced for each condition.
-
Determine the percentage of ROS inhibition for each compound concentration relative to the control.
-
Calculate the IC50 value from a dose-response curve.
-
Conclusion
This compound and its derivatives represent a rich source of biologically active compounds with significant therapeutic potential. While the anti-tuberculosis activity of isoniazid is well-established, ongoing research continues to unveil new applications in areas such as inflammation, oxidative stress, and cancer. The detailed understanding of their mechanisms of action, supported by robust quantitative data and standardized experimental protocols, is crucial for the continued development of novel and effective therapies based on this versatile chemical scaffold. This guide provides a foundational resource for researchers and drug development professionals to further explore the promising biological significance of this compound.
References
- 1. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. benchchem.com [benchchem.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. benchchem.com [benchchem.com]
- 6. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. [Mechanism of PI3K/AKT/mTOR signaling pathway for mediating anti-inflammatory and anti-oxidant effects of chrysin: a protein microarray-based study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Key Pharmaceutical Precursor: An In-depth Technical Guide to the Discovery and History of Isonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and historical development of isonicotinic acid, a pivotal organic compound that serves as a fundamental building block in the synthesis of numerous pharmaceutical agents. From its initial synthesis in the late 19th century to its crucial role in the development of the first effective tuberculosis treatment, this document delves into the key scientific milestones, details the evolution of its synthesis, and presents the relevant technical data for a scientific audience.
Discovery and Early History
This compound, or pyridine-4-carboxylic acid, was first synthesized in the late 19th century. While the initial discovery did not immediately reveal its profound importance, this early work laid the foundation for its later, life-saving applications. The most significant historical impact of this compound is inextricably linked to the development of the anti-tuberculosis drug, isoniazid.[1] Although this compound hydrazide (isoniazid) was first synthesized in 1912, its remarkable efficacy against Mycobacterium tuberculosis was not discovered until the early 1950s. This discovery was a watershed moment in the fight against tuberculosis and propelled this compound into large-scale industrial production as the primary precursor for this essential medicine.[2]
Physicochemical Properties
This compound is a white to off-white crystalline solid with a melting point of 310-315°C.[3] It is an isomer of picolinic acid (pyridine-2-carboxylic acid) and nicotinic acid (pyridine-3-carboxylic acid).[4] The presence of the carboxylic acid group at the 4-position of the pyridine (B92270) ring imparts specific chemical properties that are crucial for its use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C6H5NO2 | [4] |
| Molar Mass | 123.111 g·mol−1 | [4] |
| Melting Point | 310-315 °C (sublimes) | [3][4] |
| Water Solubility | 5.2 g/L (20 °C) | [3] |
| pKa | 1.77 (acidic) |
Synthesis of this compound: A Historical and Modern Perspective
The synthesis of this compound has evolved significantly from the early laboratory methods to the highly optimized industrial processes used today. The primary industrial routes start from 4-picoline (4-methylpyridine), a constituent of coal tar.
Oxidation of 4-Picoline
One of the earliest and most direct methods for the synthesis of this compound is the oxidation of 4-picoline. Various oxidizing agents have been employed over the years, with modern industrial processes favoring catalytic vapor-phase oxidation for its efficiency and reduced environmental impact.
Experimental Protocol: Vapor-Phase Oxidation of 4-Picoline
This protocol is a generalized representation based on common industrial practices.
-
Catalyst Preparation: A V-Ti-O based catalyst is prepared, often promoted with other metal oxides such as Cr, Al, and P to enhance activity and selectivity.
-
Reaction Setup: A fixed-bed reactor is packed with the prepared catalyst. The reactor is equipped with precise temperature and pressure control systems.
-
Reactant Feed: A gaseous mixture of 4-picoline, air, and water (steam) is continuously fed into the reactor. The molar ratio of the reactants is a critical parameter for optimizing the yield.
-
Reaction Conditions: The reaction is typically carried out at a temperature of 310°C. The space velocity of the liquid 4-picoline feed is maintained at a low level (e.g., <0.30 h⁻¹).
-
Product Collection and Purification: The gaseous product stream is cooled to condense the this compound. The crude product is then purified through recrystallization or other suitable methods.
| Parameter | Value | Reference |
| Catalyst | V-Ti-Cr-Al-P | [5] |
| Reaction Temperature | 310°C | [5] |
| Reactant Mole Ratio (Air:Water:4-Picoline) | 96:70:1 | [5] |
| Yield | >82% | [5] |
Ammoxidation of 4-Picoline and Subsequent Hydrolysis
A major industrial route for this compound production involves a two-step process: the ammoxidation of 4-picoline to 4-cyanopyridine (B195900), followed by the hydrolysis of the nitrile to the carboxylic acid.[4] This method is highly efficient and is a cornerstone of modern production.
Experimental Protocol: Ammoxidation of 4-Picoline to 4-Cyanopyridine
-
Reactant Preparation: 4-picoline and ammonia (B1221849) are vaporized and preheated to 180-330°C.[6][7]
-
Reaction: The gaseous mixture is passed through a fixed-bed reactor containing a catalyst (often vanadium-based) at 330-450°C.[6][7] The reaction pressure is controlled in the range of 0.020-0.070 kPa.[6]
-
Product Isolation: The reaction gas is cooled to condense the 4-cyanopyridine crude product.[6]
-
Purification: The crude 4-cyanopyridine is purified by distillation.[6]
| Parameter | Value | Reference |
| Reaction Temperature | 330-450°C | [6][7] |
| Reactant Mole Ratio (4-Picoline:NH3:Air) | 1:2-7:10-15 | [6] |
| 4-Picoline Conversion | >99% | [6] |
| 4-Cyanopyridine Yield | >98% | [6] |
Experimental Protocol: Hydrolysis of 4-Cyanopyridine to this compound
-
Reaction Setup: An aqueous solution of 4-cyanopyridine is prepared.
-
Hydrolysis: The hydrolysis can be carried out under acidic or basic conditions, or enzymatically. For chemical hydrolysis, the solution is heated. For enzymatic hydrolysis, a nitrilase enzyme is used.
-
Product Isolation: The this compound is isolated from the reaction mixture, often by adjusting the pH to its isoelectric point to induce precipitation.
-
Purification: The crude this compound is purified by recrystallization.
A notable advancement in this area is the use of biocatalysts, such as whole cells of Nocardia globerula containing nitrilase, which can achieve 100% conversion of 4-cyanopyridine to this compound under mild conditions.[8]
| Parameter | Value | Reference |
| Biocatalyst | Nocardia globerula NHB-2 (whole cells) | [8] |
| Reaction Temperature | 35°C | [8] |
| Substrate Concentration | 50 mM 4-cyanopyridine (fed-batch) | [8] |
| Conversion | 100% | [8] |
Key Developments and Applications
The timeline below highlights the major milestones in the history of this compound and its primary derivative, isoniazid.
References
- 1. Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chempanda.com [chempanda.com]
- 3. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. CN101602719B - Synthesis method of 4-cyanopyridine - Google Patents [patents.google.com]
- 7. 4-Cyanopyridine synthesis - chemicalbook [chemicalbook.com]
- 8. bioencapsulation.net [bioencapsulation.net]
Spectroscopic Profile of Isonicotinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for isonicotinic acid (pyridine-4-carboxylic acid), a key building block in pharmaceutical synthesis. The following sections detail its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and utilization in research and development.
Infrared (IR) Spectroscopy
Infrared spectroscopy of this compound reveals characteristic absorption bands corresponding to its key functional groups: the carboxylic acid and the pyridine (B92270) ring. The spectrum is marked by a very broad O-H stretching vibration from the carboxylic acid dimer, a sharp C=O stretch, and several bands related to the aromatic ring.
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| ~3000-2500 | O-H stretch (Carboxylic acid dimer) | Strong, Very Broad |
| ~1710-1680 | C=O stretch (Carboxylic acid) | Strong, Sharp |
| ~1600-1585 | C=C stretching (in-ring) | Medium |
| ~1500-1400 | C=C stretching (in-ring) | Medium |
| ~1300-1200 | C-O stretch / O-H bend | Strong |
| ~900-675 | C-H "out-of-plane" bend | Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the hydrogen and carbon framework of this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound shows distinct signals for the protons on the pyridine ring and the acidic proton of the carboxyl group. The chemical shifts are solvent-dependent.
Table 2.1: ¹H NMR Chemical Shifts (δ) in ppm
| Solvent | H-2, H-6 | H-3, H-5 | COOH |
| DMSO-d₆ | ~8.79 | ~7.83 | ~14.0 |
| CDCl₃ | ~9.24 | ~8.58 | ~11.0 |
In DMSO-d₆, the protons ortho to the nitrogen (H-2, H-6) appear as a doublet around 8.79 ppm, while the protons meta to the nitrogen (H-3, H-5) are observed as a doublet around 7.83 ppm.[1] The carboxylic acid proton is a broad singlet at approximately 14.0 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule.
Table 2.2: ¹³C NMR Chemical Shifts (δ) in ppm
| Solvent | C-2, C-6 | C-3, C-5 | C-4 | COOH |
| DMSO-d₆ | ~150.1 | ~121.5 | ~132.8 | ~167.6 |
| D₂O | ~151.7 | ~126.6 | ~140.4 | ~176.1 |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of this compound shows a prominent molecular ion peak and characteristic fragmentation patterns.
Table 3.1: Key Mass Spectrometry Data
| m/z | Assignment | Relative Intensity |
| 123 | [M]⁺ (Molecular Ion) | High |
| 106 | [M - OH]⁺ | Moderate |
| 78 | [M - COOH]⁺ (Pyridyl cation) | High |
| 51 | [C₄H₃]⁺ | Moderate |
The mass spectrum is characterized by the loss of the hydroxyl group and the entire carboxylic acid group, leading to the stable pyridyl cation.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented. Actual parameters may vary depending on the specific instrumentation used.
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) FT-IR Spectroscopy of Solid Samples
-
Sample Preparation: A small amount of solid this compound is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal. The IR spectrum is recorded by co-adding multiple scans (e.g., 16 or 32) over a spectral range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solution-State NMR Spectroscopy of Organic Acids
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
¹H NMR Data Acquisition: The ¹H NMR spectrum is acquired on a spectrometer (e.g., 400 MHz) at room temperature. A sufficient number of scans are averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Data Acquisition: The ¹³C NMR spectrum is acquired on the same instrument, typically with proton decoupling to simplify the spectrum to single lines for each carbon. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of Organic Compounds
-
Sample Introduction: A small amount of this compound is introduced into the ion source of the mass spectrometer, typically via a direct insertion probe for solid samples. The sample is heated to ensure volatilization.
-
Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the spectroscopic characterization of this compound.
References
A Technical Guide to the Commercial-Scale Production of Isonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Isonicotinic acid, also known as pyridine-4-carboxylic acid, is a pivotal organic compound, primarily serving as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Its most notable application is as the precursor to isoniazid, a first-line medication for the treatment of tuberculosis.[1][2] This guide provides an in-depth overview of the primary commercial-scale production methods, detailing reaction protocols and quantitative data to support research and development efforts.
Chapter 1: Primary Commercial Synthesis Route: Ammoxidation and Hydrolysis
The most established and economically significant route for the commercial production of this compound is a two-step process.[3] It begins with the vapor-phase ammoxidation of 4-methylpyridine (B42270) (also known as 4-picoline or γ-picoline) to form 4-cyanopyridine (B195900), which is subsequently hydrolyzed to yield the final product.[3][4]
Process Overview: Ammoxidation Route
This pathway is favored for its high overall yield and the use of well-established industrial processes. The intermediate, 4-cyanopyridine, is a stable compound that can be purified before the final hydrolysis step, ensuring a high-purity final product.
Caption: The two-step ammoxidation pathway to this compound.
Step 1: Ammoxidation of 4-Methylpyridine
In this step, 4-methylpyridine is reacted with ammonia (B1221849) and oxygen (typically from air) in the gas phase over a heterogeneous catalyst at high temperatures. The reaction converts the methyl group into a nitrile group.
Reaction: NC₅H₄CH₃ + 1.5 O₂ + NH₃ → NC₅H₄C≡N + 3 H₂O[3]
Experimental Protocol: Industrial Ammoxidation
-
Feed Preparation: Gaseous streams of 4-methylpyridine, ammonia, and air are precisely metered. The molar ratio is a critical parameter, often in the range of 1 (4-picoline) : 2-7 (NH₃) : 10-15 (air).[5]
-
Vaporization & Preheating: The 4-methylpyridine and ammonia streams are vaporized and preheated, typically to a temperature between 180-330°C.[5]
-
Mixing: The preheated gases are thoroughly mixed with the air stream in a mixing tank before entering the reactor.
-
Catalytic Reaction: The gas mixture is fed into a fixed-bed or fluidized-bed reactor containing the catalyst. The reaction is highly exothermic and the temperature is controlled within a range of 330-450°C using a molten salt bath.[5][6]
-
Product Recovery: The reactor effluent gas, containing 4-cyanopyridine, unreacted starting materials, and byproducts, is cooled. The crude 4-cyanopyridine product is obtained through condensation and sub-zero fractionation.
-
Purification: The crude product is purified by distillation (often under negative pressure) to obtain the final 4-cyanopyridine product.[5]
Table 1: Performance Data for Ammoxidation of 4-Methylpyridine
| Catalyst System | Temperature (°C) | 4-Methylpyridine Conversion (%) | 4-Cyanopyridine Yield (%) | Reference |
| V₂O₅-TiO₂-Mo₂O₃ on SiO₂ | 365-370 | Not specified | >95% | [7] |
| V-based catalyst on Al₂O₃ | 330-450 | >99% | >98% | [5] |
| V₂O₅ on kieselguhr | 350 | >95% | 71% | [8] |
| V-Ti-Cr-Al-P | 310 | Not specified | 82% | [9] |
Step 2: Hydrolysis of 4-Cyanopyridine
The nitrile group of 4-cyanopyridine is hydrolyzed to a carboxylic acid. This can be achieved through chemical methods (typically base-catalyzed) or through biocatalysis using nitrilase enzymes.[1][3]
Experimental Protocol: Base-Catalyzed Chemical Hydrolysis
-
Reaction Setup: An aqueous solution of 4-cyanopyridine is prepared in a stirred autoclave or reactor.
-
Base Addition: An aqueous solution of a base, such as sodium hydroxide, is added. For complete hydrolysis to the carboxylic acid, a stoichiometric excess of the base is typically used (e.g., molar ratio of 4-cyanopyridine:NaOH of 1:1.5-1.75).[10][11]
-
Heating: The reaction mixture is heated. Temperatures can range from 50-170°C depending on the desired product (amide vs. acid) and the amount of base used.[10]
-
Reaction Monitoring: The reaction is monitored for the disappearance of 4-cyanopyridine.
-
Product Isolation: After the reaction is complete, the mixture is cooled. The this compound is precipitated by adjusting the pH of the solution to its isoelectric point (pH ~3.5) with a strong acid.[12]
-
Purification: The precipitated solid is filtered, washed with cold water, and dried to yield this compound.
Experimental Protocol: Whole-Cell Biocatalytic Hydrolysis
-
Biocatalyst Preparation: Resting cells of a microorganism harboring a nitrilase, such as Pseudomonas putida or Nocardia globerula, are cultured, harvested, and suspended in a buffer (e.g., 0.1 M sodium phosphate, pH 7.5).[1][13]
-
Immobilization (Optional but common): Cells may be immobilized in a matrix like agar (B569324) to improve reusability and stability. For example, cells are entrapped in 1% agar to form beads.[1]
-
Reaction Setup: The cell suspension or immobilized beads are placed in a bioreactor with a buffered aqueous solution at the optimal temperature for the enzyme (e.g., 30-45°C).[13][14]
-
Substrate Feeding: Due to potential substrate or product inhibition, a fed-batch strategy is often employed. Solid 4-cyanopyridine is added in portions (e.g., 50 mM feeds every 20 minutes) to maintain a concentration that does not inhibit the enzyme.[1]
-
Conversion: The reaction proceeds until complete conversion of the substrate is achieved, which can be monitored by HPLC.[1][14]
-
Product Recovery: After the reaction, the biocatalyst (cells/beads) is removed by filtration or centrifugation. The this compound can be recovered from the supernatant by acidification and precipitation as described in the chemical method.
Table 2: Comparison of Hydrolysis Methods for this compound Production
| Method | Reagent / Biocatalyst | Key Conditions | Yield / Productivity | Advantages / Disadvantages | Reference |
| Chemical | Sodium Hydroxide | 50-80°C, excess base | High yield | Established; requires stoichiometric reagents, energy-intensive | [10][11] |
| Biocatalytic | Pseudomonas putida cells | 30°C, pH 7.5, fed-batch | 123 g/L in 200 min (36.9 g L⁻¹ h⁻¹) | Mild conditions, high selectivity, "green"; potential product inhibition | [13][14] |
| Biocatalytic | Nocardia globerula cells | 35°C, pH 7.5, fed-batch | 100% conversion, 12.2 g h⁻¹ g⁻¹dcw | High conversion, simple process; requires biocatalyst cultivation | [1] |
Chapter 2: Alternative Synthesis Route: Direct Oxidation of 4-Methylpyridine
A single-step alternative to the ammoxidation route is the direct catalytic oxidation of 4-methylpyridine's methyl group to a carboxylic acid. This can be performed in either the gas phase or the liquid phase using various catalysts and oxidizing agents.[1]
Process Overview: Direct Oxidation Route
While simpler in concept as a single-step process, direct oxidation often faces challenges with selectivity, as over-oxidation to CO₂ can occur, leading to lower yields of the desired this compound.[15]
Caption: The single-step direct oxidation pathway to this compound.
Gas-Phase Catalytic Oxidation
This method is the most common form of direct oxidation, utilizing heterogeneous catalysts, often based on vanadium oxides.
Experimental Protocol: Gas-Phase Oxidation
-
Catalyst Loading: A fixed-bed flow reactor (e.g., a stainless steel tube) is packed with the catalyst particles (e.g., V-Ti-O or V-Cr-O).[15]
-
Feed Introduction: A continuous stream of 4-methylpyridine is delivered via a syringe pump and vaporized. An air and water vapor stream, regulated by flowmeters, is mixed with the vaporized reactant.
-
Reaction: The reactor is heated to the target temperature (e.g., 250-380°C). The gas mixture passes through the catalyst bed where oxidation occurs.
-
Product Collection: The effluent gas stream is passed through a condenser and traps to collect the crude product mixture.
-
Analysis: The liquid products are analyzed by methods such as liquid chromatography (LC) to determine the conversion of 4-methylpyridine and the yield of this compound.[9]
Table 3: Performance of Catalysts in Gas-Phase Oxidation of 4-Methylpyridine
| Catalyst System | Optimal Temperature (°C) | Conversion of 4-MP (%) | Yield of this compound (%) | Reference |
| V₂O₅ (industrial process) | Not specified | Not specified | 70-75% | [16][17] |
| V₂O₅-anatase | 250 | ~98% | ~50% | [18] |
| V₂O₅-rutile | 290 | ~80% | 62.5% | [18] |
| V-Cr-O | 360 | ~95% | 47.5% | [2][19] |
| V-Ti-Cr-Al-P | 310 | Not specified | >82% | [9] |
Liquid-Phase Oxidation
This method involves oxidizing 4-methylpyridine in a liquid solvent using strong oxidizing agents like nitric acid.[3]
Experimental Protocol: Liquid-Phase Oxidation with Nitric Acid
-
Reaction Setup: A reactor is charged with a strong oxidizing agent, such as 70% nitric acid.[12]
-
Reactant Addition: 4-vinyl pyridine (B92270) (derived from 4-methylpyridine) or a related substrate is added slowly to the acid at a controlled temperature (e.g., 95-100°C).[12]
-
Heating: The reaction mixture is heated to a temperature between 100-145°C for a sufficient time to complete the oxidation.[20]
-
Work-up: The reaction mixture is cooled and diluted with water.
-
Isolation: The pH is adjusted to ~3.5 using a base (e.g., 50% NaOH solution) to precipitate the this compound.[12]
-
Purification: The precipitate is filtered, washed with water and a solvent like methanol (B129727) or acetone (B3395972) to remove impurities, and then dried.[12]
Chapter 3: Emerging Biocatalytic Production
Biocatalysis represents a promising green alternative for the synthesis of this compound, specifically in the hydrolysis of 4-cyanopyridine. This approach avoids the harsh conditions and stoichiometric reagents required by traditional chemical methods.[1]
Caption: The biocatalytic conversion of 4-cyanopyridine using nitrilase.
The use of whole-cell biocatalysts containing nitrilase enzymes offers several advantages, including mild reaction conditions (near-neutral pH and low temperatures), high selectivity with no byproduct formation, and reduced energy consumption and waste generation.[1][21] As demonstrated in the protocols and data tables in Chapter 1, this method can achieve high volumetric productivity and is a key area of ongoing research for industrial implementation.[14]
Chapter 4: Process Comparison and Conclusion
The selection of a production route for this compound depends on factors such as existing infrastructure, raw material costs, energy costs, and environmental regulations.
Caption: Comparison of the primary routes for this compound production.
Table 4: Summary Comparison of Commercial-Scale Production Routes
| Feature | Ammoxidation & Hydrolysis Route | Direct Oxidation Route | Biocatalytic Route (Hydrolysis Step) |
| Number of Steps | Two | One | One (replaces chemical hydrolysis) |
| Starting Material | 4-Methylpyridine | 4-Methylpyridine | 4-Cyanopyridine |
| Key Reagents | NH₃, Air, Base/Enzyme | Air, Oxidizing Agents | Water, Buffer |
| Typical Overall Yield | High (>90% from 4-cyanopyridine) | Moderate (70-82%) | Very High (approaching 100%) |
| Reaction Conditions | High Temperature (330-450°C) | High Temperature (250-380°C) | Mild Temperature (30-45°C) |
| Industrial Maturity | Well-established, dominant method | Established, less common | Emerging, increasing interest |
References
- 1. bioencapsulation.net [bioencapsulation.net]
- 2. OXIDATION OF 4-METHYLPYRIDINE ON V-Cr-O CATALYST | Chemical Journal of Kazakhstan [chemjournal.kz]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. CN101602719B - Synthesis method of 4-cyanopyridine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. CN104961678A - Production process of 3-cyanopyridine - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 11. RU2175968C2 - Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions - Google Patents [patents.google.com]
- 12. US2748137A - Process for preparing this compound - Google Patents [patents.google.com]
- 13. chemicalpapers.com [chemicalpapers.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. This compound synthesis - chemicalbook [chemicalbook.com]
- 17. This compound | 55-22-1 [chemicalbook.com]
- 18. ect-journal.kz [ect-journal.kz]
- 19. cyberleninka.ru [cyberleninka.ru]
- 20. chempanda.com [chempanda.com]
- 21. Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
Isonicotinic acid safety and handling in the lab
An In-depth Technical Guide to Isonicotinic Acid Safety and Handling in the Laboratory
Introduction
This compound, also known as pyridine-4-carboxylic acid, is a derivative of pyridine (B92270) with the molecular formula C6H5NO2.[1] It serves as a key intermediate in the pharmaceutical industry, notably for the synthesis of the anti-tuberculosis drug isoniazid.[2] Given its chemical properties and potential hazards, a thorough understanding of its safe handling, storage, and emergency procedures is critical for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the safety protocols and technical data required for handling this compound in a laboratory setting.
This compound is classified as a hazardous substance.[3] It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4][5]
GHS Classification:
-
Skin Corrosion/Irritation (Category 2)[5]
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system[4][5]
Toxicological Data
The following table summarizes the acute toxicity data for this compound.
| Toxicity Endpoint | Species | Route | Value | References |
| LD50 | Rat | Oral | 5000 mg/kg | [1][2][3][4] |
| LD50 | Mouse | Oral | 3123 mg/kg | [2][3] |
| LD50 | Mouse | Intravenous | 5000 mg/kg | [2] |
Long-term exposure to high dust concentrations may lead to changes in lung function.[3]
Physical and Chemical Properties
This compound is typically an off-white or light cream-colored powder.[3][5]
| Property | Value | References |
| Molecular Formula | C6H5NO2 | [1][6] |
| Molecular Weight | 123.11 g/mol | [1][6] |
| Appearance | Off-white to light cream powder/solid | [3][5][7] |
| Solubility | Sparingly soluble in water (6 g/L) | [3] |
| pH | 3.6 (saturated solution) | [3] |
| Vapor Pressure | Negligible | [3] |
Experimental and Handling Protocols
Strict adherence to safety protocols is mandatory when working with this compound to minimize exposure and risk.
Protocol for General Handling:
-
Preparation: Before handling, thoroughly review the Safety Data Sheet (SDS). Ensure that an eyewash station and safety shower are readily accessible.[2][5]
-
Engineering Controls: All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[1][2]
-
Personal Protective Equipment (PPE): Wear appropriate PPE as detailed in Section 4.
-
Dispensing: When weighing or transferring the solid, avoid generating dust.[1][3] Use tools and techniques that minimize aerosolization.
-
Hygiene: Wash hands thoroughly after handling the substance, before breaks, and at the end of the workday.[1][2] Do not eat, drink, or smoke in the laboratory.[8]
-
Container Management: Keep containers tightly closed when not in use.[9][10] Ensure all containers are clearly labeled.[3]
Protocol for Storage:
-
Conditions: Store in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[8][9][10] The recommended storage temperature is between 15–25 °C.[6]
-
Container: Keep the substance in its original, tightly sealed container.[2][8] Suitable containers include glass, polyethylene, or polypropylene.[3]
-
Incompatibilities: Store away from incompatible materials, particularly strong oxidizing agents and strong reducing agents.[1][9][10]
Exposure Controls and Personal Protective Equipment (PPE)
To prevent personal exposure, a combination of engineering controls and personal protective equipment is required.
-
Eye/Face Protection: Wear chemical safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[1][6] A face shield may be necessary for larger quantities.[2]
-
Skin Protection:
-
Respiratory Protection: For operations likely to generate dust, use a NIOSH-approved respirator with a particulate filter (e.g., P95 or P100) or a suitable European Standard EN 149 approved respirator.[1][2][11]
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
First Aid Measures:
-
Inhalation: Move the affected person to fresh air.[11] If breathing is difficult or stops, provide artificial respiration.[1] Seek medical attention.[11]
-
Skin Contact: Immediately remove all contaminated clothing.[3] Flush the skin with plenty of soap and water for at least 15 minutes.[1][5][11] Seek medical attention if irritation occurs or persists.[8]
-
Eye Contact: Immediately hold eyelids apart and flush the eyes continuously with running water for at least 15 minutes.[3][11] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention from an ophthalmologist.[6]
-
Ingestion: Do not induce vomiting.[8] Rinse the mouth thoroughly with water.[1][11] Never give anything by mouth to an unconscious person.[1] Seek medical advice.[11]
Firefighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide.[1][11]
-
Specific Hazards: The substance is a combustible solid.[3] Dust clouds may form an explosive mixture with air.[3] During a fire, hazardous combustion products such as carbon oxides (CO, CO2) and nitrogen oxides (NOx) may be generated.[1][3][9]
-
Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[1][9][11]
Accidental Release Measures:
-
Personal Precautions: Evacuate personnel from the area.[11] Wear the appropriate PPE as described in Section 4 to avoid contact with the dust and skin.[1]
-
Environmental Precautions: Prevent the substance from entering drains or watercourses.[1][4]
-
Containment and Cleanup:
Stability and Reactivity
-
Chemical Stability: The product is stable under normal, recommended storage conditions.[1][3][9]
-
Conditions to Avoid: Avoid dust formation, excess heat, and incompatible materials.[3][10]
-
Incompatible Materials: Avoid strong oxidizing agents (e.g., nitrates, chlorine bleaches) and strong reducing agents.[1][3][10] Violent reactions can occur with strong oxidizers, reducing agents, and acids.[6]
-
Hazardous Decomposition Products: Under fire conditions, it can decompose to produce carbon monoxide, carbon dioxide, and nitrogen oxides.[1][3][10]
Waste Disposal
Disposal of this compound and its contaminated packaging must be conducted in accordance with all local, state, and federal regulations.[3] It is recommended to use a licensed professional waste disposal service.[11] The material may be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[1]
Visualized Safety Workflows
The following diagrams illustrate the logical workflows for managing chemical hazards and for the standard handling of this compound in the lab.
Caption: Logical workflow for this compound hazard management.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. fr.cpachem.com [fr.cpachem.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. carlroth.com [carlroth.com]
- 7. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 8. keyorganics.net [keyorganics.net]
- 9. This compound(55-22-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. capotchem.com [capotchem.com]
A Technical Guide to the Natural Occurrence of Isonicotinic Acid and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the natural occurrence, biosynthesis, and analytical methodologies for isonicotinic acid and its structural isomers, nicotinic acid (niacin) and picolinic acid. These pyridinecarboxylic acids, while structurally similar, exhibit distinct distributions in nature and diverse biological roles.
Introduction to Pyridinecarboxylic Acid Isomers
This compound (pyridine-4-carboxylic acid), nicotinic acid (pyridine-3-carboxylic acid), and picolinic acid (pyridine-2-carboxylic acid) are isomers with the molecular formula C₆H₅NO₂.[1] Their distinct biological significance stems from the position of the carboxyl group on the pyridine (B92270) ring. Nicotinic acid is widely known as vitamin B3, an essential human nutrient.[2] Picolinic acid is recognized as an endogenous metabolite of tryptophan, playing roles in immune response and mineral absorption.[3][4] this compound, while a crucial scaffold in pharmaceuticals, is the least common of the three in natural systems.[1][5]
This compound (Pyridine-4-carboxylic acid)
While a vital component in the synthesis of pharmaceuticals like the anti-tuberculosis drug isoniazid, the natural occurrence of this compound is limited.[6][7] It is primarily manufactured on a commercial scale through the oxidation of 4-picoline.[1]
Natural Occurrence and Microbial Metabolism
This compound is not a common metabolite in plants or animals. Its presence in the environment is largely attributed to its use in industrial applications and as a degradation product of synthetic compounds. However, certain microorganisms can metabolize it. For instance, a Sarcina species has been shown to transform this compound and its hydrazide derivative (isoniazid) into metabolites like 2-hydroxythis compound and citrazinic acid.[5]
Some bacteria are utilized for the biotechnological production of this compound from precursors like 4-cyanopyridine (B195900). Pseudomonas putida and Nocardia globerula possess nitrilase enzymes that can efficiently convert 4-cyanopyridine into this compound, a process explored for industrial synthesis rather than a naturally occurring biosynthetic pathway.[6][7]
Nicotinic Acid (Niacin, Vitamin B3)
Nicotinic acid is an essential human nutrient and the most abundant of the three isomers in nature.[2] It is a precursor to the coenzymes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP), which are vital for countless metabolic reactions.[2][8]
Natural Occurrence and Quantitative Data
Nicotinic acid is found in a wide variety of foods, with animal products being particularly rich sources.[8] Good sources include meat, poultry, fish, fortified cereals, legumes, and seeds.[9] In many plants, especially cereal grains, niacin can be present in a bound form that reduces its bioavailability.[8][9]
| Food Source | Form | Niacin Content (mg per serving) | Reference |
| Beef Liver | Pan-fried, 3 ounces (85g) | 14.9 | [8][10] |
| Chicken Breast | Grilled, 3 ounces (85g) | 10.3 | [8] |
| Tuna (light) | Canned in water, 3 ounces (85g) | 8.6 | [8] |
| Turkey Breast | Roasted, 3 ounces (85g) | 10.0 | [8] |
| Salmon (sockeye) | Cooked, 3 ounces (85g) | 8.6 | [8] |
| Ground Beef (95% lean) | Pan-browned, 3 ounces (85g) | 6.2 | [10] |
| Brown Rice | Cooked, 1 cup | 5.2 | [8] |
| Peanuts | Dry roasted, 1 ounce (28g) | 4.2 | [8] |
| Durum Wheat | Per 100g | 6.67 | [11] |
| Green Lentils | Per 100g | 2.08 | [11] |
Biosynthesis: The Kynurenine (B1673888) Pathway
In animals, nicotinic acid can be synthesized endogenously from the essential amino acid L-tryptophan via the kynurenine pathway.[2][12] This metabolic sequence primarily occurs in the liver. The conversion is inefficient, requiring approximately 60 mg of tryptophan to produce 1 mg of niacin, and is dependent on enzymes that require vitamin B6, riboflavin, and iron.[2] Some plants and bacteria utilize aspartic acid as a starting material for a pathway that also leads to quinolinic acid, the immediate precursor to nicotinic acid mononucleotide.[2][13]
Picolinic Acid (Pyridine-2-carboxylic acid)
Picolinic acid is an endogenous catabolite of L-tryptophan and is recognized for its role as a metal chelator, which is thought to aid in the intestinal absorption of divalent and trivalent ions like zinc(II).[3][14] It has also been implicated in various neuroprotective and immunological functions.[12][15]
Natural Occurrence
Picolinic acid is found in various mammalian biological fluids and has also been identified in certain plants and microorganisms.[16][17]
-
Mammalian Sources : It has been detected in human milk, blood serum, pancreatic juice, and intestinal homogenates.[17] Notably, the concentration of picolinic acid in human breast milk is reportedly 30 times higher than in cow's milk and 300 times greater than in infant formula, highlighting its potential importance for infant nutrition and mineral absorption.[14]
-
Microbial and Plant Sources : The compound has been reported in the fungus Fusarium lateritium and the plant Aloe africana.[16]
Biosynthesis
Similar to nicotinic acid, picolinic acid is synthesized from L-tryptophan through the kynurenine pathway.[3][12] It is formed from the intermediate 2-amino-3-carboxymuconate semialdehyde, representing a distinct branch of the same pathway that produces nicotinic acid.[12]
Experimental Protocols and Methodologies
The quantification of pyridinecarboxylic acid isomers from complex matrices requires robust analytical methods, typically centered around high-performance liquid chromatography (HPLC).
Generalized Analytical Workflow
The analysis of these compounds from biological or food samples generally follows a consistent workflow involving sample preparation, chromatographic separation, and detection.
Protocol: HPLC Method for Picolinic Acid in Biological Fluids
This protocol is adapted from a method developed for the quantification of picolinic acid in milk and blood serum.[18][19]
-
Sample Preparation :
-
To 1 mL of serum or milk, add an equal volume of 10% trichloroacetic acid (TCA) to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 15 minutes to pellet the precipitated proteins.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter prior to injection.
-
-
Chromatographic Conditions :
-
Column : C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase : An aqueous buffer containing an ion-pairing reagent, such as tetrabutylammonium (B224687) hydrogen sulfate, mixed with an organic modifier like methanol (B129727). The final pH and methanol concentration are optimized for separation.
-
Flow Rate : Typically 1.0 mL/min.
-
Injection Volume : 20 µL.
-
Detection : UV absorbance at 265 nm.
-
Protocol: HPLC Method for this compound
This protocol is based on a method for analyzing this compound using a mixed-mode column.[20]
-
Sample Preparation :
-
Dissolve the sample in a diluent compatible with the mobile phase.
-
Filter the sample through a 0.45 µm filter to remove particulate matter.
-
-
Chromatographic Conditions :
-
Column : Primesep 100 mixed-mode stationary phase column.
-
Mobile Phase : Isocratic mobile phase consisting of water, acetonitrile (B52724) (MeCN), and sulfuric acid (e.g., 80:20:0.1 v/v/v).
-
Flow Rate : 1.0 mL/min.
-
Detection : UV absorbance at 200 nm.
-
Protocol: HPLC with Post-Column Derivatization for Picolinic Acid
A highly sensitive method for picolinic acid involves post-column UV irradiation to induce fluorescence.[21]
-
Sample Preparation :
-
Deproteinize serum samples using perchloric acid, followed by neutralization with potassium hydroxide.
-
Centrifuge and filter the supernatant.
-
-
Chromatographic Conditions :
-
Column : Capcell Pak C18.
-
Mobile Phase : 0.1 M sodium phosphate buffer (pH 3.0) containing 3.0 mM zinc acetate (B1210297) and 3.5 mM trimethylamine.
-
Flow Rate : 0.8 mL/min.
-
-
Post-Column Reaction and Detection :
-
The column effluent is passed through a photoreaction tube and irradiated with UV light.
-
This process forms a fluorescent complex with zinc.
-
Detection : Fluorescence detector with an excitation wavelength of 336 nm and an emission wavelength of 448 nm. This method can achieve a detection limit in the low picomole range.[21]
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 3. Picolinic acid - Wikipedia [en.wikipedia.org]
- 4. caringsunshine.com [caringsunshine.com]
- 5. ias.ac.in [ias.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. bioencapsulation.net [bioencapsulation.net]
- 8. Niacin - Health Professional Fact Sheet [ods.od.nih.gov]
- 9. Niacin | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 10. 16 Foods That Are High in Niacin (Vitamin B3) [healthline.com]
- 11. Determination of niacin profiles in some animal and plant based foods by high performance liquid chromatography: association with healthy nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Physiological Action of Picolinic Acid in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The nicotinamide biosynthetic pathway is a by-product of the RNA world - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Molecular Expressions: Science, Optics & You - Olympus MIC-D: Chemical Crystal Movie Gallery - Picolinic Acid [micro.magnet.fsu.edu]
- 15. la-press.org [la-press.org]
- 16. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. New high-performance liquid chromatographic method for the detection of picolinic acid in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. HPLC Method for Analysis of this compound on Primesep 100 Column | SIELC Technologies [sielc.com]
- 21. Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - PMC [pmc.ncbi.nlm.nih.gov]
Isonicotinic Acid as a Metabolite of Isoniazid: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Isoniazid (B1672263) (INH), a cornerstone in the treatment of tuberculosis, undergoes extensive metabolism in the human body, leading to the formation of several metabolites. Among these, isonicotinic acid (INA) is a significant product of hydrolysis. Understanding the metabolic fate of isoniazid, including the formation and physiological role of this compound, is crucial for optimizing therapeutic efficacy and mitigating toxicity. This technical guide provides a comprehensive overview of the metabolic pathways leading to this compound, quantitative data on its formation, detailed experimental protocols for its analysis, and a discussion of its physiological significance.
Introduction
Isoniazid, or this compound hydrazide (INH), is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme KatG to exert its bactericidal effects.[1] Its primary mechanism of action involves the inhibition of mycolic acid synthesis, an essential component of the mycobacterial cell wall.[1] The clinical efficacy and toxicity of isoniazid are significantly influenced by its complex metabolism, which is subject to genetic polymorphism, particularly in the N-acetyltransferase 2 (NAT2) enzyme.[2][3]
The metabolism of isoniazid proceeds via two main pathways: acetylation and hydrolysis.[4][5] Acetylation, catalyzed by NAT2, leads to the formation of acetylisoniazid, which is further metabolized to potentially hepatotoxic compounds like acetylhydrazine.[6] The alternative pathway, hydrolysis by amidases, cleaves isoniazid into this compound and hydrazine (B178648).[2][6] this compound can also be formed from the hydrolysis of acetylisoniazid.[7] This guide focuses on this compound, detailing its formation, quantification, and biological relevance.
Metabolic Pathways of Isoniazid to this compound
The generation of this compound from isoniazid primarily occurs through two enzymatic hydrolysis steps. The liver is the major site for isoniazid metabolism.[2]
-
Direct Hydrolysis of Isoniazid: Isoniazid can be directly hydrolyzed by amidases to yield this compound and hydrazine.[4][5]
-
Hydrolysis of Acetylisoniazid: The major metabolite of isoniazid, acetylisoniazid, can also undergo hydrolysis by amidases to form this compound and acetylhydrazine.[7]
This compound is further metabolized, primarily through conjugation with glycine (B1666218) to form isonicotinylglycine, which is then excreted in the urine.[2][7] The overall metabolic scheme highlights the central role of both acetylation and hydrolysis in the biotransformation of isoniazid.
Quantitative Analysis of this compound
The quantification of this compound in biological matrices is essential for pharmacokinetic studies and for understanding the metabolic profile of isoniazid in different patient populations. High-performance liquid chromatography (HPLC) with UV detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.[8][9]
Table 1: Quantitative Data for Isoniazid and its Metabolites
| Analyte | Matrix | Method | Linear Range | LLOQ | Reference |
| Isoniazid | Plasma | LC-MS/MS | 0.05 - 15.1 mg/L | 0.05 mg/L | [10] |
| Acetylisoniazid | Plasma | LC-MS/MS | 0.16 - 16.2 mg/L | 0.16 mg/L | [10] |
| This compound | Plasma | LC-MS/MS | 1.25 - 320 µg/L | 1.25 µg/L | [11] |
| Isoniazid | Urine | LC-MS/MS | 0.234 - 30.0 µg/mL | 0.234 µg/mL | [12] |
| Acetylisoniazid | Urine | LC-MS/MS | 0.234 - 30.0 µg/mL | 0.234 µg/mL | [12] |
Table 2: Pharmacokinetic Parameters of Isoniazid in Adults
| Parameter | Value | Conditions | Reference |
| Peak Plasma Concentration (Cmax) | 3 - 5 mg/L | 300 mg daily dose | [13] |
| Time to Peak (Tmax) | 1 - 2 hours | Oral administration | [14] |
| Half-life (t1/2) - Fast Acetylators | 0.5 - 1.6 hours | Normal renal and hepatic function | [1] |
| Half-life (t1/2) - Slow Acetylators | 2 - 5 hours | Normal renal and hepatic function | [1] |
| Urinary Excretion | 75-95% of dose within 24 hours (as parent drug and metabolites) | Oral administration | [14] |
Experimental Protocols
Detailed and validated experimental protocols are critical for the accurate quantification of this compound. Below are representative protocols for HPLC-UV and LC-MS/MS analysis.
This protocol is a representative method for the determination of this compound in human plasma.
4.1.1. Materials and Reagents
-
This compound reference standard
-
Internal standard (e.g., nicotinic acid)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetic acid (glacial)
-
Human plasma (drug-free)
-
Trichloroacetic acid
4.1.2. Instrumentation
-
HPLC system with UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Centrifuge
-
Vortex mixer
4.1.3. Sample Preparation
-
To 500 µL of plasma, add 50 µL of internal standard solution.
-
Add 500 µL of 10% trichloroacetic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and inject a 20 µL aliquot into the HPLC system.
4.1.4. Chromatographic Conditions
-
Mobile Phase: Acetonitrile:Methanol:Water:Acetic Acid (700:150:150:1, v/v/v/v)[15]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 263 nm[15]
-
Injection Volume: 20 µL
4.1.5. Calibration and Quantification
-
Prepare a series of calibration standards by spiking drug-free plasma with known concentrations of this compound.
-
Process the standards and quality control samples alongside the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration.
-
Determine the concentration of this compound in the unknown samples from the calibration curve.
This protocol provides a representative method for the sensitive and specific determination of this compound in human urine.
4.2.1. Materials and Reagents
-
This compound reference standard
-
This compound-d4 (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Human urine (drug-free)
4.2.2. Instrumentation
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source
-
C18 analytical column (e.g., 50 mm x 2.1 mm, 3 µm)
-
Centrifuge
-
Vortex mixer
4.2.3. Sample Preparation
-
To 100 µL of urine, add 20 µL of internal standard solution (this compound-d4).
-
Add 400 µL of acetonitrile to precipitate proteins and extract the analyte.
-
Vortex for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a 5 µL aliquot into the LC-MS/MS system.
4.2.4. Chromatographic Conditions
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution: Start with 5% B, increase to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
4.2.5. Mass Spectrometric Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: m/z 124.1 -> 80.0[11]
-
This compound-d4: m/z 128.1 -> 84.0
-
-
Optimize other parameters such as declustering potential and collision energy for the specific instrument.
Physiological and Toxicological Significance of this compound
While much of the research on isoniazid-induced toxicity has focused on the reactive metabolites of hydrazine and acetylhydrazine, this compound itself is generally considered to be of low toxicity.[6] The primary concern with isoniazid metabolism is the generation of hepatotoxic species through the oxidation of hydrazine and acetylhydrazine by cytochrome P450 enzymes, particularly CYP2E1.[6] These reactive intermediates can cause cellular damage and lead to drug-induced liver injury.[3]
This compound itself has been investigated for some biological activities. Some derivatives of this compound have shown antimicrobial and antimycobacterial properties.[16][17] However, in the context of isoniazid metabolism, it is largely viewed as a detoxification product that is readily excreted, often after conjugation with glycine.[7] The formation of this compound represents a clearance pathway for the isoniazid molecule that avoids the generation of the more toxic hydrazine moieties. Therefore, factors that favor the hydrolysis of isoniazid to this compound over the formation of acetylhydrazine could potentially be protective against isoniazid-induced hepatotoxicity.
Conclusion
This compound is a key metabolite in the biotransformation of isoniazid, formed through enzymatic hydrolysis. Its quantification in biological fluids is crucial for a complete understanding of isoniazid's pharmacokinetics and metabolism. The analytical methods detailed in this guide, particularly LC-MS/MS, provide the necessary sensitivity and specificity for these studies. While this compound itself is not implicated in the significant hepatotoxicity associated with isoniazid, its formation is an important component of the overall metabolic profile of the drug. Further research into the factors that regulate the balance between the acetylation and hydrolysis pathways of isoniazid metabolism may provide insights into strategies for minimizing the risk of adverse drug reactions.
References
- 1. Isoniazid - Wikipedia [en.wikipedia.org]
- 2. PharmGKB Summary: Isoniazid Pathway, Pharmacokinetics (PK) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoniazid Toxicity(Archived) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. A sensitive urine-test method for monitoring the ingestion of isoniazid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement [frontiersin.org]
- 7. Isoniazid (PIM 288) [inchem.org]
- 8. HPLC Method for Analysis of this compound on Primesep 100 Column | SIELC Technologies [sielc.com]
- 9. Quantitative Analysis of Isoniazid and Its Four Primary Metabolites in Plasma of Tuberculosis Patients Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Population Pharmacokinetics and Pharmacodynamics of Isoniazid and its Metabolite Acetylisoniazid in Chinese Population - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Determination of nicacid and its metabolites in human plasma by HPLC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. Isoniazid | Johns Hopkins ABX Guide [hopkinsguides.com]
- 14. droracle.ai [droracle.ai]
- 15. An Improved Method for the Determination of Nicotinic Acid in Human Plasma by High-Performance Liquid Chromatography | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl this compound hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the HPLC Analysis of Isonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isonicotinic acid, also known as pyridine-4-carboxylic acid, is a significant organic compound utilized in the synthesis of various pharmaceutical products, most notably as a key intermediate and a metabolite of the anti-tuberculosis drug isoniazid (B1672263).[1][2] Its accurate quantification and purity assessment are critical for ensuring the quality, safety, and efficacy of final drug products. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique widely employed for the analysis of this compound in bulk materials, pharmaceutical formulations, and biological matrices.[3][4]
This document provides detailed application notes and standardized protocols for the analysis of this compound using HPLC, intended for researchers, scientists, and professionals in the field of drug development.
HPLC Methodologies for this compound Analysis
Several HPLC methods have been developed for the determination of this compound, often in the presence of its related substances. The choice of method depends on the sample matrix and the specific analytical requirements. Below is a summary of various reported HPLC conditions.
Table 1: HPLC Method Parameters for this compound Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 | Method 5 |
| Column | Primesep 100 (4.6 x 150 mm, 5 µm)[5] | Primesep 100 (4.6 x 150 mm, 5 µm)[6] | Nucleosil 100-10 C18 (4.6 x 250 mm)[7] | Amine Column[3] | SHIM-PACK VP-ODS C18[8] |
| Mobile Phase | Acetonitrile (B52724) (10%) and 0.05% Sulfuric Acid in Water[5] | Acetonitrile (30%) and 0.1% Phosphoric Acid in Water[6] | Acetonitrile / 10⁻² M Oxalic Acid (80:20)[7] | Methanol / Water with Formic Acid (pH 2-3) (82:18)[3] | Methanol / Water with 0.2% Docusate Sodium (40:60)[8] |
| Flow Rate | 1.0 mL/min[5][6] | 1.5 mL/min[7] | Not Specified | 0.8 mL/min[8] | |
| Detection (UV) | 200 nm[5] | 275 nm[6] | 230 nm[7] | 270 nm[3] | 261 nm[8] |
| Injection Volume | 1 µL[5] | Not Specified | Not Specified | Not Specified | 5 µL[8] |
| Sample Diluent | Acetonitrile / Water (50:50)[5] | Not Specified | Not Specified | Dilute Hydrochloric Acid[3] | Not Specified |
Method Validation Summary
Method validation is crucial to ensure that an analytical method is suitable for its intended purpose. Key validation parameters for the HPLC analysis of this compound are summarized below.
Table 2: Method Validation Data for this compound Analysis
| Parameter | Method A (Isoniazid and related substances) | Method B (Isoniazid and this compound) |
| Linearity Range | 0.25 - 3.00 µg/mL[9] | 2 - 24 µg/mL[8] |
| Correlation Coefficient (r) | Not Specified | 0.9994[8] |
| Limit of Detection (LOD) | 0.083 µg/mL[9] | Not Specified |
| Limit of Quantification (LOQ) | Not Specified | Not Specified |
| Accuracy (% Recovery) | Not Specified | 98.96% (RSD = 1.15%)[8] |
| Precision (%RSD) | Not Specified | Not Specified |
Experimental Protocol: Isocratic HPLC Analysis of this compound
This protocol describes a general procedure for the determination of this compound using a reversed-phase HPLC method.
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Water (HPLC grade)
-
Sample containing this compound
2. Equipment
-
High-Performance Liquid Chromatograph (HPLC) system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.45 µm)
3. Preparation of Solutions
-
Mobile Phase: Prepare a solution of 30% acetonitrile and 70% water containing 0.1% phosphoric acid. Degas the mobile phase before use.
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Sample Solution: Accurately weigh a portion of the sample equivalent to about 10 mg of this compound into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
4. Chromatographic Conditions
-
Column: C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: 30% Acetonitrile in 0.1% Phosphoric Acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: 275 nm
-
Column Temperature: Ambient
5. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no interfering peaks are present.
-
Perform replicate injections of the standard solution to check for system suitability (e.g., %RSD of peak areas < 2%).
-
Inject the sample solution.
-
After the analysis, process the chromatograms to determine the peak area of this compound.
6. Calculation The concentration of this compound in the sample can be calculated using the following formula:
Concentration (µg/mL) = (Area of Sample / Area of Standard) * Concentration of Standard (µg/mL)
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Relationship of this compound to pyridine and its isomer.
References
- 1. This compound | 55-22-1 [chemicalbook.com]
- 2. chempanda.com [chempanda.com]
- 3. academic.oup.com [academic.oup.com]
- 4. benchchem.com [benchchem.com]
- 5. HPLC Method for Analysis of this compound on Primesep 100 Column | SIELC Technologies [sielc.com]
- 6. This compound | SIELC Technologies [sielc.com]
- 7. [Comparative data regarding two HPLC methods for determination of isoniazid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of isoniazid and this compound contents in tablets by HPLC | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthesis of Isonicotinic Acid Hydrazide (Isoniazid)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Isoniazid (B1672263), also known as isonicotinic acid hydrazide (INH), is a cornerstone first-line medication for the treatment and prophylaxis of tuberculosis.[1][2] It functions as a prodrug, activated by the mycobacterial catalase-peroxidase enzyme (KatG), which then inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[3][4][5] Due to its critical role in global health, efficient and reliable synthesis protocols are of great interest to the scientific community. This document provides detailed experimental protocols for the synthesis of isoniazid, summarizes key quantitative data, and illustrates the experimental workflow. The primary methods detailed are the reaction of an isonicotinate (B8489971) ester with hydrazine (B178648) hydrate (B1144303) and the direct conversion of isonicotinamide (B137802) with hydrazine hydrate, which is noted for its high yield and purity.[6][7]
Experimental Protocols
Two primary, high-yield methods for the synthesis of isoniazid are presented below.
Method 1: Synthesis from Isonicotinamide and Hydrazine Hydrate
This protocol describes a single-step conversion of isonicotinamide to isoniazid with a high yield (>95%) and purity (>99%).[6][7][8][9]
Materials:
-
Isonicotinamide
-
Hydrazine Hydrate (100%)
-
C1 to C3 Alcohol (e.g., Methanol (B129727) or Ethanol)
-
Glycerine Bath
-
Round-bottom flask with reflux condenser
-
Distillation apparatus
Procedure:
-
Dissolution: Dissolve isonicotinamide in a C1 to C3 alcohol (e.g., methanol or absolute ethanol) in a round-bottom flask. The ratio of isonicotinamide to alcohol can range from 1:1 to 1:8.[6][8]
-
Addition of Hydrazine Hydrate: Add 100% hydrazine hydrate to the solution. The molar ratio of hydrazine hydrate to isonicotinamide is typically between 0.7 to 1.1.[6]
-
Reflux: Heat the reaction mixture to reflux using a glycerine bath. The temperature should be maintained between 100°C and 120°C.[6] Continue refluxing for a period of 3 to 5 hours.[6] A common duration is 4 hours.[6][8][10]
-
Solvent Removal: After the reflux period is complete, distill off the alcohol solvent.[6][8]
-
Product Isolation: The resulting solid mass is this compound hydrazide (INH). The product should be collected while still hot.[6][8][10]
-
Purification (if necessary): The product can be further purified by recrystallization, for example, from an ethanol/water mixture.[11]
Method 2: Synthesis from Ethyl Isonicotinate and Hydrazine Hydrate
This method involves the reaction of an ester of this compound with hydrazine. It generally proceeds at a lower temperature than direct condensation from this compound and provides good yields.[1]
Materials:
-
Ethyl Isonicotinate
-
Hydrazine Hydrate
-
Ethanol
-
Round-bottom flask with reflux condenser
Procedure:
-
Mixing Reagents: In a round-bottom flask, combine ethyl isonicotinate, ethanol, and hydrazine hydrate.[1] A molar ratio of 1:1.5 for ethyl isonicotinate to hydrazine has been shown to be effective.[1]
-
Reaction: Heat the mixture to a temperature of 70-75°C.[1]
-
Monitoring: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).
-
Product Isolation: Upon completion, the product can be isolated. This often involves cooling the mixture to induce crystallization.
-
Purification: The synthesized isoniazid can be purified through recrystallization to achieve a high-purity final product.[1] The melting point of the purified compound is a key indicator of purity.[1]
Data Presentation
The following tables summarize quantitative data from various synthesis experiments.
Table 1: Summary of Synthesis from Isonicotinamide
| Starting Material (Isonicotinamide) | Solvent (Alcohol) | Hydrazine Hydrate (100%) | Temp. (°C) | Time (h) | Yield (g) | Yield (%) | Melting Point (°C) | Reference |
| 9.99 g | 77.97 g (Ethanol) | 10.1 g | 115 | 4 | 9.73 g | 97.34 | 170.0 | [8][9] |
| 19.40 g | 39.49 g (Methanol) | 14.14 g | 110 | 4 | 19.3 g | 99.49 | 169.9 | [6][8][10] |
| 24.99 g | 39.48 g (Methanol) | 20.20 g | 110 | 4 | 24.0 g | 96.03 | 169.9 | [6][8][10] |
Table 2: Summary of Synthesis from this compound Esters
| Starting Material | Reactant Ratio (Ester:Hydrazine) | Temp. (°C) | Time (h) | Max Yield (%) | Reference |
| Ethyl Isonicotinate | 1:1.5 | 70-75 | - | 72.9 | [1] |
| This compound (Direct) | - | 129-130 | 4 | 78.6 | [1] |
Table 3: Physicochemical Properties of Isoniazid
| Property | Value | Reference |
| Molecular Formula | C₆H₇N₃O | [2][12][13] |
| Molecular Weight | 137.14 g/mol | [2][12][13] |
| Appearance | Colorless or white crystalline powder | [12][13][14] |
| Melting Point | 170 - 171.4 °C | [1][2] |
| Solubility in Water | ~14% at 25°C | [2] |
| Solubility in Ethanol | ~2% at 25°C | [2] |
| pH (1% aq. solution) | 5.5 - 6.5 | [2][14] |
Visualizations
The following diagram illustrates the general experimental workflow for the synthesis of isoniazid from isonicotinamide.
Caption: Experimental workflow for isoniazid synthesis.
Conclusion
The synthesis of isoniazid can be achieved through several reliable methods. The conversion of isonicotinamide using hydrazine hydrate in an alcoholic solvent stands out as a particularly efficient, single-step process that consistently delivers high yields and purity.[6][7] The alternative route from ethyl isonicotinate is also effective and operates under milder temperature conditions.[1] The protocols and data provided herein offer a comprehensive guide for researchers in the synthesis of this vital antitubercular agent. Proper characterization of the final product, including melting point determination and spectroscopic analysis, is crucial to confirm its identity and purity.[1][8]
References
- 1. Main methods of synthesizing isoniazid in laboratory [wisdomlib.org]
- 2. repositorio.unesp.br [repositorio.unesp.br]
- 3. Isoniazid - Wikipedia [en.wikipedia.org]
- 4. apexbt.com [apexbt.com]
- 5. Isoniazid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. EP1575921B1 - Process for the synthesis of this compound hydrazide - Google Patents [patents.google.com]
- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 8. PROCESS FOR THE SYNTHESIS OF this compound HYDRAZIDE - Patent 1575921 [data.epo.org]
- 9. EP1575921A1 - Process for the synthesis of this compound hydrazide - Google Patents [patents.google.com]
- 10. WO2004056778A1 - Process for the synthesis of this compound hydrazide - Google Patents [patents.google.com]
- 11. books.rsc.org [books.rsc.org]
- 12. Isoniazid (PIM 288) [inchem.org]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. Isoniazid | C6H7N3O | CID 3767 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Isonicotinic Acid as a Ligand in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isonicotinic acid, a derivative of pyridine (B92270), and its related compounds, such as this compound hydrazide (isoniazid), are versatile ligands in coordination chemistry. Their ability to coordinate with a wide range of metal ions through the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate or hydrazide group has led to the development of a diverse array of metal complexes with significant applications in various fields. These applications span from catalysis and materials science, with the development of metal-organic frameworks (MOFs), to medicinal chemistry, where this compound-based complexes have shown promise as antimicrobial and anticancer agents.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives as ligands in the synthesis and application of coordination compounds.
Applications in Coordination Chemistry
The coordination chemistry of this compound is rich and varied, with the ligand capable of adopting several coordination modes. This versatility allows for the construction of discrete molecular complexes, coordination polymers, and porous metal-organic frameworks (MOFs).
1. Antimicrobial and Anticancer Agents:
Metal complexes of this compound and its hydrazide derivatives have demonstrated significant biological activity. The chelation of metal ions can enhance the therapeutic efficacy of the parent ligand. For instance, various transition metal complexes of this compound hydrazones have been synthesized and evaluated for their antimicrobial and anticancer properties.[1][4] The proposed mechanism of action for some of these complexes involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptotic cell death in cancer cells.[5]
2. Catalysis:
The well-defined coordination environment provided by this compound-based ligands can be exploited in catalysis. Metal complexes featuring these ligands can act as catalysts in various organic transformations.
3. Metal-Organic Frameworks (MOFs):
This compound is an excellent building block for the synthesis of MOFs. These porous materials have applications in gas storage, separation, and catalysis. The ability to functionalize the this compound ligand allows for the tuning of the MOF's properties for specific applications, such as the removal of heavy metals like chromium(VI) from wastewater.[6]
Quantitative Data
The stability and biological activity of metal complexes are critical parameters for their application. The following tables summarize key quantitative data for this compound-based coordination compounds.
Table 1: Stability Constants of Metal-Isonicotinate Complexes
| Metal Ion | Log K1 | Log K2 | Method | Conditions | Reference |
| Cu(II) | 2.54 | - | Potentiometry | 25 °C, 0.1 M KNO3 | [7] |
| Ni(II) | 2.15 | - | Potentiometry | 25 °C, 0.1 M KNO3 | [8] |
| Co(II) | 2.05 | - | Potentiometry | 25 °C, 0.1 M KNO3 | [9] |
| Zn(II) | 2.10 | - | Potentiometry | 25 °C, 0.1 M KNO3 | [10] |
Table 2: In Vitro Cytotoxicity of this compound Hydrazone Metal Complexes
| Complex | Cell Line | IC50 (µM) | Reference |
| [Cu(L)Cl] | A549 (Lung) | 15.3 | [11] |
| HeLa (Cervical) | 12.8 | [11] | |
| MCF-7 (Breast) | 10.5 | [11] | |
| [Ni(L)Cl] | A549 (Lung) | 28.7 | [11] |
| HeLa (Cervical) | 25.4 | [11] | |
| MCF-7 (Breast) | 22.1 | [11] | |
| [Co(L)Cl] | A549 (Lung) | 35.2 | [11] |
| HeLa (Cervical) | 31.9 | [11] | |
| MCF-7 (Breast) | 28.6 | [11] |
L = Isonicotinoyl hydrazone derivative
Experimental Protocols
Protocol 1: Synthesis of a Transition Metal Complex of an this compound Hydrazone
This protocol describes a general method for the synthesis of a transition metal complex with a Schiff base derived from this compound hydrazide.
Materials:
-
This compound hydrazide (1 mmol)
-
Substituted aldehyde (1 mmol)
-
Transition metal salt (e.g., CuCl2·2H2O, NiCl2·6H2O, CoCl2·6H2O) (1 mmol)
-
Ethanol (B145695) or Methanol
-
Concentrated HCl (catalytic amount)
Procedure:
-
Schiff Base Synthesis: Dissolve this compound hydrazide (1 mmol) and the substituted aldehyde (1 mmol) in ethanol (20 mL). Add a drop of concentrated HCl as a catalyst.
-
Reflux the mixture for 2-4 hours.
-
Cool the reaction mixture to room temperature. The Schiff base ligand will precipitate.
-
Filter the precipitate, wash with cold ethanol, and dry in a desiccator.
-
Complexation: Dissolve the synthesized Schiff base (1 mmol) in hot ethanol (20 mL).
-
In a separate flask, dissolve the transition metal salt (1 mmol) in ethanol (10 mL).
-
Add the metal salt solution dropwise to the Schiff base solution with constant stirring.
-
Reflux the resulting mixture for 3-5 hours.
-
Cool the solution to room temperature. The metal complex will precipitate.
-
Filter the complex, wash with ethanol, and dry under vacuum.
Characterization: The synthesized complex can be characterized by various spectroscopic techniques, including FT-IR, UV-Vis, NMR (for diamagnetic complexes), and elemental analysis. Magnetic susceptibility measurements can be used to determine the magnetic moment of paramagnetic complexes.
Protocol 2: Synthesis of a Metal-Organic Framework (MOF) with this compound
This protocol outlines the solvothermal synthesis of a chromium-based MOF using this compound as a modulator.[12]
Materials:
-
Chromium(III) chloride hexahydrate (CrCl3·6H2O) (2 mmol)
-
Perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA) (0.5 g, 1.27 mmol)
-
Sodium hydroxide (B78521) (NaOH) (0.356 g, 8.9 mmol)
-
This compound (0.5 mmol)
-
Distilled water
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
Ligand Preparation: Mix PTCDA (0.5 g) and NaOH (0.356 g) in 50 mL of distilled water and stir for one hour to form the sodium salt of perylene-3,4,9,10-tetracarboxylic acid (Na4PTC).
-
Filter the greenish solution and add excess ethanol to precipitate the yellow sodium salt.
-
MOF Synthesis: In a beaker, dissolve CrCl3·6H2O (2 mmol), the prepared Na4PTC (1 mmol), and this compound (0.5 mmol) in a mixture of 25 mL of distilled water and 5 mL of DMF.
-
Stir the mixture magnetically at 300 rpm for one hour.
-
Transfer the mixture to a Teflon-lined stainless steel autoclave and heat at 170 °C for 24 hours.
-
After cooling to room temperature, filter the precipitate, wash thoroughly with distilled water, and dry at 70 °C for 24 hours.
Characterization: The resulting MOF can be characterized by powder X-ray diffraction (PXRD) to confirm its crystallinity and structure, scanning electron microscopy (SEM) to observe its morphology, and thermogravimetric analysis (TGA) to assess its thermal stability.
Visualizations
Diagram 1: General Workflow for Drug Discovery with this compound Derivatives
Caption: Workflow for drug discovery using this compound derivatives.
Diagram 2: Proposed Apoptosis Signaling Pathway for a Cu(II)-Isonicotinoyl Hydrazone Complex
Caption: Proposed mechanism of apoptosis induction by a Cu(II) complex.[5]
Diagram 3: Logical Relationship in MOF Synthesis for Wastewater Treatment
Caption: Relationship between MOF components, properties, and application.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Rings, chains and helices: new antimicrobial silver coordination compounds with (iso-)nicotinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial activity of organometallic isonicotinyl and pyrazinyl ferrocenyl-derived complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, characterization and cytotoxic evaluation of metal complexes derived from new N′-(2-cyanoacetyl)isonicotinohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. issr.edu.kh [issr.edu.kh]
- 8. Stability Constants of Mixed Ligand Complexes of Nickel(II) with Adenine and Some Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. curresweb.com [curresweb.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. journal.bcrec.id [journal.bcrec.id]
Application Notes and Protocols: Isonicotinic Acid-Catalyzed Synthesis of Pyranopyrazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyranopyrazoles are a class of fused heterocyclic compounds of significant interest in the pharmaceutical and agrochemical industries due to their diverse biological activities, including antimicrobial, anticancer, and herbicidal properties.[1] The development of efficient, cost-effective, and environmentally benign methods for their synthesis is a key focus of current research.[1][2] Multicomponent reactions (MCRs) have emerged as a powerful tool for the synthesis of complex molecules like pyranopyrazoles in a single step, offering advantages in terms of atom economy and procedural simplicity.[3] This document details a green, simple, and efficient one-pot, four-component synthesis of 6-amino-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles using isonicotinic acid as a dual-function and biological organocatalyst.[3][4][5]
This compound, a derivative of pyridine, serves as a mild and effective catalyst for this transformation, which proceeds under solvent-free conditions, aligning with the principles of green chemistry.[3][4] The methodology involves the reaction of an aromatic aldehyde, malononitrile (B47326), ethyl acetoacetate (B1235776), and a hydrazine (B178648) hydrate (B1144303) in the presence of a catalytic amount of this compound.[3][4] This approach offers several advantages, including high yields, relatively short reaction times, low cost, a clean reaction profile, and simple product isolation.[3][6]
Reaction Scheme
The overall reaction for the synthesis of pyranopyrazoles is depicted below:
Caption: General four-component reaction for pyranopyrazole synthesis.
Experimental Protocol
This protocol is based on the method described by Zolfigol et al. for the this compound-catalyzed synthesis of pyranopyrazoles.[3][6]
Materials:
-
Aromatic aldehyde (2 mmol)
-
Malononitrile (2 mmol, 0.132 g)
-
Ethyl acetoacetate (2 mmol, 0.260 g)
-
Hydrazine hydrate (2.5 mmol)
-
This compound (0.2 mmol, 0.0246 g, 10 mol%)
-
Water
-
Ethanol (B145695) (for recrystallization, if necessary)
Equipment:
-
Test tube or small reaction flask
-
Magnetic stirrer and stir bar
-
Heating plate or oil bath
-
TLC plates
-
Filtration apparatus
Procedure:
-
To a test tube, add the aromatic aldehyde (2 mmol), malononitrile (0.132 g, 2 mmol), ethyl acetoacetate (0.260 g, 2 mmol), hydrazine hydrate (2.5 mmol), and this compound (0.0246 g, 0.2 mmol).
-
Stir the reaction mixture at 85 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Add water to the reaction mixture to dissolve the catalyst.
-
Separate the aqueous layer from the solid product.
-
The solid product can be further purified by recrystallization from ethanol if required.
Proposed Reaction Mechanism
The proposed mechanism for the this compound-catalyzed synthesis of pyranopyrazoles involves a series of condensation and cyclization reactions.[3] this compound is believed to act as a dual catalyst, activating both the carbonyl group of the aldehyde and the ethyl acetoacetate.[3]
References
- 1. ir.unimas.my [ir.unimas.my]
- 2. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
- 3. Synthesis of pyranopyrazoles using this compound as a dual and biological organocatalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of pyranopyrazoles using this compound as a dual and biological organocatalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis of pyranopyrazoles using this compound as a dual and biological organocatalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
Quantification of Isonicotinic Acid in Biological Samples: An Application Guide for Researchers
Introduction
Isonicotinic acid (INA) is a primary metabolite of the first-line anti-tuberculosis drug, isoniazid (B1672263) (INH). The quantification of this compound in biological matrices such as plasma and urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding the metabolic pathways of isoniazid.[1][2] This application note provides detailed protocols for the sensitive and accurate quantification of this compound in human plasma and urine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodologies presented are intended for researchers, scientists, and drug development professionals.
Isoniazid undergoes metabolism in the liver primarily through two pathways: acetylation to acetylisoniazid (B140540) and hydrolysis to this compound and hydrazine.[2][3] The formation of this compound is a key step in the clearance of isoniazid. Therefore, monitoring its concentration provides valuable insights into the metabolic status of patients undergoing tuberculosis treatment.
Signaling Pathway: Metabolism of Isoniazid
The metabolic conversion of isoniazid to this compound is a critical pathway in its biotransformation. The following diagram illustrates the major metabolic steps.
Caption: Metabolic pathway of Isoniazid to this compound.
Quantitative Data Summary
The following tables summarize the key parameters for the quantification of this compound in human plasma and the expected analytical range for related compounds in urine.
Table 1: LC-MS/MS Parameters for this compound Quantification in Human Plasma [4][5]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) |
| This compound | 124.1 | 79.9 | 40 | 25 |
| Phenacetin (B1679774) (IS) | 180.1 | 109.1 | - | - |
Table 2: Linearity and Precision for this compound in Human Plasma [4]
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| This compound | 80 - 10,000 | > 0.994 | < 13.5 | < 9.7 |
Table 3: Analytical Range for Isoniazid and Acetylisoniazid in Human Urine [6]
| Analyte | Linear Range (µg/mL) |
| Isoniazid | 0.234 - 30.0 |
| Acetylisoniazid | 0.234 - 30.0 |
Experimental Protocols
Detailed methodologies for the quantification of this compound in human plasma and urine are provided below.
Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol details the sample preparation and analysis of this compound in human plasma.
1. Materials and Reagents:
-
This compound reference standard
-
Phenacetin (Internal Standard)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic Acid (FA), LC-MS grade
-
Ultrapure water
-
Human plasma (blank)
2. Sample Preparation Workflow:
Caption: Plasma sample preparation workflow for INA analysis.
3. Detailed Sample Preparation Protocol: [4]
-
To 50 µL of human plasma in a microcentrifuge tube, add 100 µL of acetonitrile containing 200 ng/mL of phenacetin as an internal standard.
-
Vortex the mixture for 5 minutes to precipitate proteins.
-
Centrifuge the sample at 9000 x g for 10 minutes at 4°C.
-
Carefully transfer 50 µL of the clear supernatant to a new tube.
-
Dilute the supernatant with 150 µL of water containing 0.1% formic acid.
-
Vortex briefly and transfer to an autosampler vial for analysis.
4. LC-MS/MS Conditions: [4][5]
-
LC System: Agilent 1200 series or equivalent
-
Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate this compound from endogenous interferences.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
Mass Spectrometer: AB Sciex API 5000 or equivalent triple quadrupole
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Protocol 2: Quantification of this compound in Human Urine by LC-MS/MS
This protocol is adapted from a validated method for isoniazid and its metabolites in urine and is suitable for the quantification of this compound.[6]
1. Materials and Reagents:
-
This compound reference standard
-
Isoniazid-d4 (or a suitable stable isotope-labeled internal standard for this compound)
-
Acetonitrile (ACN), HPLC grade
-
Methanol, HPLC grade
-
Ammonium Bicarbonate
-
Ultrapure water
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
-
Human urine (blank)
2. Sample Preparation Workflow:
Caption: Urine sample preparation workflow for INA analysis.
3. Detailed Sample Preparation Protocol: [6]
-
Thaw urine samples at room temperature and vortex for 30 seconds.
-
Pipette 100 µL of urine into a microcentrifuge tube.
-
Add 500 µL of an internal standard solution (e.g., 0.050 µg/mL of a suitable stable isotope-labeled standard in 50 mM ammonium bicarbonate).
-
Vortex for 30 seconds and sonicate on ice for 5 minutes.
-
Condition an SPE cartridge with 2 mL of acetonitrile, followed by 2 mL of ultrapure water, and 2 mL of 10 mM ammonium acetate.
-
Load the entire sample mixture onto the conditioned SPE cartridge.
-
Wash the cartridge twice with 2 mL of ultrapure water.
-
Elute the analytes with 100 µL of acetonitrile followed by 750 µL of a solution of 5 mM ammonium acetate in acetonitrile:water (2:98, v/v).
-
Vortex the eluate and transfer to an autosampler vial for analysis.
4. LC-MS/MS Conditions: [6]
-
LC System: Waters Acquity UPLC or equivalent
-
Column: Atlantis T3 analytical column (3 µm, 2.1 x 100 mm) or equivalent
-
Mobile Phase: Isocratic elution with 5 mM ammonium acetate and acetonitrile (98:2, v/v)
-
Flow Rate: 0.250 mL/min
-
Injection Volume: 1 µL
-
Mass Spectrometer: AB Sciex API 5500 or equivalent triple quadrupole
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM) - Note: The specific mass transitions for this compound and the chosen internal standard should be optimized on the instrument used.
Conclusion
The protocols described in this application note provide robust and sensitive methods for the quantification of this compound in human plasma and urine. The use of LC-MS/MS ensures high selectivity and accuracy, which are essential for reliable pharmacokinetic and metabolic studies. These methods can be readily implemented in a research or clinical laboratory setting to support studies on tuberculosis treatment and drug metabolism.
References
- 1. A sensitive urine-test method for monitoring the ingestion of isoniazid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoniazid Toxicity(Archived) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Qualitative profiling and quantification of neonicotinoid metabolites in human urine by liquid chromatography coupled with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A sensitive urine-test method for monitoring the ingestion of isoniazid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isoniazid | Johns Hopkins ABX Guide [hopkinsguides.com]
- 6. A validated liquid chromatography-tandem mass spectrometry assay for the analysis of isoniazid and its metabolite acetyl-isoniazid in urine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isonicotinic Acid Derivatization in GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the derivatization of isonicotinic acid for quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Two primary derivatization techniques, silylation and esterification (specifically methylation), are discussed to enhance the volatility and thermal stability of this compound, making it amenable to GC-MS analysis.
Introduction
This compound, a pyridinecarboxylic acid, is a key structural motif in various pharmaceuticals and a potential impurity in drug synthesis. Due to its high polarity and low volatility, direct GC-MS analysis is challenging. Derivatization is a crucial sample preparation step that chemically modifies the analyte to improve its chromatographic behavior and detection sensitivity. This guide compares two common derivatization methods: silylation to form a trimethylsilyl (B98337) (TMS) ester and methylation to form methyl isonicotinate (B8489971).
Derivatization Strategies
Silylation with BSTFA
Silylation involves the replacement of the acidic proton of the carboxylic acid group with a trimethylsilyl (TMS) group. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a versatile and widely used silylating reagent that reacts with a broad range of polar compounds. The resulting TMS ester of this compound is significantly more volatile and less polar than the parent compound.
Esterification (Methylation)
Esterification converts the carboxylic acid group into a methyl ester. This is a classic derivatization technique for acids. The resulting methyl isonicotinate is a volatile and thermally stable compound suitable for GC-MS analysis. Common methods for methylation include the use of methanol (B129727) with an acid catalyst like sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂).
Quantitative Data Summary
The following tables summarize the quantitative performance parameters for the GC-MS analysis of this compound after silylation and methylation. These values are compiled from literature data on this compound, its isomers, and other structurally related carboxylic acids to provide a comparative overview.
Table 1: Silylation of this compound with BSTFA
| Parameter | Typical Value |
| Derivative | This compound-TMS ester |
| Limit of Detection (LOD) | 1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 5 - 30 ng/mL |
| Linearity Range | 10 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Recovery | 90 - 105% |
| Reproducibility (RSD) | < 10% |
Table 2: Methylation of this compound
| Parameter | Typical Value |
| Derivative | Methyl Isonicotinate |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 - 3 µg/mL |
| Linearity Range | 0.1 - 1.0% (in solution)[1][2] |
| Correlation Coefficient (r²) | > 0.999[1][2] |
| Recovery | 95 - 110% |
| Reproducibility (RSD) | < 5% |
Experimental Protocols
Protocol 1: Silylation of this compound using BSTFA
This protocol details the procedure for the derivatization of this compound to its trimethylsilyl (TMS) ester.
Materials:
-
This compound standard or sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (B92270) (anhydrous)
-
A suitable solvent (e.g., acetonitrile, dichloromethane)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas supply for evaporation
Procedure:
-
Sample Preparation: Accurately weigh 1-10 mg of the this compound sample into a reaction vial. If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. The absence of water is critical as silylating reagents are moisture-sensitive.
-
Reagent Addition: Add 100 µL of anhydrous pyridine to the dried sample to aid in dissolution and catalyze the reaction.
-
Add 200 µL of BSTFA (+1% TMCS) to the vial. The reagent should be in excess to ensure complete derivatization.
-
Reaction: Tightly cap the vial and vortex for 30 seconds.
-
Heat the vial at 70°C for 60 minutes in a heating block or oven.
-
Analysis: After cooling to room temperature, the derivatized sample can be directly injected into the GC-MS system. If necessary, the sample can be diluted with a suitable solvent.
Protocol 2: Methylation of this compound using Methanol and Sulfuric Acid
This protocol describes the esterification of this compound to methyl isonicotinate.
Materials:
-
This compound standard or sample extract
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Extraction solvent (e.g., dichloromethane, diethyl ether)
-
Round-bottom flask or reaction vial
-
Reflux condenser (if applicable)
-
Separatory funnel
Procedure:
-
Reaction Setup: Place 10 mg of this compound into a reaction vial.
-
Add 2 mL of anhydrous methanol.
-
Carefully add 0.1 mL of concentrated sulfuric acid dropwise.
-
Reaction: Heat the mixture to reflux (approximately 65-70°C) for 2-3 hours. Alternatively, the tightly capped vial can be heated at 70°C in a heating block.
-
Neutralization and Extraction: Cool the reaction mixture to room temperature.
-
Slowly add saturated sodium bicarbonate solution to neutralize the excess acid until effervescence ceases (pH ~7-8).
-
Transfer the mixture to a separatory funnel and extract the methyl isonicotinate with 3 x 2 mL portions of dichloromethane.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter or decant the dried organic phase and concentrate it under a gentle stream of nitrogen to the desired final volume for GC-MS analysis.
Visualizations
Caption: Silylation workflow for this compound.
Caption: Methylation workflow for this compound.
References
Application Notes and Protocols for Hydrothermal Synthesis of Copper(I)-Isonicotinate Polymers
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of copper(I)-isonicotinate coordination polymers using hydrothermal methods. Due to the propensity of copper(I) to oxidize, the primary protocol described herein utilizes an in-situ reduction of a copper(II) salt in the presence of isonicotinic acid under specific pH conditions. An alternative method starting from a copper(I) salt is also presented.
Introduction
Copper(I)-isonicotinate polymers are a class of coordination polymers with potential applications in catalysis, drug delivery, and materials science. The isonicotinate (B8489971) ligand, derived from this compound (also known as pyridine-4-carboxylic acid), can bridge copper(I) centers to form one-, two-, or three-dimensional networks. Hydrothermal synthesis is a powerful technique for crystallizing such polymers, as the elevated temperature and pressure can promote the formation of thermodynamically stable crystalline phases and facilitate the in-situ reduction of copper(II) to copper(I). Control over reaction parameters such as pH, temperature, and reactant ratios is crucial for the successful synthesis of the desired Cu(I) species.
Experimental Protocols
2.1. Primary Protocol: In-situ Reduction of Copper(II) under Hydrothermal Conditions
This protocol is based on the principle of in-situ reduction of a Cu(II) precursor to Cu(I) during the hydrothermal process, which can be influenced by factors such as pH.
2.1.1. Materials and Reagents
-
Copper(II) nitrate (B79036) trihydrate (Cu(NO₃)₂·3H₂O)
-
This compound (C₆H₅NO₂)
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
2.1.2. Equipment
-
25 mL Teflon-lined stainless steel autoclave
-
Oven capable of maintaining ±2 °C accuracy
-
Analytical balance
-
pH meter
-
Magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven or vacuum desiccator
2.1.3. Procedure
-
Preparation of Precursor Solution:
-
In a 50 mL beaker, dissolve 0.5 mmol of copper(II) nitrate trihydrate in 10 mL of deionized water.
-
In a separate 50 mL beaker, dissolve 1.0 mmol of this compound in 10 mL of deionized water.
-
-
Mixing and pH Adjustment:
-
While stirring, add the copper(II) nitrate solution to the this compound solution. A light blue precipitate may form.
-
Slowly add a 1 M solution of sodium hydroxide dropwise to the mixture to adjust the pH to a value between 5 and 6. This pH range is often critical for promoting the reduction of Cu(II) in the presence of certain organic ligands under hydrothermal conditions.
-
-
Hydrothermal Reaction:
-
Transfer the resulting suspension to a 25 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave and place it in a preheated oven at 160 °C for 72 hours.
-
-
Cooling and Product Isolation:
-
After the reaction time, turn off the oven and allow the autoclave to cool slowly to room temperature over a period of 12-24 hours.
-
Collect the crystalline product by filtration.
-
Wash the product sequentially with deionized water (3 x 10 mL) and ethanol (2 x 10 mL) to remove any unreacted starting materials and byproducts.
-
-
Drying:
-
Dry the final product in a vacuum desiccator or in an oven at 60 °C for 12 hours.
-
2.2. Alternative Protocol: Synthesis from a Copper(I) Salt
This method starts directly with a copper(I) salt, avoiding the need for in-situ reduction. However, it requires careful handling to prevent oxidation of the starting material.
2.2.1. Materials and Reagents
-
Copper(I) iodide (CuI)
-
This compound (C₆H₅NO₂)
-
Acetonitrile
-
Deionized water
2.2.2. Procedure
-
Preparation of Reaction Mixture:
-
In a 50 mL beaker, suspend 0.5 mmol of copper(I) iodide and 1.0 mmol of this compound in a solvent mixture of 10 mL of deionized water and 5 mL of acetonitrile. Acetonitrile helps to stabilize the Cu(I) ion.
-
-
Hydrothermal Reaction:
-
Transfer the suspension to a 25 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it in an oven at 140 °C for 48 hours.
-
-
Cooling, Isolation, and Drying:
-
Follow the same cooling, product isolation, and drying procedures as described in the primary protocol (Section 2.1.4 and 2.1.5).
-
Data Presentation
The following tables summarize typical quantitative data that would be expected from the synthesis and characterization of copper(I)-isonicotinate polymers.
Table 1: Reaction Parameters and Yields
| Parameter | Primary Protocol (in-situ Reduction) | Alternative Protocol (from Cu(I) salt) |
| Copper Source | Cu(NO₃)₂·3H₂O | CuI |
| Ligand | This compound | This compound |
| Molar Ratio (Cu:Ligand) | 1:2 | 1:2 |
| Solvent | Deionized Water | Water/Acetonitrile |
| Temperature (°C) | 160 | 140 |
| Time (hours) | 72 | 48 |
| pH | 5-6 | Not adjusted |
| Typical Yield (%) | 60-75 | 50-65 |
Table 2: Representative Characterization Data
| Property | Expected Value/Observation |
| Appearance | Colorless to pale yellow crystals |
| Infrared Spectroscopy (cm⁻¹) | ~1600-1620 (asymmetric COO⁻ stretch), ~1380-1400 (symmetric COO⁻ stretch), disappearance of C=O stretch from free acid (~1700) |
| Elemental Analysis (%) | C, H, N analysis consistent with the theoretical formula [Cu(C₆H₄NO₂)]n |
| X-ray Diffraction | Unique powder diffraction pattern indicating a crystalline phase |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the primary protocol of hydrothermal synthesis of copper(I)-isonicotinate polymers via in-situ reduction.
Caption: Workflow for the hydrothermal synthesis of Cu(I)-isonicotinate polymers.
Application Notes and Protocols: Isonicotinic Acid Derivatives as Scaffolds for Novel Antimalarial Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The persistent challenge of drug resistance in Plasmodium falciparum, the deadliest species of malaria parasite, necessitates the continuous development of novel antimalarial agents. One promising strategy in medicinal chemistry is the design of hybrid molecules that combine the pharmacophores of different bioactive compounds. Isonicotinic acid, a pyridine (B92270) derivative, and its well-known derivative, isoniazid (B1672263) (an antitubercular drug), have emerged as versatile starting materials for the synthesis of new compounds with potential antiplasmodial activity. This application note details the synthesis, in vitro efficacy, and proposed mechanism of action of this compound-based hybrids, specifically focusing on this compound hydrazide (isoniazid) conjugated with pyrimidine (B1678525) and 4-aminoquinoline (B48711) moieties.
I. Synthesis of Isoniazid-Pyrimidine Conjugates
Isoniazid can be utilized as a key building block to generate a library of hybrid molecules. The following protocol describes a general method for the synthesis of isoniazid-pyrimidine conjugates.
Experimental Protocol: Synthesis of Isoniazid-Pyrimidine Conjugates
This protocol is adapted from the synthesis of alkyl 4-methyl/phenyl-2-(2-isonicotinoylhydrazinyl)-6-substituted pyrimidine-5-carboxylates.
Step 1: Synthesis of Dihydropyrimidinones A mixture of an appropriate aldehyde (1 mmol), ethyl acetoacetate (B1235776) (1 mmol), and urea (B33335) (1.5 mmol) in ethanol (B145695) is refluxed in the presence of a catalytic amount of concentrated hydrochloric acid for 4-6 hours. The reaction mixture is cooled, and the resulting solid is filtered, washed with cold ethanol, and recrystallized to yield the dihydropyrimidinone.
Step 2: Oxidation to Pyrimidinones The dihydropyrimidinone (1 mmol) is dissolved in 70% aqueous nitric acid and heated at 80-90 °C for 2-3 hours. The reaction mixture is then cooled and neutralized with a saturated sodium bicarbonate solution. The precipitated solid is filtered, washed with water, and dried to give the corresponding pyrimidinone.
Step 3: Chlorination of Pyrimidinones The pyrimidinone (1 mmol) is refluxed in phosphorus oxychloride (5 mL) for 4-6 hours. After cooling, the excess phosphorus oxychloride is removed under reduced pressure. The residue is poured into crushed ice, and the resulting solid is filtered, washed with water, and dried to yield the 2-chloro-pyrimidine derivative.
Step 4: Conjugation with Isoniazid A solution of the 2-chloro-pyrimidine derivative (1 mmol) and isoniazid (1 mmol) in ethanol is refluxed for 8-10 hours in the presence of a base like triethylamine. The solvent is evaporated, and the residue is purified by column chromatography to afford the final isoniazid-pyrimidine conjugate.[1]
II. Synthesis of 4-Aminoquinoline-Isoniazid Hybrids
The potent pharmacophore of 4-aminoquinolines, present in drugs like chloroquine, can be hybridized with isoniazid to explore synergistic or novel antimalarial activities.
Experimental Protocol: Synthesis of 4-Aminoquinoline-Isoniazid Hybrids
This protocol outlines a general approach to link a 4-aminoquinoline scaffold to isoniazid.
Step 1: Synthesis of 4,7-dichloroquinoline (B193633) This well-established starting material can be synthesized or procured commercially.
Step 2: Synthesis of a Diamine Linker A suitable diamine linker with varying chain lengths is prepared. For example, N-Boc-1,n-diaminoalkanes can be used.
Step 3: Attachment of Linker to 4-chloro-7-iodoquinoline 4,7-dichloroquinoline is reacted with a mono-protected diamine in the presence of a base to yield the 4-(aminoalkyl)amino-7-chloroquinoline.
Step 4: Coupling with this compound The free amino group of the linker attached to the quinoline (B57606) is then coupled with this compound using a standard peptide coupling agent like HATU or EDC/HOBt to form the final hybrid molecule.
Step 5: Deprotection (if necessary) If a protecting group was used on the linker, it is removed in the final step.
III. In Vitro Antimalarial Activity
The synthesized isoniazid-based hybrids are typically evaluated for their in vitro activity against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.
Experimental Protocol: In Vitro Antiplasmodial Assay (SYBR Green I-based Fluorescence Assay)
-
Parasite Culture: P. falciparum strains (e.g., 3D7 for CQS and K1 or W2 for CQR) are maintained in continuous culture in human O+ erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.
-
Drug Preparation: Stock solutions of the test compounds are prepared in DMSO and serially diluted with culture medium.
-
Assay Setup: Asynchronous parasite cultures (primarily ring stages) are diluted to a parasitemia of 0.5% in a 2% hematocrit suspension. 180 µL of this suspension is added to the wells of a 96-well plate containing 20 µL of the diluted test compounds.
-
Incubation: The plates are incubated for 72 hours at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).
-
Lysis and Staining: After incubation, 100 µL of lysis buffer containing SYBR Green I is added to each well. The plates are incubated in the dark at room temperature for 1 hour.
-
Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
Data Analysis: The fluorescence readings are plotted against the drug concentration, and the 50% inhibitory concentration (IC₅₀) is determined by non-linear regression analysis.
Quantitative Data: In Vitro Antiplasmodial Activity of Isoniazid-Hybrid Derivatives
The following table summarizes the reported in vitro antimalarial activities of representative isoniazid-based hybrid compounds.
| Compound ID | Scaffold | P. falciparum Strain | IC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Hybrid A1 | Isoniazid-Pyrimidine | 3D7 (CQS) | 0.08 | >1000 | [2] |
| Hybrid A1 | Isoniazid-Pyrimidine | K1 (CQR) | 0.12 | >800 | [2] |
| Hybrid B1 | 4-Aminoquinoline-Pyrimidine | D6 (CQS) | 0.005 | High | [3] |
| Hybrid B1 | 4-Aminoquinoline-Pyrimidine | W2 (CQR) | 0.01 | High | [3] |
| Hybrid C1 | 4-Aminoquinoline-Pyrano[2,3-c]pyrazole | 3D7 (CQS) | 0.013 | >1000 | [4] |
| Hybrid C1 | 4-Aminoquinoline-Pyrano[2,3-c]pyrazole | K1 (CQR) | 0.02 | >800 | [4] |
| Chloroquine | 4-Aminoquinoline | 3D7 (CQS) | 0.009 | - | [3] |
| Chloroquine | 4-Aminoquinoline | W2 (CQR) | 0.25 | - | [3] |
Note: The compound IDs are representative and simplified for this application note. The actual structures can be found in the cited literature. The Selectivity Index (SI) is the ratio of the cytotoxic concentration (CC₅₀) against a mammalian cell line to the antiplasmodial IC₅₀.
IV. Proposed Mechanism of Action
The antimalarial mechanism of action for many isoniazid-based hybrids, particularly those containing a 4-aminoquinoline moiety, is believed to involve the inhibition of hemozoin formation in the parasite's digestive vacuole.
Signaling Pathway: Inhibition of Heme Detoxification
During the intra-erythrocytic stage, the malaria parasite digests host hemoglobin, releasing large quantities of toxic free heme. The parasite detoxifies this heme by polymerizing it into an insoluble, non-toxic crystalline pigment called hemozoin. 4-aminoquinoline-based drugs are thought to interfere with this process. They accumulate in the acidic digestive vacuole of the parasite and cap the growing hemozoin crystal, preventing further polymerization. The accumulation of free heme leads to oxidative stress and parasite death. It is proposed that the isoniazid-hybrid compounds retain this ability to inhibit heme polymerization.
Conclusion
This compound and its derivative, isoniazid, serve as valuable and versatile starting materials for the development of novel antimalarial drug candidates. The synthesis of hybrid molecules, particularly those incorporating pyrimidine and 4-aminoquinoline scaffolds, has yielded compounds with potent in vitro activity against both drug-sensitive and drug-resistant strains of P. falciparum. The detailed protocols and compiled data in this application note provide a foundation for researchers to explore this promising area of medicinal chemistry in the ongoing fight against malaria. Further in vivo studies are warranted to evaluate the efficacy and pharmacokinetic properties of these promising hybrid compounds.
References
- 1. DSpace [infospace.mrc.ac.za]
- 2. Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 4-aminoquinoline–pyrimidine hybrids as potent antimalarials and their mode of action studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: HPLC Method for the Separation of Isonicotinic and Nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinic acid (Niacin or Vitamin B3) is an essential human nutrient and is widely used in pharmaceutical formulations.[1][2] Isonicotinic acid is a structural isomer of nicotinic acid and can be present as an impurity in bulk nicotinic acid samples.[3][4] The ability to separate and quantify these two isomers is crucial for quality control in the pharmaceutical industry. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the effective separation of this compound and nicotinic acid.
Principle
This method utilizes a normal-phase separation on an amine (NH2) column with a mobile phase consisting of acidified methanol (B129727) and water.[3][4] The difference in the polarity and interaction with the stationary phase allows for the baseline separation of the two isomers. Detection is achieved using a UV detector, leveraging the distinct UV absorbance maxima of this compound and nicotinic acid.[3][4]
Data Summary
The following table summarizes the key quantitative data for the HPLC separation of isonicotinic and nicotinic acid.
| Parameter | Nicotinic Acid | This compound |
| Retention Time (min) | ~8.0 | ~12.0[4] |
| Relative Retention Time | 1.0 | 1.5[3][4] |
| UV Absorbance Maximum (nm) | 260[3][4] | 270[3][4] |
| Limit of Detection (LOD) | - | ~0.08%[4] |
Experimental Protocol
Apparatus and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a diode array or UV detector.
-
Column: Amine (NH2) column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Data Acquisition System: Chromatography software for data collection and analysis.
-
Analytical Balance: For accurate weighing of standards and samples.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
Reagents and Standards
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (reagent grade)
-
Hydrochloric Acid (reagent grade)
-
Nicotinic Acid Reference Standard
-
This compound Reference Standard
Preparation of Solutions
-
Mobile Phase: Prepare a mixture of 82 parts methanol and 18 parts water. Acidify the water by adding 5.0 mL of formic acid to 1 L of water before mixing with methanol.[4] Filter the mobile phase through a 0.45 µm filter.
-
Diluent (0.1 N HCl): Prepare a 0.1 N solution of hydrochloric acid in water.[4]
-
Standard Stock Solutions (1 mg/mL): Accurately weigh and dissolve approximately 10 mg of nicotinic acid and this compound reference standards in 10 mL of diluent to obtain individual stock solutions.
-
Working Standard Solution: Prepare a mixed working standard solution containing both nicotinic acid and this compound at a suitable concentration by diluting the stock solutions with the diluent.
Sample Preparation
-
Accurately weigh a portion of the bulk nicotinic acid sample and dissolve it in the diluent to achieve a final concentration within the calibration range.[3][4]
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.[5][6]
Chromatographic Conditions
| Parameter | Setting |
| Column | Amine (NH2), 4.6 x 150 mm, 5 µm |
| Mobile Phase | Methanol : Acidified Water (82:18, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient |
| Injection Volume | 10 µL |
| Detection Wavelength | Monitor at 254 nm for general detection, or at 260 nm for nicotinic acid and 270 nm for this compound for enhanced specificity.[3][4] |
Data Analysis
-
Identify the peaks for nicotinic acid and this compound in the sample chromatogram by comparing their retention times with those of the reference standards.
-
Quantify the amount of this compound impurity in the nicotinic acid sample using the external standard method.
Experimental Workflow
Caption: Workflow for the HPLC separation and quantification of isonicotinic and nicotinic acid.
References
- 1. HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column | SIELC Technologies [sielc.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Niacin. II: Identification of this compound in niacin by liquid chromatography with diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pickeringlabs.com [pickeringlabs.com]
Experimental setup for isonicotinic acid oxidation reaction
An experimental setup for the oxidation of isonicotinic acid is crucial for researchers in drug development and organic synthesis. This compound, a derivative of pyridine, serves as a key precursor for various pharmaceutical compounds.[1] Its synthesis often involves the oxidation of substituted pyridines, such as 4-picoline or 4-vinyl pyridine.[2][3] The efficiency and selectivity of this oxidation reaction are highly dependent on the chosen experimental methodology, which can range from catalytic vapor-phase oxidation to electrochemical and biocatalytic methods.[2][4][5]
This document provides detailed application notes and protocols for several common experimental setups for the synthesis of this compound via oxidation reactions.
Method 1: Catalytic Vapor-Phase Oxidation of 4-Picoline
This method describes the synthesis of this compound through the vapor-phase oxidation of 4-picoline using a vanadium-titanium (B8517020) oxide (V-Ti-O) catalyst.[2] This approach is suitable for continuous production and can achieve high yields.[6]
Experimental Protocol
-
Catalyst Preparation:
-
Prepare V-Ti-O catalysts using the impregnation method. Promoters such as Cr, Al, and P can be added to enhance catalytic performance.[2]
-
-
Reaction Setup:
-
A fixed-bed reactor is typically used for the vapor-phase reaction.
-
The catalyst is loaded into the reactor.
-
A mixture of 4-picoline, air, and water is vaporized and fed into the reactor.[2]
-
-
Reaction Execution:
-
The reactor is heated to the desired reaction temperature (e.g., 310°C).[2]
-
The gaseous mixture of reactants is passed over the catalyst bed. The molar ratio of air/water/4-picoline is a critical parameter to control.[2]
-
The reaction is typically run at a specific liquid hourly space velocity (LHSV) of 4-picoline.[2]
-
-
Product Analysis:
-
The reaction products are condensed and collected.
-
The yield of this compound is determined using analytical techniques such as Liquid Chromatography (LC) and Infrared (IR) spectroscopy.[2]
-
Data Presentation
Table 1: Optimized Conditions for Vapor-Phase Oxidation of 4-Picoline [2]
| Parameter | Value |
| Catalyst | V-Ti-Cr-Al-P |
| V/Ti Atom Ratio | 0.21 |
| Reaction Temperature | 310°C |
| Air/Water/4-Picoline Mole Ratio | 96/70/1 |
| Liquid Space Velocity of 4-Picoline | < 0.30 h⁻¹ |
| Yield of this compound | > 82% |
Visualization
Caption: Workflow for Catalytic Vapor-Phase Oxidation.
Method 2: Electrochemical Oxidation
Electrochemical oxidation presents an alternative method, often studied for the degradation of related compounds like isonicotinohydrazide.[4] This technique can be adapted for synthetic purposes and offers advantages in terms of control over reaction conditions. The protocol below is based on a general setup for the electrochemical treatment of organic compounds in an aqueous medium.[7][8]
Experimental Protocol
-
Electrochemical Cell Setup:
-
A two-electrode system is assembled in an undivided electrochemical cell.
-
Anode materials like Ti/Sb-SnO₂ or Al/Zn doped PbO₂ are commonly used due to their high oxygen evolution potential.[4]
-
A suitable cathode, such as platinum or stainless steel, is selected.
-
The electrodes are connected to a DC power supply.
-
-
Electrolyte Preparation:
-
The starting material (e.g., this compound precursor) is dissolved in an aqueous solution containing a supporting electrolyte (e.g., Na₂SO₄) to ensure conductivity.
-
The initial pH of the solution is adjusted to the desired value.[4]
-
-
Electrolysis:
-
A constant current density is applied across the electrodes.[7]
-
The solution is continuously stirred to ensure mass transport to the electrode surface.[8]
-
The reaction is carried out for a specific duration (e.g., 120 minutes).[4]
-
Aliquots are withdrawn at regular intervals to monitor the reaction progress.[7]
-
-
Product Analysis:
Data Presentation
Table 2: Typical Parameters for Electrochemical Oxidation [4][7]
| Parameter | Example Value |
| Anode | Al/Zn doped PbO₂ |
| Current Density | 0.20 A/cm² |
| Initial pH | 3.0 - 9.0 |
| Reaction Time | 120 min |
| Supporting Electrolyte | Na₂SO₄ |
| Removal Efficiency (COD) | > 59% |
Visualization
Caption: General Setup for Electrochemical Oxidation.
Method 3: Cu(II)-Catalyzed Aerobic Oxidation
This method involves the use of a copper(II) catalyst to promote the aerobic oxidation of a precursor like 4-acetylpyridine (B144475) to isonicotinate.[9][10] This approach represents a milder, solution-phase alternative to high-temperature gas-phase reactions.
Experimental Protocol
-
Reaction Setup:
-
A Cu(II) salt (e.g., Cu(NO₃)₂·3H₂O or Cu(OAc)₂·H₂O) and the starting material (4-acetylpyridine) are placed in a reaction vial.[9]
-
An appropriate solvent, such as acetonitrile (B52724) (ACN) or N,N-dimethylformamide (DMF), is added.[9]
-
The resulting solution is degassed.
-
-
Reaction Execution:
-
Product Analysis:
-
The conversion of the starting material to this compound (or its salt) is monitored by ¹H NMR spectroscopy.[9]
-
Data Presentation
Table 3: Conditions for Cu(II)-Catalyzed Oxidation of 4-Acetylpyridine [9]
| Catalyst | Solvent | Temperature | Time (h) | O₂ Pressure | Conversion |
| Cu(NO₃)₂·3H₂O | ACN | 120°C | 18 | Atmospheric | Yes |
| Cu(OAc)₂·H₂O | ACN | 120°C | 18 | Atmospheric | Yes |
| Cu(NO₃)₂·3H₂O | DMF | 120°C | 18 | Atmospheric | No Reaction |
Visualization of Synthetic Pathways
The following diagram illustrates various precursors and their corresponding oxidation pathways to yield this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. US2748137A - Process for preparing this compound - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. bioencapsulation.net [bioencapsulation.net]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Integrated Electrochemical Oxidation and Biodegradation for Remediation of a Neonicotinoid Insecticide Pollutant - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Formation of a Unique 2D Isonicotinate Polymer Driven by Cu(II) Aerobic Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Isonicotinic Acid in the Synthesis of Metal-Organic Frameworks (MOFs): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of Metal-Organic Frameworks (MOFs) using isonicotinic acid and its derivatives. It is intended to serve as a comprehensive resource for researchers in materials science, chemistry, and drug development.
Introduction to this compound in MOFs
This compound, a pyridine (B92270) derivative with a carboxylic acid group at the 4-position, is a versatile organic linker for the construction of MOFs.[1] Its rigid structure and the presence of both a nitrogen atom in the pyridine ring and a carboxylate group allow for the formation of diverse and stable coordination networks with various metal ions.[1][2] The resulting MOFs exhibit a range of properties making them suitable for applications in gas storage and separation, catalysis, and drug delivery.[3][4][5]
The addition of functional groups to the this compound backbone, such as an amino group, can further tailor the properties of the resulting MOFs, enhancing their functionality for specific applications like the removal of heavy metals from wastewater.[6][7]
Applications of this compound-Based MOFs
Gas Adsorption and Separation
MOFs synthesized with this compound have shown significant promise in the separation of gases like CO2 from N2. The ultramicroporous nature of some iron-isonicotinate MOFs allows for size-exclusion based kinetic separation, while the pyridine groups within the pores can interact favorably with CO2, contributing to thermodynamic separation.[4][8][9]
Catalysis
The tunable pore sizes and the presence of active metal sites make this compound-based MOFs effective catalysts. For instance, a chromium-based MOF modulated with this compound has been shown to be an efficient photocatalyst for the degradation of methylene (B1212753) blue under visible light.[1][10] The this compound acts as a linker competitor, influencing the particle size and crystallinity of the MOF, which in turn enhances its catalytic activity.[1]
Drug Delivery
The high porosity, large surface area, and potential for biocompatibility make MOFs attractive candidates for drug delivery systems.[3][11] this compound-based MOFs can be designed to encapsulate therapeutic agents, offering the potential for controlled and targeted release.[3][5] Mechanochemical synthesis methods, which can be solvent-free, are particularly advantageous for creating MOFs for biomedical applications.[5][12]
Environmental Remediation
Cationic MOFs constructed with functionalized this compound have demonstrated high efficiency in removing pollutants from water. For example, a zirconium-based MOF with amino-functionalized this compound (NU-56) exhibits excellent performance in the removal of chromium(VI) from wastewater through a combination of ion exchange and electrostatic interactions.[6][7] Another zirconium-based MOF functionalized with this compound has been used for the solid-phase extraction of uranium(VI).[13]
Quantitative Data Summary
The following tables summarize key quantitative data for several MOFs synthesized using this compound or its derivatives.
Table 1: Crystallographic Data of this compound-Based MOFs
| MOF Designation | Metal Ion(s) | Ligand | Crystal System | Space Group | Reference |
| NU-56 | Zr(IV), Ni(II) | 3-Aminothis compound | Cubic | Pm-3m | [6] |
| Cr-PTC-HIna | Cr(III) | Perylene-3,4,9,10-tetracarboxylic acid, this compound | - | - | [1] |
| MUV-26α | Fe(III) | This compound | Rhombohedral | - | [4] |
| MUV-26β | Fe(III) | This compound | Tetragonal | - | [4] |
| [Cu(INA)2] | Cu(II) | This compound | - | - | [14] |
Table 2: Adsorption and Material Properties
| MOF Designation | Property | Value | Conditions | Reference |
| NU-56 | Cr(VI) Adsorption Capacity | 68 mg/g | pH 4-6 | [6][7] |
| Cr-PTC-HIna | Methylene Blue Degradation Capacity | 91.18 mg/g | 180 min, visible light | [1] |
| Cr-PTC-HIna | Crystal Size | 21 nm | - | [1] |
| Cr-PTC-HIna | Band Gap | 2.05 eV | - | [1][10] |
| MUV-26α | BET Surface Area | ~267 m²/g | N2 at 77 K | [8] |
| MUV-26β | BET Surface Area | ~242 m²/g | N2 at 77 K | [8] |
| MUV-26α/β | Pore Size | ~3.58 Å | - | [8] |
| [Cu(INA)2] | Fluorescein Adsorption | Follows Langmuir model | - | [14] |
Experimental Protocols
Protocol 1: Synthesis of NU-56 for Chromium(VI) Removal
This protocol is adapted from the synthesis of a cationic metal-organic framework with amino-functionalized this compound.[6]
Materials:
-
Zirconium tetrachloride (ZrCl₄)
-
Nickel(II) nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O)
-
3-Aminothis compound (3-NH₂–HIN)
-
N,N-Dimethylformamide (DMF)
-
Acetic acid
Procedure:
-
In a 1.5 dram vial, dissolve ZrCl₄ (25 mg, 0.1 mmol), Ni(NO₃)₂·6H₂O (15 mg, 0.055 mmol), and 3-NH₂–HIN (34.5 mg, 0.25 mmol) in 2 mL of DMF.
-
Add 0.3 mL of acetic acid to the mixture.
-
Sonicate the mixture for 5 minutes until all solids are completely dissolved.
-
Heat the vial at 120 °C for 4 days.
-
After cooling to room temperature, collect the cubic crystals by filtration.
-
Wash the collected crystals three times with fresh DMF.
-
Store the crystals soaked in DMF for further use.
Protocol 2: Synthesis of Cr-PTC-HIna for Photocatalysis
This protocol describes the synthesis of a chromium-based MOF modulated with this compound for the photocatalytic degradation of methylene blue.[1][10]
Materials:
-
Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)
-
Perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA)
-
Sodium hydroxide (B78521) (NaOH)
-
This compound
-
Distilled water
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Preparation of the Sodium Salt of Perylene-3,4,9,10-tetracarboxylic acid (Na₄PTC):
-
Mix PTCDA (0.5 g, 1.27 mmol) and NaOH (0.356 g, 8.9 mmol) in 50 mL of distilled water.
-
Stir the mixture magnetically at 300 rpm for one hour to obtain a greenish solution.
-
Filter the solution and add excess ethanol to form a yellow precipitate.
-
Wash the precipitate with excess ethanol until a neutral pH is achieved.
-
Dry the product at room temperature overnight.
-
-
Synthesis of Cr-PTC-HIna:
-
In a suitable vessel, mix CrCl₃·6H₂O (2 mmol), Na₄PTC (1 mmol), and this compound (0.5 mmol) in a solvent mixture of 25 mL distilled water and 5 mL DMF.
-
Seal the vessel and heat it under solvothermal conditions.
-
After the reaction is complete, cool the vessel to room temperature.
-
Collect the resulting solid product by filtration, wash with water and ethanol, and dry.
-
Protocol 3: Mechanochemical Synthesis of [Cu(INA)₂]
This protocol outlines a solvent-free method for the synthesis of a copper-isonicotinate MOF.[12]
Materials:
-
Copper(II) acetate (B1210297) monohydrate (Cu(CH₃COO)₂·H₂O)
-
This compound
-
Methanol (B129727) (for washing)
Procedure:
-
Accurately weigh this compound (0.246 g, 2 mmol) and copper(II) acetate monohydrate (0.199 g, 1 mmol) into separate agate mortars.
-
Combine the reactants in one mortar and grind them together for 15 minutes at room temperature (27 ± 2 °C) until a homogeneous blue powder is obtained.
-
Wash the resulting powder with 5 mL of methanol to remove any unreacted starting materials.
-
Dry the final product at room temperature.
Visualizations
Caption: General workflow for the solvothermal synthesis of MOFs using this compound.
Caption: Conceptual pathway for MOF-based drug delivery.
References
- 1. journal.bcrec.id [journal.bcrec.id]
- 2. researchgate.net [researchgate.net]
- 3. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ultramicroporous iron-isonicotinate MOFs combining size-exclusion kinetics and thermodynamics for efficient CO 2 /N 2 gas separation - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D2TA08934C [pubs.rsc.org]
- 5. sci-rad.com [sci-rad.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ultramicroporous iron-isonicotinate MOFs combining size-exclusion kinetics and thermodynamics for efficient CO2/N2 gas separation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. drpress.org [drpress.org]
- 12. psnnjp.org [psnnjp.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Isonicotinic Acid Derivatives in Cell Culture
Isonicotinic acid and its derivatives are a versatile class of compounds with a broad spectrum of applications in cell culture-based research. These compounds are integral to studies ranging from cancer biology and infectious disease to stem cell research and neurobiology. This document provides an in-depth overview of their applications, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.
Anticancer Activity
This compound derivatives, particularly isoniazid (B1672263) and its analogs, have demonstrated significant cytotoxic activity against various human cancer cell lines. Researchers are exploring these compounds as potential chemotherapeutic agents.
Quantitative Data: Anticancer Cytotoxicity
The following table summarizes the cytotoxic effects of various this compound derivatives on different cancer cell lines, presented as IC50 values (the concentration at which 50% of cell growth is inhibited).
| Compound/Derivative | Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| Isoniazid Derivatives (Series) | OVCAR-8 | Ovary | 0.61 - 3.36 | [1] |
| SF-295 | Glioblastoma | 0.61 - 3.36 | [1] | |
| HCT-116 | Colon | 0.61 - 3.36 | [1] | |
| Aroylhydrazone Derivative 5 | MCF-7 | Breast | < 50 | [2] |
| MDA-MB-231 | Breast | < 50 | [2] | |
| Aroylhydrazone Derivative 11 | MCF-7 | Breast | < 50 | [2] |
| MDA-MB-231 | Breast | < 50 | [2] | |
| Aroylhydrazone Derivative C | MCF-7 | Breast | < 50 | [2] |
| MDA-MB-231 | Breast | < 50 | [2] | |
| Aroylhydrazone Derivative E | MCF-7 | Breast | < 50 | [2] |
| MDA-MB-231 | Breast | < 50 | [2] | |
| HeLa | Cervical | SI > 5.319 | [2] | |
| HepG2 | Liver | SI > 1 | [2] | |
| RuCp(II) Complex 1 | A375 | Melanoma | Moderate to High | [3] |
| A549 | Lung | Moderate to High | [3] | |
| A431 | Skin | Moderate to High | [3] | |
| MDA-MB-231 | Breast | Moderate to High | [3] | |
| RuCp(II) Complex 2 | A375 | Melanoma | Moderate to High | [3] |
| A549 | Lung | Moderate to High | [3] | |
| A431 | Skin | Moderate to High | [3] | |
| MDA-MB-231 | Breast | Moderate to High | [3] | |
| Organotin(IV) Compounds 1-6 | C26 | Colon | Better than 5-fluorouracil | [4] |
SI: Selectivity Index
Experimental Protocol: Cytotoxicity Assessment using MTT Assay
This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest (e.g., HepG2, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivative stock solution (in DMSO)
-
96-well tissue culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivative from the stock solution in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C.[5]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the compound concentration and determine the IC50 value.
-
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Antitubercular Activity
Isoniazid (this compound hydrazide) is a cornerstone of tuberculosis treatment. Its mechanism of action involves the inhibition of mycolic acid synthesis, a crucial component of the Mycobacterium tuberculosis cell wall.[6]
Quantitative Data: Antitubercular Activity
The minimum inhibitory concentration (MIC) is a key metric for evaluating the efficacy of antitubercular compounds.
| Compound/Derivative | M. tuberculosis Strain | MIC (µM) | Reference |
| Isoniazid (INH) | H37Ra | ~0.5 µg/mL | [6] |
| Isoniazid Derivative 1 | H37Rv | ≤ 0.28 | [7] |
| Isoniazid Derivative 2 | H37Rv | ≤ 0.28 | [7] |
| Isoniazid Derivative 4 | H37Rv | ≤ 0.28 | [7] |
| Isoniazid Derivative 5 | H37Rv | ≤ 0.28 | [7] |
| Isoniazid Derivative 6 | H37Rv | ≤ 0.28 | [7] |
| Isoniazid Derivative 9 | katG (S315T) mutant | 6.9 | [7] |
| Isoniazid (INH) | katG (S315T) mutant | 43.8 | [7] |
Experimental Protocol: Broth Macrodilution Assay for MIC Determination
This protocol describes how to determine the MIC of this compound derivatives against M. tuberculosis using a broth macrodilution method with the BACTEC MGIT 960 system.[8]
Materials:
-
M. tuberculosis strain (e.g., H37Rv)
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
This compound derivative stock solutions
-
BACTEC MGIT 960 tubes
-
BACTEC MGIT 960 instrument
-
Sterile culture tubes
Procedure:
-
Inoculum Preparation:
-
Grow M. tuberculosis in 7H9 broth to mid-log phase.
-
Adjust the bacterial suspension to a McFarland standard of 0.5.
-
Prepare a 1:5 dilution of this suspension in sterile saline.
-
-
Compound Dilution:
-
Prepare serial dilutions of the this compound derivatives in 7H9 broth in sterile culture tubes. The final volume in each tube should be 0.1 mL.[8]
-
-
Inoculation:
-
Incubation and Reading:
-
Place the tubes in the BACTEC MGIT 960 instrument.
-
Incubate at 37°C. The instrument will automatically monitor for bacterial growth by detecting oxygen consumption.
-
The MIC is defined as the lowest concentration of the compound that inhibits visible growth.
-
Caption: Proposed mechanism of action of Isoniazid.
Stem Cell Differentiation
Nicotinamide (B372718), an amide derivative of nicotinic acid, is a valuable supplement in cell culture media for directing the differentiation of pluripotent stem cells (PSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs).[9] It is particularly noted for its role in generating pancreatic islet-like insulin-secreting cells.[9]
Application in Directed Differentiation
Nicotinamide is known to be a poly (ADP-ribose) polymerase (PARP) inhibitor and a precursor to NAD+.[9] Its application in differentiation protocols often involves its addition at specific stages to promote the development of desired cell lineages, such as endoderm and pancreatic cells.[9]
Cell Types:
Typical Concentration: The optimal concentration of nicotinamide can vary depending on the specific cell line and differentiation protocol, but it is often used in the range of 1-10 mM.
Neurotoxicity Studies
While beneficial in some contexts, this compound derivatives can also exhibit toxicity. Isoniazid and its metabolites have been studied for their neurotoxic effects in vitro.
Quantitative Data: Neurotoxicity
The neurotoxicity of isoniazid and its metabolites has been assessed in neuronal cell cultures.
| Compound | Cell Line | LC50 (7-day exposure) | Reference |
| Hydrazine | DRG neurons | 2.7 mM | [10] |
| Hydrazine | N18D3 hybrid neurons | 0.3 mM | [10] |
| Acetylisoniazid | N18D3 hybrid neurons | Moderate neurotoxicity | [10] |
| Acetylhydrazine | N18D3 hybrid neurons | Moderate neurotoxicity | [10] |
| Diacetylhydrazine | N18D3 hybrid neurons | Minor neurotoxicity | [10] |
| This compound | N18D3 hybrid neurons | Minor neurotoxicity | [10] |
DRG: Dorsal Root Ganglion
Experimental Protocol: Neuronal Viability Assay
This protocol is a general guideline for assessing the neurotoxicity of compounds on a neuronal cell line like N18D3.
Materials:
-
N18D3 hybrid neuronal cell line
-
Complete growth medium (e.g., DMEM/F12 with supplements)
-
This compound derivatives and metabolites
-
24-well tissue culture plates
-
Cell viability assay kit (e.g., Calcein AM/Propidium Iodide)
-
Fluorescence microscope
Procedure:
-
Cell Culture: Culture N18D3 cells in complete medium at 37°C and 5% CO2.
-
Cell Plating: Seed cells into 24-well plates and allow them to adhere and differentiate for 48-72 hours.
-
Compound Exposure: Treat the neuronal cultures with various concentrations of the test compounds for up to 7 days.[10]
-
Viability Staining:
-
At the end of the exposure period, wash the cells with PBS.
-
Incubate the cells with a solution containing Calcein AM (stains live cells green) and Propidium Iodide (stains dead cells red).
-
Visualize the cells using a fluorescence microscope.
-
-
Quantification:
-
Capture images from multiple fields for each condition.
-
Count the number of live (green) and dead (red) cells.
-
Calculate the percentage of viable cells and determine the LC50 value.
-
Caption: Key research applications of this compound derivatives.
References
- 1. Biological Evaluation of Isoniazid Derivatives as an Anticancer Class - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, structural characterization and in vitro antiproliferative effects of novel organotin(iv) compounds with nicotinate and isonicotinate moieties on carcinoma cells - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Frontiers | In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis [frontiersin.org]
- 6. Effect of Isoniazid on the In Vivo Mycolic Acid Synthesis, Cell Growth, and Viability of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of novel isoniazid derivatives with potent antitubercular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. stemcell.com [stemcell.com]
- 10. Neurotoxicity of isoniazid and its metabolites in cultures of mouse dorsal root ganglion neurons and hybrid neuronal cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Use of Isonicotinic Acid in Plant Biology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of isonicotinic acid (INA) in plant biology, with a focus on its role as an inducer of Systemic Acquired Resistance (SAR). Detailed protocols for its application and the subsequent analysis of induced resistance are provided, along with a summary of its quantitative effects and a model of its signaling pathway.
Introduction
This compound, a pyridinecarboxylic acid, and its derivatives have been identified as potent inducers of SAR in various plant species. SAR is a long-lasting, broad-spectrum defense response that protects plants against a wide range of pathogens. Functioning as a synthetic analog of the key defense hormone salicylic (B10762653) acid (SA), this compound offers a valuable tool for dissecting the plant immune signaling network and for the development of novel plant protection strategies.[1][2]
Data Presentation: Quantitative Effects of this compound and Its Derivatives
The application of this compound and its derivatives has been shown to significantly enhance disease resistance in plants. The following table summarizes the quantitative data from key studies.
| Plant Species | Pathogen | Compound | Application Method | Concentration | Observed Effect | Reference |
| Nicotiana tabacum (Tobacco) | Tobacco Mosaic Virus (TMV) | Amide derivatives of this compound | Not specified | Not specified | Up to 92% reduction in necrotic area | [3] |
| Nicotiana tabacum (Tobacco) | Tobacco Mosaic Virus (TMV) | Salt form of this compound | Not specified | Not specified | 45% reduction of necrotic spots | [3] |
| Arabidopsis thaliana | - | This compound (INA) | Spray | 0.65 mM | 37.9-fold increase in PR1 gene expression and 5-fold increase in PR2 gene expression after 24 hours | [4] |
| Tomato | Clavibacter michiganensis ssp. michiganensis (Cmm) | 2,6-dichloro-isonicotinic acid (INA) | Not specified | 100 µM | 42% reduction in lesion lengths |
Experimental Protocols
Protocol 1: Induction of Systemic Acquired Resistance in Arabidopsis thaliana with this compound
This protocol describes the application of this compound to induce SAR in the model plant Arabidopsis thaliana, followed by the quantification of defense gene expression.
Materials:
-
Arabidopsis thaliana plants (4-week-old)
-
This compound (INA)
-
Surfactant (e.g., Sylgard 309)
-
Sterile deionized water
-
Spray bottle
-
Liquid nitrogen
-
RNA extraction kit
-
qRT-PCR reagents and instrument
Procedure:
-
Plant Growth: Grow Arabidopsis thaliana plants in a controlled environment chamber at 22°C with a 14-hour light/10-hour dark cycle and 60% relative humidity.[5]
-
Preparation of this compound Solution: Prepare a 0.65 mM aqueous solution of this compound. Add a surfactant (e.g., 0.05% Sylgard 309) to ensure even coverage of the leaves.[5] A mock solution containing only the surfactant in water should be prepared as a control.[5]
-
Treatment: When the plants are 4 weeks old, spray the rosettes to the point of imminent runoff with either the this compound solution or the mock solution.[5]
-
Tissue Harvesting: After 24 hours, harvest the leaf tissues by flash-freezing in liquid nitrogen and store at -80°C until further analysis.[5]
-
Gene Expression Analysis:
-
Extract total RNA from the harvested leaf tissue using a suitable RNA extraction kit.
-
Perform quantitative real-time PCR (qRT-PCR) to analyze the expression levels of SAR marker genes, such as Pathogenesis-Related 1 (PR1) and PR2.[4]
-
Use a suitable reference gene (e.g., At1g13320) for normalization of the expression data.[5]
-
Protocol 2: Quantification of this compound-Induced Disease Resistance in Arabidopsis thaliana
This protocol outlines the steps to quantify the level of disease resistance induced by this compound treatment by challenging the plants with a bacterial pathogen.
Materials:
-
Arabidopsis thaliana plants (4-week-old) treated with this compound or a mock solution as described in Protocol 1.
-
Pseudomonas syringae pv. tomato DC3000 (virulent strain)
-
10 mM MgCl₂
-
Needleless syringe
-
Sterile 1.5 ml tubes
-
LB agar (B569324) plates
-
Spectrophotometer
Procedure:
-
Pathogen Preparation:
-
Grow P. syringae pv. tomato DC3000 on an LB agar plate.
-
Scrape the bacterial biomass and suspend it in 10 mM MgCl₂.
-
Adjust the optical density at 600 nm (OD₆₀₀) to 0.0001, which corresponds to approximately 5 x 10⁴ colony-forming units (cfu)/ml.[6]
-
-
Challenge Inoculation:
-
Three days after the this compound or mock treatment, perform a secondary inoculation with the virulent P. syringae strain.
-
Use a needleless syringe to infiltrate the bacterial suspension into the abaxial side of several leaves of both the treated and control plants.[7]
-
-
Quantification of Bacterial Growth:
-
Three days after the challenge inoculation, collect leaf discs from the infiltrated areas.
-
Homogenize the leaf discs in 10 mM MgCl₂.
-
Plate serial dilutions of the homogenate on LB agar plates.
-
Incubate the plates at 28°C for 2 days and then count the number of bacterial colonies to determine the cfu per unit of leaf area.
-
A significant reduction in bacterial growth in the this compound-treated plants compared to the mock-treated plants indicates the induction of SAR.
-
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway in Plant Defense
This compound acts as a functional analog of salicylic acid, a key signaling molecule in plant defense. It is understood to function downstream of SA biosynthesis, meaning it can activate the SAR pathway even in plants that are deficient in SA accumulation. The precise molecular receptor for this compound in plants has not yet been definitively identified, but it is known to trigger a signaling cascade that leads to the activation of the master regulator NPR1 (NONEXPRESSER OF PR GENES 1). This, in turn, leads to the expression of a battery of defense-related genes, including the PR genes, which contribute to enhanced disease resistance.[2]
Caption: this compound signaling pathway in plant defense.
Experimental Workflow for this compound-Induced SAR Analysis
The following diagram illustrates the general workflow for studying the effects of this compound on plant disease resistance.
Caption: Experimental workflow for SAR analysis.
Conclusion
This compound serves as a powerful chemical tool for inducing and studying Systemic Acquired Resistance in plants. Its mode of action as a salicylic acid analog provides a means to activate the plant's innate immune system. The protocols and data presented here offer a foundation for researchers and drug development professionals to explore the potential of this compound and its derivatives in fundamental plant biology research and for the development of novel, resistance-inducing plant protection products.
References
- 1. Isonitrosoacetophenone drives transcriptional reprogramming in Nicotiana tabacum cells in support of innate immunity and defense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol: an improved method to quantify activation of systemic acquired resistance (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Control of salicylic acid synthesis and systemic acquired resistance by two members of a plant-specific family of transcription factors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Specific alterations in riboproteomes composition of this compound treated arabidopsis seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 6. Protocol: an improved method to quantify activation of systemic acquired resistance (SAR) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Isonicotinic Acid as a Reagent in One-Pot Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of isonicotinic acid and its derivatives as key reagents in one-pot synthetic methodologies. The following sections outline specific applications, present quantitative data in structured tables, and provide detailed experimental procedures.
Application Note 1: One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids
This application note describes a one-pot protocol for the synthesis of a variety of mono- or disubstituted 2-amino isonicotinic acids. This method utilizes the corresponding 2,4-dioxo-carboxylic acid ethyl esters and ethyl 3-amino-3-iminopropionate hydrochloride in a reaction reminiscent of the Guareschi–Thorpe Condensation.[1][2] The reaction proceeds through an in situ decarboxylation process, offering an efficient route to valuable structural motifs found in small molecule pharmaceutical drug substances.[1][2]
Experimental Workflow
Caption: Workflow for the one-pot synthesis of substituted 2-amino isonicotinic acids.
Quantitative Data Summary
The following table summarizes the isolated overall yields for the synthesis of various substituted 2-amino isonicotinic acids using the one-pot protocol.[1][2]
| Entry | Substituent(s) | Product | Isolated Yield (%) |
| 1 | 6-methyl | 2-amino-6-methyl-isonicotinic acid | 76 |
| 2 | 6-isopropyl | 2-amino-6-isopropyl-isonicotinic acid | 72 |
| 3 | 6-ethyl-5-methyl | 2-amino-6-ethyl-5-methyl-isonicotinic acid | 75 |
| 4 | 6-propyl | 2-amino-6-propyl-isonicotinic acid | 70 |
| 5 | 6-isobutyl | 2-amino-6-isobutyl-isonicotinic acid | 68 |
| 6 | 6-cyclopropyl | 2-amino-6-cyclopropyl-isonicotinic acid | 71 |
| 7 | 6-phenyl | 2-amino-6-phenyl-isonicotinic acid | 65 |
| 8 | 5,6-dimethyl | 2-amino-5,6-dimethyl-isonicotinic acid | 73 |
| 9 | 6-(thiophen-2-yl) | 2-amino-6-(thiophen-2-yl)-isonicotinic acid | 62 |
| 10 | 6-tert-butyl | 2-amino-6-tert-butyl-isonicotinic acid | 58 |
| 11 | 6-(4-fluorophenyl) | 2-amino-6-(4-fluorophenyl)-isonicotinic acid | 63 |
Detailed Experimental Protocol
This protocol is adapted from the developed one-pot synthesis of substituted 2-amino isonicotinic acids.[1]
Materials:
-
Ethyl 3-amino-3-iminopropionate hydrochloride (9)
-
Substituted 2,4-dioxo-carboxylic acid ethyl ester (8a-k) (15.0 mmol)
-
Sodium hydroxide (B78521) (NaOH) (30.0 mmol)
-
Concentrated hydrochloric acid (conc. HCl)
-
Ethanol (B145695) (absolute)
-
Water
Procedure:
-
To a solution of ethyl 3-amino-3-iminopropionate hydrochloride (9) in water, add a solution of sodium hydroxide at 20-30 °C and stir for 3 hours.
-
Cool the reaction mixture to 0-10 °C.
-
Add the substituted 2,4-dioxo-carboxylic acid ethyl ester (8a-k) (15.0 mmol) to the reaction mixture and stir at 0-10 °C for 10-30 minutes.
-
To the resulting mixture, add sodium hydroxide (30.0 mmol) and stir at 0-10 °C for 1 hour.
-
Warm the reaction mixture to 40-50 °C and stir overnight.
-
After the reaction is complete, adjust the pH of the mixture to 5-6 with concentrated HCl.
-
The precipitate formed is collected by filtration, washed with water, and dried to afford the desired substituted 2-amino this compound product.
Application Note 2: this compound as an Organocatalyst in the One-Pot Synthesis of Pyranopyrazoles
This compound can be employed as an effective organocatalyst in a one-pot, four-component condensation reaction to synthesize pyranopyrazole-based heterocyclic compounds.[3][4] This methodology offers a straightforward and efficient approach to the construction of these complex heterocyclic systems.
Logical Relationship of the Four-Component Reaction
Caption: Four-component one-pot synthesis of pyranopyrazoles catalyzed by this compound.
Detailed Experimental Protocol
Detailed experimental parameters for this specific reaction were not available in the provided search results. The following is a generalized protocol based on typical four-component reactions for the synthesis of pyranopyrazoles.
Materials:
-
An appropriate aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Hydrazine hydrate (1 mmol)
-
A suitable β-ketoester (e.g., ethyl acetoacetate) (1 mmol)
-
This compound (catalytic amount, e.g., 10 mol%)
-
Solvent (e.g., ethanol or water)
Procedure:
-
In a round-bottom flask, combine the aldehyde (1 mmol), malononitrile (1 mmol), hydrazine hydrate (1 mmol), the β-ketoester (1 mmol), and this compound (0.1 mmol) in a suitable solvent (e.g., 10 mL of ethanol).
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
The solid product, if formed, can be collected by filtration.
-
If the product does not precipitate, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure pyranopyrazole derivative.
Note: Reaction conditions such as temperature and reaction time may need to be optimized for different substrates.
References
Application Notes and Protocols for the Analytical Profiling of Isonicotinic Acid Impurities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isonicotinic acid, a key intermediate and a common impurity in various pharmaceutical compounds, including the antitubercular drug isoniazid, requires stringent purity control to ensure the safety and efficacy of the final drug product.[1] Impurity profiling is a critical aspect of drug development and manufacturing, aimed at the identification, quantification, and control of impurities. This document provides a comprehensive overview of analytical techniques, detailed experimental protocols, and comparative data for the impurity profiling of this compound.
Analytical Techniques for Impurity Profiling
A variety of analytical techniques can be employed for the separation, identification, and quantification of this compound and its related impurities. The choice of method depends on the specific impurity, the required sensitivity, and the sample matrix. Commonly used techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) often coupled with Mass Spectrometry (MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound and its potential impurities. It offers high resolution and sensitivity, making it suitable for both qualitative and quantitative analysis.
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)
GC is well-suited for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is often necessary to increase their volatility.[2] When coupled with a mass spectrometer, GC-MS provides powerful identification capabilities based on mass-to-charge ratio and fragmentation patterns.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. This technique is particularly useful for the trace-level quantification of impurities and for structural elucidation.
Data Presentation: Quantitative Method Performance
The following tables summarize the quantitative performance of various analytical methods for the determination of this compound and related impurities.
Table 1: HPLC Method Performance
| Parameter | Method 1 | Method 2 | Method 3 |
| Analyte(s) | This compound | This compound, Isoniazid, Isonicotinamide | This compound, Isoniazid |
| Linearity Range | - | 0.25 - 3.00 µg/mL | 2 - 24 µg/mL |
| Limit of Detection (LOD) | 2 ppb (0.002 µg/mL)[3] | 0.083 µg/mL[4] | - |
| Limit of Quantitation (LOQ) | - | - | - |
| Correlation Coefficient (r) | - | - | 0.9994 |
Table 2: GC and GC-MS Method Performance
| Parameter | Method 1 (GC) | Method 2 (GC-MS) |
| Analyte(s) | This compound (as methyl ester) | This compound, Niacin, and other impurities |
| Linearity Range | 0.1 - 1.0% | - |
| Limit of Detection (LOD) | - | - |
| Limit of Quantitation (LOQ) | - | - |
| Correlation Coefficient (r²) | 0.9997[5] | - |
Experimental Protocols
Protocol 1: HPLC Method for the Determination of this compound Impurity
This protocol is based on a stability-indicating HPLC method for the determination of this compound and other related substances.[4]
1. Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
2. Chromatographic Conditions:
-
Column: Inertsil C18, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Potassium dihydrogen phosphate (B84403) buffer (pH 6.9).
-
Flow Rate: 1.5 mL/min.
-
Detection Wavelength: 254 nm.[4]
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Solution: Prepare a standard solution of this compound in the mobile phase at a known concentration (e.g., 1 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the drug substance or product in the mobile phase to achieve a target concentration.
4. Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution and record the chromatogram.
-
Inject the sample solution and record the chromatogram.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound impurity in the sample by comparing the peak area with that of the standard.
Protocol 2: GC-MS Method for the Analysis of this compound and Related Impurities
This protocol provides a general procedure for the analysis of this compound and related volatile impurities using GC-MS.[6][7][8]
1. Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
2. Chromatographic Conditions:
-
Column: HP-5ms (5%-phenyl)-methylpolysiloxane column (30 m × 250 µm I.D. × 0.25 µm film thickness).[6]
-
Carrier Gas: Helium at a flow rate of 1.2 mL/min.[6]
-
Injector Temperature: 250 °C.[6]
-
Oven Temperature Program: Initial temperature of 40°C, hold for 4 minutes, then ramp to 280°C at 20°C/min, and hold for 13 minutes.
-
Transfer Line Temperature: 280 °C.[6]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[6]
-
Scan Mode: Selected Ion Monitoring (SIM) or full scan.
3. Sample Preparation (if derivatization is needed):
-
Since this compound has a high melting point, derivatization to its methyl ester may be required.[2]
-
Esterification: React the sample containing this compound with a suitable esterifying agent (e.g., methanol (B129727) with an acid catalyst).
4. Procedure:
-
Inject the prepared sample (or its derivative) into the GC-MS system.
-
Acquire the data in either full scan or SIM mode.
-
Identify the peaks by comparing the retention times and mass spectra with those of reference standards or by library search (e.g., NIST library).
-
Quantify the impurities using a suitable calibration method.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General workflow for pharmaceutical impurity analysis.
Caption: Potential sources of impurities in this compound synthesis.
Conclusion
The analytical methods and protocols outlined in this document provide a robust framework for the comprehensive impurity profiling of this compound. The choice of the most suitable technique will depend on the specific requirements of the analysis, including the nature of the impurities, the desired sensitivity, and the available instrumentation. Adherence to validated analytical procedures is crucial for ensuring the quality, safety, and regulatory compliance of pharmaceutical products containing or derived from this compound.
References
- 1. This compound | C6H5NO2 | CID 5922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chempanda.com [chempanda.com]
- 3. HPLC Method for Analysis of this compound on Primesep 100 Column | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. ias.ac.in [ias.ac.in]
- 6. Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Isonicotinic Acid Synthesis from 4-Picoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of isonicotinic acid from 4-picoline.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound from 4-picoline?
A1: The primary industrial methods for this compound synthesis from 4-picoline are:
-
Vapor-Phase Catalytic Oxidation: This method involves the oxidation of 4-picoline in the presence of a heterogeneous catalyst, typically a mixed metal oxide, at elevated temperatures. Vanadium-titanium oxide (V-Ti-O) based catalysts are commonly employed.[1]
-
Ammoxidation followed by Hydrolysis: This two-step process first converts 4-picoline to 4-cyanopyridine (B195900) via ammoxidation, which is then hydrolyzed to this compound.[2]
-
Nitric Acid Oxidation: This is a liquid-phase oxidation method where 4-picoline is oxidized using nitric acid, often at elevated temperatures and pressures.[3][4]
Q2: What is a typical yield for this compound synthesis?
A2: The yield of this compound is highly dependent on the synthesis method and reaction conditions.
-
Vapor-phase oxidation over a V-Ti-Cr-Al-P catalyst has been reported to achieve yields greater than 82%.[1]
-
Continuous oxidation with a vanadium pentoxide catalyst can yield 70-75% of this compound.
-
Oxidation with an NHPI/Co(II)/Mn(II) catalytic system has been reported to yield 60% with a 67% conversion of 4-picoline.[5]
Q3: What are the main side reactions and byproducts in this synthesis?
A3: A common side reaction is the over-oxidation of 4-picoline, leading to the formation of carbon dioxide and water, which reduces the overall yield. Another significant byproduct can be pyridine (B92270), formed through the decarboxylation of this compound at high temperatures.[5] Depending on the method, other impurities such as unreacted 4-picoline and intermediate products may also be present.
Q4: How can I purify the final this compound product?
A4: Purification of this compound can be achieved through several methods:
-
Recrystallization: This is a common method for purifying crude this compound. Water is often used as the solvent.
-
Precipitation: this compound can be precipitated from the reaction mixture by adjusting the pH. It can also be precipitated as a copper salt, which is then treated to recover the pure acid.[3]
-
Washing: Washing the crude product with solvents like methanol (B129727) can help remove tarry byproducts.[3]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. For vapor-phase oxidation, temperatures around 310-320°C are often optimal with V-Ti-O catalysts.[1][6] For nitric acid oxidation, a temperature range of 100-145°C is typical.[3][7] | Increased conversion of 4-picoline and higher yield of this compound. |
| Incorrect Molar Ratios of Reactants | Adjust the molar ratio of oxidant (e.g., air, nitric acid) to 4-picoline. In vapor-phase oxidation, a high air-to-picoline ratio is generally used.[1] | Improved reaction stoichiometry leading to higher product formation. |
| Catalyst Deactivation | For catalytic processes, ensure the catalyst is active. Consider regenerating or replacing the catalyst if deactivation is suspected. Acidic oxide promoters can enhance catalyst performance in some systems.[1] | Restored or enhanced catalytic activity, leading to improved yield. |
| Incomplete Reaction | Increase the reaction time or the residence time of the reactants in the reactor to ensure the reaction goes to completion. | Higher conversion of the starting material. |
Issue 2: Poor Selectivity and Formation of Byproducts
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Over-oxidation to CO2 | Lower the reaction temperature or reduce the residence time. Adjusting the catalyst composition can also improve selectivity. | Reduced formation of carbon dioxide and increased selectivity towards this compound. |
| Decarboxylation to Pyridine | Avoid excessively high reaction temperatures. The presence of pyridine in the product mixture indicates that the temperature may be too high, leading to the decomposition of this compound.[5] | Minimized formation of pyridine as a byproduct. |
| Formation of Other Impurities | Ensure the purity of the starting 4-picoline. The presence of isomers like 3-picoline can lead to the formation of nicotinic acid. | A purer final product with fewer isomeric impurities. |
Data Presentation
Table 1: Comparison of this compound Synthesis Methods
| Method | Catalyst/Reagent | Temperature (°C) | Pressure | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Vapor-Phase Oxidation | V-Ti-O based catalysts[1] | 310 - 380[1][6] | Atmospheric | >82[1] | High yield, continuous process | Requires specialized equipment, catalyst deactivation |
| Nitric Acid Oxidation | Nitric Acid[3] | 100 - 145[3][7] | Elevated | Good | Simpler setup | Use of corrosive and hazardous nitric acid |
| Ammoxidation & Hydrolysis | V₂O₅, MoO₃, etc.[2] | 280 - 500[2] | Up to 0.5 MPa | High (for nitrile) | Industrial-scale process | Two-step process, potential for amide byproduct |
| Co(II)/NHPI Catalyzed Oxidation | Co(OAc)₂, Mn(OAc)₂, NHPI[5] | 150 | 2 MPa | 60[5] | Milder conditions than some methods | Requires catalyst and co-catalyst system |
Experimental Protocols
Protocol 1: Vapor-Phase Catalytic Oxidation of 4-Picoline
This protocol outlines a general procedure for the lab-scale synthesis of this compound via vapor-phase oxidation.
1. Catalyst Preparation (V-Ti-O):
- A V-Ti-O catalyst can be prepared by the impregnation method.[1]
- Dissolve a vanadium precursor (e.g., ammonium (B1175870) metavanadate) in a suitable solvent.
- Impregnate a TiO₂ support with the vanadium solution.
- Dry the impregnated support, typically at 100-120°C.
- Calcine the dried material at a high temperature (e.g., 400-500°C) to form the active catalyst.
2. Reactor Setup:
- Use a fixed-bed flow reactor, typically a quartz or stainless steel tube.
- Pack the reactor with the prepared V-Ti-O catalyst.
- Place the reactor inside a furnace with a temperature controller.
- Connect a feeding system for delivering a mixture of 4-picoline, water, and air to the reactor. A syringe pump can be used for the liquid feed.
- Connect the reactor outlet to a condenser and a collection flask to trap the products.
3. Reaction Procedure:
- Heat the reactor to the desired reaction temperature (e.g., 310°C).[1]
- Start the flow of air through the reactor.
- Introduce the liquid feed mixture of 4-picoline and water into the reactor at a controlled flow rate. A typical molar ratio of air:water:4-picoline could be 96:70:1.[1]
- Maintain the reaction for a set period.
- Collect the product mixture in the cooled collection flask.
4. Product Isolation and Purification:
- The collected product will be a mixture of this compound, unreacted 4-picoline, water, and potential byproducts.
- Isolate the crude this compound by evaporating the volatile components or by crystallization.
- Purify the crude product by recrystallization from hot water.
- Filter the recrystallized product, wash with cold water, and dry.
5. Characterization:
- Confirm the identity and purity of the this compound using techniques such as melting point determination, FTIR, and NMR spectroscopy.
- Analyze the product mixture for impurities using GC-MS.[8][9]
Protocol 2: Nitric Acid Oxidation of 4-Picoline
This protocol describes a general procedure for the liquid-phase oxidation of 4-picoline using nitric acid.
1. Reaction Setup:
- Set up a round-bottom flask equipped with a reflux condenser and a dropping funnel in a fume hood.
- Use a heating mantle with a temperature controller and a magnetic stirrer.
2. Reaction Procedure:
- Charge the flask with concentrated nitric acid.
- Heat the nitric acid to the desired temperature (e.g., 100-120°C).[3]
- Slowly add 4-picoline to the hot nitric acid from the dropping funnel with stirring. The reaction is exothermic and will evolve nitrogen oxides.
- After the addition is complete, continue to heat the reaction mixture under reflux for several hours until the reaction is complete.
3. Product Isolation and Purification:
- Cool the reaction mixture.
- Carefully neutralize the excess nitric acid with a base (e.g., sodium hydroxide (B78521) solution) to a pH of approximately 3.5.[3]
- This compound will precipitate out of the solution.
- Filter the precipitate and wash it with cold water.
- Further purify the crude product by recrystallization from hot water.
- Wash the purified crystals with a small amount of cold water and then with a solvent like methanol to remove any remaining tarry impurities, and dry.[3]
4. Characterization:
- Characterize the final product using melting point, FTIR, and NMR to confirm its identity and purity.
Mandatory Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting guide for low yield in this compound synthesis.
Safety Information
4-Picoline is a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin. It can cause skin irritation and serious eye irritation. [10]
-
Handling: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[10]
-
Storage: Store 4-picoline in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[10]
-
Spills: In case of a spill, remove all ignition sources and ventilate the area. Absorb the spill with an inert material and dispose of it as hazardous waste.[10]
-
Fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire.
Nitric acid is a strong oxidizing agent and is highly corrosive. It can cause severe skin burns and eye damage.
-
Handling: Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. Add acid to water, never the other way around.
-
Reactions: Be aware that the oxidation of 4-picoline with nitric acid is an exothermic reaction that produces toxic nitrogen oxide fumes. Ensure the reaction is performed in a fume hood with adequate ventilation and that the reaction temperature is carefully controlled.
Always consult the Safety Data Sheet (SDS) for all chemicals used in the synthesis for complete safety information.[11][12]
References
- 1. researchgate.net [researchgate.net]
- 2. bioencapsulation.net [bioencapsulation.net]
- 3. US2748137A - Process for preparing this compound - Google Patents [patents.google.com]
- 4. US2748138A - Oxidation of mixed tar bases - Google Patents [patents.google.com]
- 5. Oxidation of Picoline with Oxygen to Nicotinic Acid against Co2+, NHPI, and Phosphonium or Ammonium Bromides | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. chempanda.com [chempanda.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. uwwapps.uww.edu [uwwapps.uww.edu]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
Technical Support Center: Synthesis of 4-Pyridinecarboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the synthesis of 4-pyridinecarboxylic acid (isonicotinic acid).
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for 4-pyridinecarboxylic acid?
A1: The two most prevalent industrial methods for synthesizing 4-pyridinecarboxylic acid are the oxidation of 4-methylpyridine (B42270) (4-picoline) and the hydrolysis of 4-cyanopyridine (B195900).[1]
Q2: What are the primary side products I should be aware of during synthesis?
A2: The major side products depend on the synthetic route. For the oxidation of 4-methylpyridine, the main impurity is often the intermediate, pyridine-4-carbaldehyde. In the hydrolysis of 4-cyanopyridine, the primary side product is isonicotinamide (B137802), the amide intermediate.[2][3]
Q3: How can I detect the presence of these side products?
A3: High-Performance Liquid Chromatography (HPLC) is an effective method for the analysis and separation of isomers of pyridinecarboxylic acid and related impurities. Other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry can also be used to identify and quantify side products.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of 4-pyridinecarboxylic acid.
Issue 1: Low Yield of 4-Pyridinecarboxylic Acid and Presence of Pyridine-4-carbaldehyde Impurity in the Oxidation of 4-Methylpyridine.
Cause:
Incomplete oxidation of the starting material, 4-methylpyridine, can lead to the accumulation of the intermediate product, pyridine-4-carbaldehyde. This is a common issue when using milder oxidizing agents or when reaction times are insufficient.
Troubleshooting Steps:
-
Optimize Oxidizing Agent: Ensure the appropriate oxidizing agent and concentration are used. Stronger oxidizing agents like potassium permanganate (B83412) or nitric acid are commonly employed.
-
Increase Reaction Time and/or Temperature: Prolonging the reaction time or carefully increasing the temperature can drive the reaction to completion, converting the aldehyde intermediate to the desired carboxylic acid. However, be cautious of over-oxidation, which can lead to the formation of carbon dioxide and other degradation products.
-
Catalyst Selection: In vapor-phase oxidation, the choice of catalyst is critical. Vanadium-based catalysts are often used, and their composition can significantly impact selectivity and conversion rates.
-
Purification: If pyridine-4-carbaldehyde is present in the final product, it can be removed through recrystallization or by treating the crude product with a reagent that selectively reacts with the aldehyde, followed by extraction.
Issue 2: Significant Formation of Isonicotinamide as a Side Product in the Hydrolysis of 4-Cyanopyridine.
Cause:
The hydrolysis of 4-cyanopyridine to 4-pyridinecarboxylic acid proceeds through an isonicotinamide intermediate. Incomplete hydrolysis will result in the presence of this amide as a significant impurity. The reaction conditions, particularly the concentration of the hydrolyzing agent (acid or base) and the temperature, play a crucial role in the extent of hydrolysis.
Troubleshooting Steps:
-
Adjust Molar Ratio of Hydrolyzing Agent: Increasing the molar ratio of the acid or base catalyst can promote the complete hydrolysis of the amide intermediate to the carboxylic acid. For instance, using a higher molar ratio of sodium hydroxide (B78521) to 4-cyanopyridine favors the formation of this compound over isonicotinamide.[4]
-
Optimize Reaction Temperature and Time: Higher temperatures and longer reaction times generally favor the complete hydrolysis to the carboxylic acid. However, excessively harsh conditions can lead to degradation.
-
Choice of Catalyst: In enzymatic hydrolysis, the choice of enzyme is critical. Some nitrilases may primarily produce the amide, requiring a subsequent amidase to complete the conversion to the carboxylic acid.[2]
-
Purification: Isonicotinamide can be separated from 4-pyridinecarboxylic acid by techniques such as fractional crystallization or chromatography.
Quantitative Data on Side Product Formation
The following table summarizes the typical distribution of products and side products under different reaction conditions for the two main synthetic routes.
| Synthetic Route | Starting Material | Key Reaction Conditions | 4-Pyridinecarboxylic Acid Yield (%) | Major Side Product(s) | Side Product(s) Percentage (%) |
| Oxidation | 4-Methylpyridine | Vapor-phase oxidation over V2O5-TiO2 catalyst at 350-400°C | 70-80 | Pyridine-4-carbaldehyde, CO2 | Variable, depends on catalyst and conditions |
| Oxidation | 4-Methylpyridine | Liquid-phase oxidation with nitric acid | ~75 | Tarry by-products | Not specified |
| Hydrolysis | 4-Cyanopyridine | Enzymatic hydrolysis with F. solani nitrilase | ~98 | Isonicotinamide | ~2 |
| Hydrolysis | 4-Cyanopyridine | Alkaline hydrolysis with NaOH (molar ratio 1:1.5-1.75), 50-80°C | High | Isonicotinamide | Low (conditions favor acid formation)[4] |
| Hydrolysis | 4-Cyanopyridine | Alkaline hydrolysis with NaOH (molar ratio 1:0.03-0.075), 120-170°C | Low (conditions favor amide formation) | Isonicotinamide | High (conditions favor amide formation)[4] |
Experimental Protocols
Protocol 1: Minimizing Pyridine-4-carbaldehyde in the Oxidation of 4-Methylpyridine
This protocol focuses on the complete oxidation of 4-methylpyridine to minimize the aldehyde intermediate.
Materials:
-
4-Methylpyridine
-
Potassium permanganate (KMnO4)
-
Sulfuric acid (H2SO4)
-
Sodium bisulfite (NaHSO3)
-
Water
Procedure:
-
In a reaction vessel equipped with a stirrer and a condenser, dissolve 4-methylpyridine in a suitable solvent like water.
-
Slowly add a concentrated solution of sulfuric acid while cooling the mixture in an ice bath.
-
Gradually add a solution of potassium permanganate to the reaction mixture. The temperature should be carefully controlled to prevent overheating.
-
After the addition is complete, heat the mixture to reflux for several hours to ensure complete oxidation. Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture and decolorize the excess potassium permanganate and manganese dioxide by adding a solution of sodium bisulfite until the brown precipitate disappears.
-
Adjust the pH of the solution to the isoelectric point of 4-pyridinecarboxylic acid (around 3-4) to precipitate the product.
-
Filter the crude product and wash it with cold water.
-
Recrystallize the crude product from a mixture of water and ethanol to obtain pure 4-pyridinecarboxylic acid.
Protocol 2: Minimizing Isonicotinamide in the Hydrolysis of 4-Cyanopyridine
This protocol is designed to favor the complete hydrolysis of 4-cyanopyridine to the carboxylic acid.
Materials:
-
4-Cyanopyridine
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-cyanopyridine in water.
-
Add a solution of sodium hydroxide. A molar ratio of NaOH to 4-cyanopyridine of at least 1.5:1 is recommended to favor the formation of the carboxylic acid.[4]
-
Heat the reaction mixture to reflux for several hours. The progress of the hydrolysis can be monitored by TLC or HPLC to ensure the disappearance of the isonicotinamide intermediate.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully acidify the reaction mixture with hydrochloric acid to the isoelectric point of 4-pyridinecarboxylic acid (pH 3-4) to precipitate the product.
-
Filter the precipitated 4-pyridinecarboxylic acid and wash it thoroughly with cold water to remove any remaining salts.
-
The product can be further purified by recrystallization from water.
Troubleshooting Workflow
Caption: Troubleshooting workflow for the synthesis of 4-pyridinecarboxylic acid.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. US2904552A - Production of nicotinamide and isonicotinamide - Google Patents [patents.google.com]
- 4. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
Technical Support Center: Purification of Isonicotinic Acid by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of isonicotinic acid via recrystallization.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.
| Problem | Question | Possible Cause & Solution |
| No Crystals Form | I've cooled the solution, but no crystals have appeared. What should I do? | Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass rod at the surface of the solution to induce crystallization. Seeding the solution with a tiny crystal of pure this compound can also initiate crystal growth.[1][2] Too Much Solvent: You may have used an excessive amount of solvent, keeping the this compound fully dissolved even at low temperatures.[1][2][3] To resolve this, gently heat the solution to evaporate some of the solvent and then allow it to cool again.[2][4] |
| Oiling Out | Instead of crystals, an oily layer has formed at the bottom of my flask. Why did this happen and how can I fix it? | High Solute Concentration/Rapid Cooling: "Oiling out" can occur if the solution is too concentrated or cooled too quickly, causing the this compound to come out of solution above its melting point.[2][3] To fix this, reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[2][3][4] Slow, undisturbed cooling is crucial for forming pure crystals rather than an impure precipitate.[5] |
| Low Yield | My final yield of purified this compound is very low. What could have gone wrong? | Excessive Solvent: Using too much solvent is a common cause of low yield, as a significant amount of the product will remain in the mother liquor.[1][4] Premature Crystallization: If crystals form during hot filtration, it can lead to product loss.[2] Ensure the funnel and receiving flask are pre-heated and use a slight excess of hot solvent to prevent this. Incomplete Crystallization: Ensure the solution has been cooled sufficiently in an ice bath to maximize the precipitation of the crystals.[1] Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve some of the product.[1] |
| Colored Crystals | The recrystallized this compound is still colored. How can I remove the color? | Colored Impurities: If the solution is colored by impurities, you can add a small amount of activated charcoal to the hot solution before filtration.[6] The charcoal will adsorb the colored impurities, which can then be removed by hot gravity filtration. Be aware that using too much charcoal can also adsorb some of your product, leading to a lower yield.[4][7] |
| Difficulty Dissolving | The crude this compound is not dissolving in the hot solvent. | Insufficient Solvent: You may not have added enough solvent. Continue to add small portions of the hot solvent until the solid fully dissolves.[8] Inappropriate Solvent: The chosen solvent may not be suitable for this compound. Water and certain alcohols are commonly used.[9][10] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallization is one in which this compound is highly soluble at high temperatures but has low solubility at low temperatures.[11] Water is a commonly used and effective solvent for this purpose.[9][12] Alcohols such as methanol, ethanol, 1-propanol, and 2-propanol have also been studied and can be used.[10][13][14] The choice of solvent can depend on the impurities present in the crude sample.
Q2: What are some common impurities in crude this compound?
A2: Impurities can include unreacted starting materials from its synthesis, such as 4-methylpyridine, and byproducts of the oxidation process.[9] If synthesized from a mixture of picolines, an isomeric impurity like nicotinic acid could be present.[12]
Q3: How can I improve the purity of my final product?
A3: To enhance purity, ensure a slow rate of cooling to allow for the formation of well-defined crystals, as rapid cooling can trap impurities.[5][15] If colored impurities are present, using activated charcoal can be beneficial.[6] If the initial purity is insufficient, a second recrystallization can be performed.
Q4: What is a typical expected yield for the recrystallization of this compound?
A4: The yield can vary depending on the purity of the starting material and the technique used. A 100% recovery is not possible due to the finite solubility of this compound in the cold solvent and losses during transfers.[1] A yield of 65% is considered good for a hot water recrystallization of a similar compound, benzoic acid, under ideal conditions.[16]
Q5: How do I know if my recrystallized this compound is pure?
A5: A common method to assess purity is by measuring the melting point. Pure this compound has a sharp melting point around 319°C.[9] A broad or depressed melting point range suggests the presence of impurities. Visual inspection for uniform, well-formed crystals is also a good preliminary indicator of purity.[5]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Temperature (K) | Molar Solubility (mol·dm⁻³) |
| Water | 289.65 | Data Not Available |
| 358.75 | Data Not Available | |
| Methanol | 289.65 | 0.0412 |
| 358.75 | 0.4015 | |
| Ethanol | 289.65 | 0.0198 |
| 358.75 | 0.2101 | |
| 1-Propanol | 289.65 | 0.0115 |
| 358.75 | 0.1389 | |
| 2-Propanol | 289.65 | 0.0121 |
| 358.75 | 0.1492 | |
| 1,2-Propanediol | 289.65 | 0.0108 |
| 358.75 | 0.1297 | |
| Data adapted from the Journal of Chemical & Engineering Data.[10] |
Experimental Protocols
Detailed Methodology for the Recrystallization of this compound from Water
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a minimal amount of deionized water and a boiling chip. Heat the mixture on a hot plate, bringing it to a gentle boil while stirring. Continue to add small portions of hot deionized water until all the this compound has just dissolved.[17]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes while swirling.[7]
-
Hot Filtration: If activated charcoal or insoluble impurities are present, perform a hot gravity filtration. Pre-heat a stemless funnel with fluted filter paper by pouring hot solvent through it into a clean, pre-warmed Erlenmeyer flask. Filter the hot this compound solution quickly to prevent premature crystallization in the funnel.[8][17]
-
Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Crystal formation should occur as the solution cools.[5]
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.[1]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to rinse away any remaining soluble impurities from the mother liquor.[1]
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through them for several minutes. The final product can then be transferred to a watch glass for further air drying or placed in a desiccator.
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for this compound recrystallization.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Home Page [chem.ualberta.ca]
- 9. This compound | 55-22-1 [chemicalbook.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. edu.rsc.org [edu.rsc.org]
- 12. US2748136A - Process for separating nicotinic acid from this compound - Google Patents [patents.google.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. organic chemistry - Tips for maximizing yield, purity and crystal size during recrystallization - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 16. Reddit - The heart of the internet [reddit.com]
- 17. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Isonicotinic Acid Ligand Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of isonicotinic acid-based ligands.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the synthesis of this compound ligands?
A1: Researchers often face challenges such as low reaction yields, difficulties in product purification, and the occurrence of side reactions. The basicity of the pyridine (B92270) nitrogen can sometimes complicate reactions, and the solubility of starting materials and products can also pose problems.[1][2]
Q2: How can I activate the carboxylic acid of this compound for amide or ester formation?
A2: The most common methods involve converting the carboxylic acid to an acid chloride or using a coupling agent. Thionyl chloride (SOCl₂) is frequently used to generate isonicotinoyl chloride hydrochloride.[1][3] Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used, but this may lead to the formation of N-acyl-N,N'-dicyclohexylurea byproducts.[1] The use of "active esters," such as N-hydroxysuccinimidyl or pentafluorophenyl esters, is another effective strategy.[1]
Q3: What are the typical purification methods for this compound ligands?
A3: Purification strategies depend on the properties of the synthesized ligand. Common techniques include:
-
Recrystallization: Effective for solid products, often from solvents like aqueous ethanol.[2]
-
Column Chromatography: While versatile, the basicity of the pyridine moiety can cause tailing on silica (B1680970) gel. Adding a small amount of a base like triethylamine (B128534) to the eluent can mitigate this issue.
-
Acid-Base Extraction: The basic nature of the pyridine ring allows for extraction into an acidic aqueous layer, separating it from non-basic impurities.
-
Distillation: Suitable for volatile derivatives.
Q4: Can the pyridine nitrogen interfere with the desired reaction?
A4: Yes, the lone pair of electrons on the pyridine nitrogen can act as a nucleophile or a base, potentially leading to side reactions. In some cases, it can coordinate to metal catalysts, leading to deactivation.[4] Protonation of the nitrogen under acidic conditions can also affect the molecule's overall reactivity and solubility.
Troubleshooting Guides
Low Reaction Yields
| Problem | Possible Cause | Recommended Solution |
| Low yield in esterification | Incomplete reaction. | Increase reaction time and/or temperature. Consider using a more efficient catalyst or a different esterification method (e.g., using SOCl₂ followed by alcohol addition).[3] |
| Hydrolysis of the ester product. | Ensure anhydrous reaction conditions. | |
| Difficulty in product isolation. | Optimize the work-up procedure. For oily products, ensure complete extraction with a suitable organic solvent.[3] | |
| Low yield in amide coupling | Inactive carboxylic acid. | Ensure complete conversion to the acid chloride or use a more effective coupling reagent. |
| Protonation of the amine. | If using an amine salt, add a non-nucleophilic base (e.g., triethylamine) to liberate the free amine.[2] | |
| Side reaction with coupling agent. | The amine can sometimes react with the coupling reagent to form a guanidinium (B1211019) byproduct. The order of addition of reagents can be crucial. | |
| Low yield in hydrazide synthesis | Sluggish reaction of amide with hydrazine (B178648). | While direct conversion of amides to hydrazides is possible, esters generally react more readily with hydrazine hydrate (B1144303).[5] |
| Formation of dipyridoyl hydrazine. | This can be an issue when using acid chlorides. Using an ester as the starting material generally gives better yields of the desired hydrazide.[5] |
Product Purification Issues
| Problem | Possible Cause | Recommended Solution |
| Tailing on silica gel column | Interaction of the basic pyridine nitrogen with the acidic silica gel. | Add a small amount (0.1-1%) of a base like triethylamine or pyridine to the eluent system. |
| Product loss during work-up | Product is partially soluble in the aqueous phase. | Perform multiple extractions with the organic solvent. Saturate the aqueous layer with salt (salting out) to decrease the polarity of the aqueous phase. |
| Difficulty in crystallization | Product is an oil or forms a supersaturated solution. | Try different solvent systems for recrystallization. Scratch the inside of the flask with a glass rod to induce crystallization. Use a seed crystal if available. |
| Co-precipitation of impurities | Impurities have similar solubility to the product. | Re-crystallize the product multiple times from a suitable solvent. Consider using a different purification technique like column chromatography prior to crystallization. |
Experimental Protocols
Synthesis of this compound Hydrazide from Isonicotinamide (B137802)
This protocol describes a single-step synthesis of this compound hydrazide (INH) from isonicotinamide.
Materials:
-
Isonicotinamide
-
Methanol (B129727) (or other C1-C3 alcohol)
-
Hydrazine hydrate (100%)
-
Glycerine bath
Procedure:
-
Dissolve isonicotinamide in methanol in a round-bottom flask. The ratio of isonicotinamide to alcohol can range from 1:1 to 1:8.[5]
-
Add hydrazine hydrate to the solution.
-
Reflux the reaction mixture in a glycerine bath at 110-115 °C for 4 hours.[6]
-
After reflux, distill off the methanol.
-
The solid product, this compound hydrazide, is collected while still hot.
Quantitative Data from a Representative Experiment: [6]
| Reagent | Amount |
| Isonicotinamide | 24.99 g |
| Methyl alcohol | 39.48 g |
| Hydrazine hydrate (100%) | 20.20 g |
| Product | Amount |
| This compound hydrazide | 24.0 g (96.03% yield) |
| Melting Point | 169.9 °C |
Synthesis of this compound Esters via Acid Chloride
This protocol outlines the preparation of active esters of this compound, which are useful acylating agents.
Part 1: Synthesis of Isonicotinoylchloride Hydrochloride [1]
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
Procedure:
-
To a stirred mixture of this compound and a catalytic amount of DMF, carefully add thionyl chloride.
-
A vigorous gas evolution will occur. After the initial reaction subsides (approx. 30 minutes), all the acid should be dissolved.
-
Remove the excess thionyl chloride in vacuo.
-
Add diethyl ether to the residue to precipitate the crude product.
-
Filter the solid, wash with diethyl ether, and dry in vacuo.
Quantitative Data from a Representative Experiment: [1]
| Reagent | Amount |
| This compound | 24.6 g (0.2 mol) |
| Thionyl chloride | 60 mL |
| DMF | 1 mL |
| Product | Amount |
| Isonicotinoylchloride hydrochloride | 35.0 g (98% yield) |
Part 2: General Procedure for Active Ester Synthesis [1]
Materials:
-
Isonicotinoylchloride hydrochloride
-
Alcohol/Phenol (B47542) (e.g., N-hydroxysuccinimide, pentafluorophenol)
-
Triethylamine
-
Tetrahydrofuran (THF)
Procedure:
-
Suspend the isonicotinoylchloride hydrochloride in THF.
-
Add the desired alcohol or phenol to the suspension.
-
Cool the mixture in an ice bath and slowly add triethylamine.
-
Stir the reaction at room temperature for 12 hours.
-
Filter the mixture and concentrate the filtrate in vacuo.
-
Purify the residue by recrystallization or chromatography.
Quantitative Data for Representative Active Esters: [1][7]
| Active Ester | Yield |
| N-hydroxysuccinimidyl ester | 84% |
| p-nitrophenyl ester | 54% |
| Pentafluorophenyl ester | 97% |
Visualizations
Caption: Workflow for the synthesis of this compound hydrazide.
Caption: Troubleshooting logic for low reaction yields.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. PROCESS FOR THE SYNTHESIS OF this compound HYDRAZIDE - Patent 1575921 [data.epo.org]
- 6. EP1575921B1 - Process for the synthesis of this compound hydrazide - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Degradation of isonicotinic acid under specific reaction conditions
Welcome to the technical support center for the experimental degradation of isonicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during degradation studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for degrading this compound in a laboratory setting?
A1: this compound can be degraded through several methods, including:
-
Microbial Degradation: Utilizes microorganisms, such as certain species of Sarcina and Mycobacterium, to metabolize the compound.[1] This process typically involves enzymatic pathways that break down the pyridine (B92270) ring.
-
Photocatalytic Degradation: Employs a photocatalyst (e.g., titanium dioxide, TiO₂) and a light source (e.g., UVA) to generate highly reactive species, such as hydroxyl radicals, which then oxidize the this compound.[2]
-
Thermal Degradation: Involves subjecting the this compound to high temperatures. However, this compound is thermally stable up to approximately 180°C, and significant degradation occurs at much higher temperatures, often through sublimation.[3]
-
Oxidation by Hydroxyl Radicals: This can be achieved through methods like the Fenton reaction or photolysis of hydrogen peroxide, which generate hydroxyl radicals to carry out the degradation.[4][5][6]
Q2: What are the expected degradation products of this compound?
A2: The degradation products can vary depending on the method used.
-
In microbial degradation by Sarcina sp., metabolites such as 2-hydroxythis compound and citrazinic acid have been identified.[1]
-
Photocatalytic and oxidative processes involving hydroxyl radicals can lead to the formation of hydroxylated intermediates.[2] In broader studies of similar compounds like neonicotinoids, the pyridine ring can be cleaved, eventually leading to mineralization (conversion to CO₂, H₂O, and inorganic ions).[7] For instance, 6-chloronicotinic acid, a related compound, is known to form hydroxylated products during photocatalysis.[2]
Q3: My this compound degradation experiment is showing a very low degradation rate. What are the possible causes?
A3: Low degradation rates can be attributed to several factors depending on your experimental setup. Please refer to the troubleshooting guides below for specific issues related to your degradation method.
Troubleshooting Guides
Microbial Degradation
| Problem | Possible Causes | Troubleshooting Steps |
| Low or no degradation of this compound. | Incorrect microbial strain or lack of acclimatization. | Ensure you are using a microbial strain known to degrade this compound, such as Sarcina sp.[1] Acclimatize the culture by gradually introducing this compound to the growth medium. |
| Suboptimal culture conditions (pH, temperature, aeration). | Optimize the pH, temperature, and aeration of your culture based on the requirements of the specific microbial strain. | |
| Presence of inhibitors in the medium. | Analyze your medium for any potential inhibitors. For example, sodium arsenite has been shown to inhibit this compound metabolism.[1] | |
| Accumulation of unknown intermediates. | Incomplete degradation pathway. | Identify the intermediates using analytical techniques like LC-MS or GC-MS. This could indicate a bottleneck in the metabolic pathway. The accumulation of 2-oxo-glutarate has been observed when this compound metabolism is inhibited.[1] |
| Inhibition of downstream enzymes. | Check for potential feedback inhibition or the presence of specific enzyme inhibitors. |
Photocatalytic Degradation
| Problem | Possible Causes | Troubleshooting Steps |
| Inefficient degradation. | Low catalyst concentration or deactivation. | Optimize the concentration of your photocatalyst (e.g., TiO₂). Ensure the catalyst has not been poisoned or deactivated. |
| Inadequate light source intensity or wavelength. | Verify that your light source provides the appropriate wavelength and intensity to activate your photocatalyst. For TiO₂, UVA radiation is typically required.[2] | |
| Incorrect pH of the solution. | The pH of the solution can significantly affect the surface charge of the catalyst and the speciation of this compound, thereby influencing the degradation rate. Optimize the pH for your specific system. | |
| Formation of more toxic byproducts. | Incomplete mineralization. | Toxicity assessment of the treated samples is crucial. In some cases, intermediate degradation products can be more toxic than the parent compound.[2] Longer irradiation times or the addition of other oxidants might be necessary to achieve complete mineralization. |
Data Summary
Table 1: Thermal Degradation Parameters for Nicotinic Acid (an isomer of this compound) and Related Compounds
| Compound | Temperature Range (°C) | Kinetic Model | Activation Energy (Ea) (kJ mol⁻¹) | Reference |
| Nicotinic Acid | 90 - 120 | First-order | 43.85 | [8][9] |
| Pantothenic Acid | 90 - 120 | First-order | 58.86 | [8][9] |
| Catechin (B1668976) | 90 - 120 | First-order | 21.27 | [8][9] |
Note: Data for this compound was not explicitly available in the search results, so data for its isomer, nicotinic acid, is presented as a reference.
Table 2: Photocatalytic Degradation of 6-Chloronicotinic Acid (a related compound)
| Parameter | Value | Reference |
| Kinetic Model | First-order | [2] |
| Rate Constant (k) | 0.011 ± 0.001 min⁻¹ | [2] |
| Half-life (t½) | 63.1 ± 5.5 min | [2] |
| Mineralization (TOC removal) after 120 min | 46 ± 7% | [2] |
Experimental Protocols
Protocol 1: Microbial Degradation of this compound using Sarcina sp.
This protocol is based on the methodology described for the transformation of this compound by Sarcina sp.[1]
-
Culture Preparation:
-
Prepare a suitable growth medium for Sarcina sp.
-
Inoculate the medium with a pure culture of Sarcina sp.
-
Incubate the culture under optimal conditions of temperature and aeration.
-
-
Degradation Experiment:
-
Introduce this compound to the microbial culture at a specific concentration.
-
Incubate the culture under controlled conditions.
-
Collect samples at regular time intervals to monitor the degradation of this compound and the formation of metabolites.
-
-
Sample Analysis:
-
Separate the microbial cells from the culture medium by centrifugation.
-
Analyze the supernatant for the concentration of this compound and its metabolites using High-Performance Liquid Chromatography (HPLC) or other suitable analytical techniques.
-
Characterize the metabolites using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
-
Protocol 2: Photocatalytic Degradation of this compound using TiO₂
This protocol is adapted from the methodology for the photocatalytic degradation of 6-chloronicotinic acid.[2]
-
Reactor Setup:
-
Use a quartz photoreactor to allow for UV light penetration.
-
Immobilize TiO₂ on a suitable support (e.g., glass slides) or use it as a suspension.
-
Place a UVA lamp as the light source.
-
-
Degradation Experiment:
-
Prepare an aqueous solution of this compound of a known concentration.
-
Add the TiO₂ catalyst to the solution.
-
Irradiate the solution with the UVA lamp while stirring continuously.
-
Collect samples at different time points.
-
-
Sample Analysis:
Visualizations
Caption: Proposed microbial degradation pathway of this compound by Sarcina sp.
Caption: Experimental workflow for photocatalytic degradation of this compound.
References
- 1. ias.ac.in [ias.ac.in]
- 2. Photolytic and photocatalytic degradation of 6-chloronicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Apparent hydroxyl radical generation without transition metal catalysis and tyrosine nitration during oxidation of the anti-tubercular drug, this compound hydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxidation of solid thin films of neonicotinoid pesticides by gas phase hydroxyl radicals - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00134A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Insights Into the Microbial Degradation and Biochemical Mechanisms of Neonicotinoids [frontiersin.org]
- 8. Thermal degradation kinetics of nicotinic acid, pantothenic acid and catechin derived from Averrhoa bilimbi fruits - RSC Advances (RSC Publishing) DOI:10.1039/C5RA11950B [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Separating Isonicotinic Acid and Its Isomers
This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the challenges encountered when separating isonicotinic acid from its structural isomers, nicotinic acid and picolinic acid.
Frequently Asked Questions (FAQs)
Q1: What makes separating this compound from its isomers so challenging?
The primary challenge lies in the profound structural similarity of the three pyridinecarboxylic acid isomers. They share the same chemical formula (C₆H₅NO₂) and molecular weight, differing only in the position of the carboxylic acid group on the pyridine (B92270) ring (4-position for this compound, 3-position for nicotinic acid, and 2-position for picolinic acid). This results in nearly identical physicochemical properties, making separation by common techniques like distillation difficult.[1][2]
Q2: What are the key physicochemical differences that can be exploited for separation?
Successful separation relies on exploiting the subtle differences in their physical and chemical properties, primarily pKa values and solubility in various solvents. Picolinic acid's properties are the most distinct due to the ortho position of its carboxyl group, which allows for intramolecular hydrogen bonding. The differences between isonicotinic and nicotinic acid are much smaller, requiring more specialized techniques.
Comparative Physicochemical Properties of Pyridinecarboxylic Acid Isomers
| Property | Picolinic Acid (2-Pyridinecarboxylic Acid) | Nicotinic Acid (3-Pyridinecarboxylic Acid) | This compound (4-Pyridinecarboxylic Acid) |
| Molecular Formula | C₆H₅NO₂ | C₆H₅NO₂ | C₆H₅NO₂ |
| Molecular Weight | 123.11 g/mol | 123.11 g/mol | 123.11 g/mol |
| Melting Point | 134-136 °C[3] | 237 °C[1] | ≥300 °C |
| pKa | 5.4[3] | 4.85[1] | 4.75[4] |
| Solubility in Water (g/L at 20°C) | 887 g/L[5] | 18 g/L[1] | 5.2 g/L |
Note: pKa values can vary slightly depending on the measurement conditions.
Q3: What are the most effective methods for separating these isomers?
The most common and effective methods include:
-
Fractional Crystallization: This technique exploits the differences in solubility of the isomers or their salts in a specific solvent at varying temperatures or pH levels.[3][6]
-
High-Performance Liquid Chromatography (HPLC): Particularly using mixed-mode chromatography, which combines two or more separation mechanisms (e.g., reversed-phase and ion-exchange) to achieve high-resolution separation.
-
Capillary Electrophoresis (CE): This method can provide excellent separation based on differences in electrophoretic mobility, especially when using buffer additives.[7]
Troubleshooting Guides
Fractional Crystallization Issues
Q4: My fractional crystallization is not yielding pure this compound. What could be wrong?
Poor purity in fractional crystallization often points to co-crystallization, where the undesired isomer crystallizes along with the target compound.
-
Solution 1: Optimize pH and Temperature: The solubilities of nicotinic and this compound are highly dependent on pH. A slight adjustment to the pH can significantly alter the solubility of one isomer while leaving the other less affected, allowing for selective precipitation. Similarly, ensure a slow and controlled cooling process, as rapid cooling can trap impurities.
-
Solution 2: Change the Salt Form: The solubilities of the free acids differ from their salt forms (e.g., sodium or calcium salts). A patented method describes separating the isomers by forming their calcium salts in an aqueous alcohol solution, where calcium nicotinate (B505614) is significantly less soluble than calcium isonicotinate.[6]
Q5: I'm experiencing low yield during crystallization. How can I improve it?
Low yield typically indicates that a significant amount of the desired product remains in the mother liquor.
-
Solution 1: Solvent Selection: The ideal solvent is one in which your target compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures. If your yield is low, your compound may be too soluble even at the cold temperature. Consider a mixed-solvent system or the addition of an "anti-solvent" to reduce the final solubility.
-
Solution 2: Controlled Cooling: A slow, gradual cooling process is crucial. This allows for the formation of larger, purer crystals and maximizes the recovery of the less soluble component. Rapid cooling can lead to the formation of small, impure crystals and leaves more of the desired product in the solution.[5][8]
HPLC Separation Issues
Q6: I'm seeing significant peak tailing for my basic analytes in HPLC. What is the cause?
Peak tailing, especially for basic compounds like pyridinecarboxylic acids, is often caused by secondary interactions with the stationary phase.
-
Solution 1: Adjust Mobile Phase pH: The most common cause is the interaction of the pyridine nitrogen with residual silanol (B1196071) groups on the silica-based column. Adjusting the mobile phase pH to be at least 2 pH units away from the analyte's pKa can ensure consistent ionization and minimize these interactions. Using a buffer is essential to maintain a stable pH.[9]
-
Solution 2: Use a Modern Column: Employing end-capped columns or columns with a polar-embedded phase can shield the residual silanols, significantly reducing peak tailing for basic compounds.[9]
-
Solution 3: Consider Mixed-Mode Chromatography: Mixed-mode columns that offer both reversed-phase and ion-exchange characteristics can provide excellent peak shape and resolution for these isomers by leveraging multiple separation mechanisms.
Q7: My peaks are fronting. What does this indicate?
Peak fronting is less common than tailing and is typically a sign of column overload.[10]
-
Solution 1: Dilute the Sample: The most straightforward solution is to reduce the concentration of your sample or decrease the injection volume. Overloading the column with too many analyte molecules saturates the stationary phase, causing some molecules to travel faster, leading to a fronting peak.[10]
-
Solution 2: Check Sample Solvent: If your sample is dissolved in a solvent that is stronger than the mobile phase, it can cause the analyte band to spread and front. Whenever possible, dissolve your sample in the initial mobile phase.
Experimental Protocols
Protocol 1: Separation by pH-Controlled Fractional Crystallization
This protocol is based on the differential solubility of this compound and nicotinic acid in water at a specific pH.
Materials:
-
Mixture of isonicotinic and nicotinic acid
-
Deionized water
-
Concentrated sulfuric acid
-
10M Sodium hydroxide (B78521) solution
-
pH meter
-
Heating mantle with stirrer
-
Filtration apparatus (Buchner funnel, filter paper)
-
Ice bath
Procedure:
-
Dissolution: In a flask, add the isomer mixture to deionized water (e.g., 100 g of mixture in 1 L of water) and heat to 80-90°C with stirring until a significant portion is dissolved.
-
Initial Separation of this compound: this compound is less soluble in hot water than nicotinic acid. Filter the hot solution to separate the undissolved solid, which will be enriched in this compound. Wash the collected solid with a small amount of hot water (50-60°C) and dry.
-
pH Adjustment of Filtrate: Combine the mother liquor and the washings. While hot, carefully add concentrated sulfuric acid dropwise to lower the pH to approximately 3.6.[3]
-
Precipitation of this compound: At this pH, the remaining this compound is much less soluble than nicotinic acid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize the precipitation of this compound.
-
Isolation: Collect the precipitated this compound by vacuum filtration, wash with a small amount of cold deionized water, and dry.
-
Recovery of Nicotinic Acid (Optional): The remaining filtrate is now enriched with nicotinic acid. The pH can be adjusted, and the solution concentrated to recover the nicotinic acid.
Protocol 2: HPLC Separation using Mixed-Mode Chromatography
This protocol outlines a general method for separating all three isomers using a mixed-mode column that combines reversed-phase and cation-exchange mechanisms.
Instrumentation and Materials:
-
HPLC system with UV detector
-
Mixed-mode column (e.g., a C18 column with embedded acidic functional groups)
-
Acetonitrile (HPLC grade)
-
Deionized water (HPLC grade)
-
Phosphoric acid or another suitable acidic modifier
-
Standards for picolinic, nicotinic, and this compound
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of an aqueous acidic buffer and an organic modifier. For example, a mobile phase of 5% Acetonitrile in water with 0.15% Phosphoric acid. The acidic modifier is crucial for controlling the retention of the basic pyridine nitrogen via cation-exchange.
-
System Equilibration: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Prepare a stock solution of the isomer mixture in the mobile phase at a known concentration (e.g., 0.5 mg/mL).
-
Injection and Analysis: Inject a small volume (e.g., 5 µL) of the sample onto the column. Monitor the separation at a suitable UV wavelength (e.g., 265-275 nm).
-
Optimization: The retention time and resolution can be fine-tuned by adjusting the concentration of the organic modifier (acetonitrile) and the concentration or pH of the acidic buffer. Increasing the buffer concentration or lowering the pH will generally increase the retention of these basic compounds.
Visualizations
Caption: Experimental workflow for HPLC separation of pyridinecarboxylic acid isomers.
Caption: Decision tree for troubleshooting common HPLC peak shape issues.
References
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US3147269A - Process for the separation of nicotinic and this compound - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. US2748136A - Process for separating nicotinic acid from this compound - Google Patents [patents.google.com]
- 7. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. chromtech.com [chromtech.com]
- 10. youtube.com [youtube.com]
Technical Support Center: Enhancing Isonicotinic Acid Solubility for Experimental Success
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on improving the solubility of isonicotinic acid in your experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges encountered when working with this compound.
Q1: Why is my this compound not dissolving in water at neutral pH?
A1: this compound has limited solubility in cold water, approximately 5.2 g/L at 20°C.[1] Its solubility is significantly influenced by the pH of the solution. As an amphoteric compound, it is more soluble in acidic and basic conditions compared to neutral pH.[1][2] At a pH around its isoelectric point (approximately 3-4), where the molecule has a net neutral charge, its solubility is at its lowest.[1][3]
Q2: I'm observing precipitation after dissolving this compound and adjusting the pH. What is happening?
A2: Precipitation upon pH adjustment is a common issue. This typically occurs if you are adjusting the pH towards the isoelectric point of this compound (around pH 3-4), where its solubility is minimal.[1][3] If you dissolve it in a basic solution and then lower the pH, or dissolve it in an acidic solution and then raise the pH, you may cross the isoelectric point and cause the compound to precipitate out of the solution.
Q3: Can I heat the solution to improve solubility?
A3: Yes, this compound is more soluble in hot water.[1][2] Heating can be an effective method to increase the amount of dissolved this compound. However, be mindful of the stability of other components in your experimental system at elevated temperatures. Always allow the solution to cool to the desired experimental temperature before use and check for any precipitation upon cooling.
Q4: What are the best organic solvents for dissolving this compound?
A4: this compound is practically insoluble in benzene (B151609) and ether.[1] It shows better solubility in alcohols like methanol (B129727) and ethanol, and is also soluble in DMSO. For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO and then dilute it into the aqueous culture medium. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not cause toxicity.
Data Presentation: Solubility of this compound
The following tables summarize the solubility of this compound in various solvents.
Table 1: Solubility in Aqueous Solutions
| pH of Aqueous Solution | Expected Solubility | Rationale |
| Acidic (pH < 2) | High | The pyridine (B92270) nitrogen is protonated, forming a more soluble cationic species.[1][2] |
| Near Isoelectric Point (pH ~3-4) | Low | The molecule has a net neutral charge (zwitterionic form may be present), leading to minimal solubility.[1][3] |
| Neutral (pH ~7) | Limited | Solubility is higher than at the isoelectric point but still limited. |
| Basic (pH > 8) | High | The carboxylic acid group is deprotonated, forming a more soluble anionic species.[1][2] |
Table 2: Solubility in Organic Solvents
| Solvent | Temperature (°C) | Solubility ( g/100g of solvent) |
| Water | 20 | 0.52[1] |
| Methanol | 25 | ~1.5 |
| Ethanol | 25 | ~0.5 |
| 1-Propanol | 25 | ~0.3 |
| 2-Propanol | 25 | ~0.2 |
| DMSO | Room Temperature | ≥ 5 mg/mL |
Note: The solubility values in alcohols are estimations based on available data and may vary.
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution of this compound by pH Adjustment
This protocol is suitable for preparing a concentrated aqueous stock solution of this compound.
Materials:
-
This compound powder
-
Deionized water
-
1 M NaOH solution
-
1 M HCl solution
-
pH meter
-
Stir plate and stir bar
-
Sterile filter (0.22 µm)
Procedure:
-
Weigh the desired amount of this compound powder.
-
Add a portion of the final volume of deionized water to a beaker with a stir bar.
-
Slowly add the this compound powder to the water while stirring.
-
Gradually add 1 M NaOH dropwise to the suspension while continuously monitoring the pH. As the pH increases, the this compound will dissolve. Continue adding NaOH until all the powder is dissolved and the pH is in the desired basic range (e.g., pH 8-9).
-
Alternatively, for acidic dissolution, gradually add 1 M HCl dropwise to the suspension until the powder dissolves (e.g., pH 1-2).
-
Once fully dissolved, adjust the volume to the final desired volume with deionized water.
-
If necessary, carefully adjust the final pH of the solution using 1 M HCl or 1 M NaOH. Be cautious to avoid adjusting the pH near the isoelectric point (pH 3-4) to prevent precipitation.
-
Sterilize the solution by passing it through a 0.22 µm sterile filter.
-
Store the stock solution at 4°C for short-term use or in aliquots at -20°C for long-term storage.
Protocol 2: Preparation of a Stock Solution in an Organic Solvent for Cell Culture
This protocol is recommended for preparing a concentrated stock solution for use in cell-based assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of this compound powder.
-
Transfer the powder to a sterile tube or vial.
-
Add the calculated volume of cell culture grade DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
Vortex the tube or vial until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. When ready to use, thaw an aliquot and dilute it to the final working concentration in your cell culture medium. Ensure the final DMSO concentration in the culture is non-toxic to your cells (typically ≤ 0.1%).
Visualizations
References
Preventing byproduct formation in isonicotinic acid reactions
Welcome to the Technical Support Center for Isonicotinic Acid Reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of byproducts in common chemical transformations involving this compound.
Troubleshooting Guides
This section provides detailed guidance on identifying and mitigating byproduct formation in key reactions of this compound.
Amidation Reactions
Amidation of this compound is a fundamental process for the synthesis of various active pharmaceutical ingredients. However, several side reactions can occur, leading to impurities and reduced yields.
Common Issues and Solutions
| Issue | Potential Cause(s) | Troubleshooting/Prevention Strategies |
| Low Yield of Amide Product | - Incomplete activation of the carboxylic acid.- Salt formation between this compound and the amine.- Poor nucleophilicity of the amine. | - Optimize the coupling reagent and conditions (see table below).- Use a non-nucleophilic base (e.g., DIEA) to neutralize the reaction mixture.- Increase the reaction temperature or use a more reactive amine derivative. |
| Formation of N-acylurea Byproduct | Use of carbodiimide (B86325) coupling reagents (e.g., DCC, EDC). | - Add a nucleophilic additive like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to intercept the O-acylisourea intermediate.[1]- For DCC, the N,N'-dicyclohexylurea byproduct is often insoluble and can be removed by filtration.[1]- For EDC, the urea (B33335) byproduct is water-soluble and can be removed by an aqueous workup.[2] |
| Unreacted Starting Materials | - Insufficient reaction time or temperature.- Inefficient coupling reagent. | - Monitor the reaction progress by TLC or LC-MS and extend the reaction time if necessary.- Screen different coupling reagents to find the most effective one for the specific substrates. |
| Epimerization of Chiral Amines | - High reaction temperatures.- Use of certain coupling reagents. | - Perform the reaction at lower temperatures (e.g., 0 °C to room temperature).- Use coupling reagent additives known to suppress racemization, such as HOBt or HOAt. |
Comparison of Common Amidation Coupling Reagents
| Coupling Reagent | Activator/Additive | Typical Byproduct | Byproduct Removal | Notes |
| DCC | None (can be used with HOBt) | N,N'-Dicyclohexylurea (DCU) | Filtration (DCU is insoluble in many organic solvents) | Can cause allergic reactions. Not ideal for solid-phase synthesis.[1] |
| EDC | HOBt or HOAt | Water-soluble urea | Aqueous workup | Good for solution-phase synthesis; easy byproduct removal.[2] |
| HATU | None | Tetramethylurea | Aqueous workup | Highly efficient but more expensive. |
| SOCl₂ | None | SO₂ (gas), HCl (gas) | Gaseous byproducts are easily removed. | Reaction with the pyridine (B92270) nitrogen can be a side reaction. |
Experimental Protocol: EDC/HOBt Coupling for Amidation of this compound
This protocol describes a general procedure for the amidation of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) to minimize byproduct formation.
Materials:
-
This compound
-
Amine
-
EDC·HCl
-
HOBt
-
Diisopropylethylamine (DIEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equiv) and HOBt (1.2 equiv) in anhydrous DMF.
-
Add the amine (1.1 equiv) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DIEA (2.5 equiv) dropwise to the stirred solution.
-
Slowly add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization as needed.
Logical Workflow for Amidation Troubleshooting
Esterification Reactions
Esterification is commonly employed to modify the properties of this compound. Byproduct formation can be a significant issue, particularly in large-scale synthesis.
Common Issues and Solutions
| Issue | Potential Cause(s) | Troubleshooting/Prevention Strategies |
| Incomplete Esterification | - Equilibrium nature of the reaction (Fischer esterification).- Insufficient activation of the carboxylic acid. | - Use a large excess of the alcohol or remove water as it forms (e.g., using a Dean-Stark apparatus).- Use a stronger acid catalyst or a different esterification method (e.g., via acyl chloride). |
| Formation of Tarry Byproducts | - High reaction temperatures, especially with strong acid catalysts.[3] | - Lower the reaction temperature and extend the reaction time.- Use a milder acid catalyst. |
| Reaction with Pyridine Nitrogen | - Use of highly reactive esterification agents. | - Protect the pyridine nitrogen prior to esterification, although this adds extra steps. |
Experimental Protocol: Fischer Esterification of this compound
This protocol outlines the acid-catalyzed esterification of this compound with methanol (B129727).
Materials:
-
This compound
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, suspend this compound (10 g) in methanol (25 mL).[4]
-
Carefully add concentrated sulfuric acid (3 mL) dropwise while cooling the flask in an ice bath.[4]
-
Heat the reaction mixture at reflux for 8 hours.[4]
-
Cool the mixture to room temperature and slowly neutralize it with a saturated solution of sodium bicarbonate until gas evolution ceases.
-
Extract the product with chloroform (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude methyl isonicotinate.
-
Purify the ester by vacuum distillation if necessary.[4]
Reaction Pathway for Fischer Esterification
References
Optimizing reaction time and temperature for isonicotinic acid synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of isonicotinic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on the influence of reaction parameters to assist in your laboratory work.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a user-friendly question-and-answer format.
Q1: My reaction is resulting in a low yield of this compound. What are the common causes and how can I improve it?
A1: Low yields can stem from several factors. Here are some common causes and potential solutions:
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Solution: Consider extending the reaction time or moderately increasing the temperature. Monitoring the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can help determine the optimal reaction duration.
-
-
Suboptimal Reagent Quality: The purity of your starting materials, particularly 4-methylpyridine (B42270) (gamma-picoline), is crucial.
-
Solution: Ensure you are using high-purity reagents. Contaminants, such as other picoline isomers, can lead to the formation of unwanted byproducts and consume reactants.
-
-
Catalyst Deactivation: If you are using a catalyst, it may have lost its activity.
-
Solution: For catalytic oxidations, ensure the catalyst has not been poisoned. For instance, in some systems, strong acids can deactivate catalysts like Raney-nickel. Using a fresh batch of catalyst is advisable.
-
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product.
-
Solution: Optimize the reaction temperature. Excessively high temperatures can lead to the formation of byproducts. A controlled, gradual increase in temperature to the optimal range is recommended.
-
Q2: The purity of my this compound is low after crystallization. What steps can I take to improve it?
A2: Low purity is often due to the presence of unreacted starting materials or byproducts. Consider the following troubleshooting steps:
-
Ineffective Crystallization: The crystallization process may not be effectively separating the this compound from impurities.
-
Solution: Ensure the correct solvent system is being used for recrystallization. Water is a common solvent for this compound. A slow cooling process will favor the formation of purer crystals. If the product "oils out" (forms a liquid instead of a solid), you may need to use a more dilute solution or a different solvent system.
-
-
Presence of Isomeric Acids: If your starting material contained other picoline isomers, you might have other pyridine (B92270) carboxylic acids in your product.
-
Solution: Purification can be challenging due to similar solubilities. Fractional crystallization or chromatographic techniques may be necessary. The most effective solution is to use a high-purity starting material.
-
-
Tarry Byproducts: Oxidation reactions can sometimes produce tarry substances.
-
Solution: A wash with a suitable organic solvent, such as methanol (B129727), after filtration can help remove these tarry impurities.[1] Activated carbon treatment during recrystallization can also be effective in removing colored impurities.
-
Q3: I am observing the formation of significant amounts of byproducts. How can I minimize them?
A3: Byproduct formation is a common challenge in oxidation reactions. The choice of oxidant and reaction conditions are key to minimizing them.
-
Over-oxidation: The desired product, this compound, can be further oxidized if the reaction conditions are too harsh.
-
Solution: Carefully control the reaction temperature and the amount of oxidizing agent used. A gradual addition of the oxidant can also help to control the reaction rate and minimize over-oxidation.
-
-
Formation of Benzoic and Nitrobenzoic Acids: In syntheses involving benzaldehyde, these can be significant byproducts.
-
Solution: These byproducts can be filtered off after diluting the reaction mixture with water and cooling.[1]
-
-
Unwanted Oxidation of Other Isomers: If your starting picoline mixture contains beta-picoline, it can be oxidized under certain conditions.
-
Solution: By using milder oxidation conditions, it is possible to selectively oxidize the intermediate formed from gamma-picoline without significantly affecting the beta-picoline.[1]
-
Data Presentation: Optimizing Reaction Parameters
The following tables summarize the impact of reaction temperature and time on the yield and purity of this compound synthesized via the oxidation of 4-methylpyridine. Please note that these values are illustrative and can vary based on the specific catalyst, oxidizing agent, and experimental setup used.
Table 1: Effect of Reaction Temperature on this compound Synthesis
| Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) | Observations |
| 100 | 8 | 65 | 92 | Slower reaction rate, lower yield. |
| 120 | 6 | 75 | 95 | Good balance of yield and purity. |
| 145 | 5 | 80 | 90 | Higher yield but increased byproduct formation. |
| 310* | 4 | >82 | High | Optimal for V-Ti-Cr-Al-P catalyst in vapor-phase oxidation.[2] |
*Note: This data point is for a specific catalytic vapor-phase oxidation and may not be directly comparable to liquid-phase oxidations at lower temperatures.
Table 2: Effect of Reaction Time on this compound Synthesis (at 120°C)
| Reaction Time (hours) | Yield (%) | Purity (%) | Observations |
| 2 | 50 | 97 | Incomplete reaction, high purity of isolated product. |
| 4 | 70 | 96 | Good conversion with high purity. |
| 6 | 75 | 95 | Near-complete conversion, slight increase in impurities. |
| 8 | 76 | 93 | Diminishing returns on yield with longer time, more byproducts. |
Experimental Protocols
Below are detailed methodologies for key experiments in the synthesis of this compound.
Protocol 1: Synthesis of this compound via Oxidation of 4-Methylpyridine with Nitric Acid
This protocol describes a common laboratory-scale synthesis of this compound.
Materials:
-
4-Methylpyridine (gamma-picoline)
-
Concentrated Nitric Acid (70%)
-
Sodium Hydroxide (B78521) (50% aqueous solution)
-
Methanol
-
Distilled Water
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Stir plate and stir bar
-
Beakers
-
Buchner funnel and filter paper
-
pH meter or pH paper
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, cautiously add 1 mole equivalent of 4-methylpyridine.
-
Addition of Oxidant: Slowly add 4 to 5 mole equivalents of concentrated nitric acid to the flask while stirring. The addition should be done in an ice bath to control the initial exothermic reaction.
-
Heating and Reflux: Once the addition is complete, heat the mixture to a gentle reflux at a temperature between 100-145°C.[1] Maintain the reflux for 4-6 hours. The reaction should be carried out in a well-ventilated fume hood due to the evolution of nitrogen oxides.
-
Cooling and Precipitation: After the reflux period, allow the reaction mixture to cool to room temperature. Then, cool it further in an ice bath.
-
Neutralization: Carefully neutralize the cooled reaction mixture by slowly adding a 50% aqueous solution of sodium hydroxide until the pH reaches approximately 3.5.[1] this compound will precipitate out of the solution.
-
Isolation: Collect the precipitated this compound by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid first with cold distilled water and then with a small amount of cold methanol to remove any remaining impurities and tarry byproducts.[1]
-
Drying: Dry the purified this compound in a vacuum oven at a temperature below its melting point.
Protocol 2: Purification of this compound by Recrystallization
This protocol outlines the steps for purifying crude this compound.
Materials:
-
Crude this compound
-
Distilled Water
-
Activated Carbon (optional)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of distilled water, just enough to form a slurry.
-
Heating: Gently heat the mixture on a hot plate while stirring until the this compound dissolves completely. Add more water in small portions if necessary to achieve complete dissolution at the boiling point. Avoid using an excessive amount of water to ensure a good yield upon cooling.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Swirl the flask and then heat it back to boiling for a few minutes.
-
Hot Filtration (if activated carbon was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold distilled water.
-
Drying: Dry the purified this compound crystals.
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
Isonicotinic Acid Stability in Aqueous Solutions: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of isonicotinic acid in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in my aqueous solution?
A1: The stability of this compound in aqueous solutions can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. This compound is generally considered stable under normal temperatures and pressures.[1][2][3] However, extreme conditions can lead to degradation.
Q2: How can I tell if my this compound solution has degraded?
A2: Degradation of this compound can be indicated by a change in the physical appearance of the solution, such as discoloration (e.g., yellowing), or the formation of precipitates. However, significant degradation can occur without any visible changes. Therefore, the most reliable method for assessing stability is through analytical techniques like High-Performance Liquid Chromatography (HPLC) that can separate and quantify this compound and its potential degradation products.[1][3][4]
Q3: What are the expected degradation products of this compound in an aqueous solution?
A3: Under forced degradation conditions, this compound can degrade into various products. For instance, in the presence of microorganisms, it can be hydroxylated to form 2-hydroxythis compound and subsequently citrazinic acid.[5] While specific degradation pathways under various abiotic stress conditions are not extensively detailed in the literature for this compound itself, knowledge from its precursor, isoniazid, suggests that the pyridine (B92270) ring is relatively stable. However, reactions involving the carboxylic acid group or the pyridine ring under harsh conditions (e.g., strong oxidation) are possible.
Q4: What is the recommended way to store aqueous solutions of this compound to ensure stability?
A4: To ensure the stability of aqueous this compound solutions, it is recommended to store them in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[1][2] The container should be tightly closed to prevent contamination and evaporation.[1][2] For long-term storage, refrigeration (2-8 °C) and protection from light are advisable to minimize potential degradation.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments involving aqueous solutions of this compound.
Issue 1: Unexpected changes in solution pH over time.
-
Possible Cause: Absorption of atmospheric carbon dioxide can lead to a decrease in the pH of unbuffered or weakly buffered neutral or alkaline solutions.
-
Troubleshooting Steps:
-
Use Buffered Solutions: Prepare your this compound solutions using a suitable buffer system to maintain a constant pH. The choice of buffer will depend on the desired pH for your experiment.
-
Verify Buffer Capacity: Ensure the buffer concentration is sufficient to resist pH changes.
-
Store Properly: Keep the solution in a tightly sealed container to minimize contact with air.
-
Issue 2: Inconsistent results in biological or chemical assays.
-
Possible Cause: Degradation of this compound in the solution may lead to a lower effective concentration of the active compound and the presence of interfering degradation products.
-
Troubleshooting Workflow:
A troubleshooting workflow for inconsistent assay results.
Issue 3: Visible precipitate formation in the solution.
-
Possible Cause:
-
Solubility Issues: The concentration of this compound may have exceeded its solubility limit at a specific temperature or pH. This compound is slightly soluble in cold water but more soluble in hot water.[6][7]
-
Degradation: A degradation product with lower solubility may have formed and precipitated out of the solution.
-
Contamination: Introduction of foreign substances that react with this compound.
-
-
Troubleshooting Steps:
-
Check Solubility: Refer to solubility data for this compound at the temperature and pH of your solution. Consider gently warming the solution to see if the precipitate redissolves (if temperature is not a critical parameter for your experiment).
-
Analyze Precipitate: If possible, isolate and analyze the precipitate to determine if it is this compound or a degradation product.
-
Filter Solution: If the precipitate is believed to be an impurity or a minor degradation product and its removal will not significantly affect the experiment, filter the solution using a suitable filter (e.g., 0.22 µm) before use.
-
Prepare Fresh Solution: The most reliable approach is to discard the solution and prepare a fresh one, ensuring all glassware is clean and the correct solvent and conditions are used.
-
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for understanding the intrinsic stability of this compound and for developing stability-indicating analytical methods. The following are general protocols for subjecting an aqueous solution of this compound to various stress conditions.
1. Preparation of Stock Solution: Prepare a stock solution of this compound in purified water (e.g., Milli-Q) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution with 0.1 M hydrochloric acid.
-
Store the solution at room temperature or an elevated temperature (e.g., 60 °C) for a defined period.
-
At specified time points, withdraw samples, neutralize them with an equivalent amount of 0.1 M sodium hydroxide, and dilute to the initial concentration with water before analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution with 0.1 M sodium hydroxide.
-
Store the solution at room temperature for a defined period.
-
At specified time points, withdraw samples, neutralize them with an equivalent amount of 0.1 M hydrochloric acid, and dilute to the initial concentration with water before analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution with a 3% solution of hydrogen peroxide.
-
Store the solution at room temperature for a defined period, protected from light.
-
At specified time points, withdraw samples for analysis.
-
-
Thermal Degradation:
-
Place a sample of the aqueous stock solution in a temperature-controlled oven (e.g., 60 °C) for a defined period.
-
At specified time points, withdraw samples, allow them to cool to room temperature, and analyze.
-
-
Photostability:
-
Expose a sample of the aqueous stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[8]
-
A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.
-
At the end of the exposure period, analyze both the exposed and control samples.
-
3. Analytical Method: A validated stability-indicating HPLC method should be used to analyze the samples from the forced degradation studies. The method must be able to separate the intact this compound from any degradation products. An example of a suitable starting point for an HPLC method is provided in the table below.
Stability-Indicating HPLC Method
The following table summarizes a starting point for a stability-indicating HPLC method for the analysis of this compound, based on methods developed for related compounds.[4]
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic modifier (e.g., acetonitrile). |
| pH of Mobile Phase | ~6.9 |
| Flow Rate | 1.0 - 1.5 mL/min |
| Detection Wavelength | UV at approximately 264 nm |
| Column Temperature | Ambient or controlled at a specific temperature (e.g., 30 °C) |
Method Validation: The chosen HPLC method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose of stability testing.
Data Presentation
While specific quantitative data for this compound degradation under various stress conditions is not extensively available in the public domain, the following table provides a template for how such data should be structured for easy comparison. The data for nicotinic acid thermal degradation is included as a reference point.
Table 1: Thermal Degradation Kinetics of Nicotinic Acid in Aqueous Solution
| Temperature (°C) | Rate Constant (k) (min⁻¹) | Half-life (t₁/₂) (min) |
| 90 | Data not available | Data not available |
| 100 | Data not available | Data not available |
| 110 | Data not available | Data not available |
| 120 | Data not available | Data not available |
| Data derived from studies on nicotinic acid, the 3-carboxy isomer of this compound. |
Visualizations
Logical Flow for Stability Study
A logical workflow for conducting a stability study of this compound.
Potential Degradation Pathways
Potential degradation pathways for this compound in aqueous solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Degradation Process of Typical Neonicotinoid Insecticides in Tidal Streams in Subtropical Cities: A Case Study of the Wuchong Stream, South China - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation [pubmed.ncbi.nlm.nih.gov]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. HPLC Method for Analysis of this compound on Primesep 100 Column | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude Isonicotinic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude isonicotinic acid, specifically addressing the removal of tarry byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing tarry byproducts from crude this compound?
A1: The most common and effective methods for the purification of crude this compound from tarry byproducts include:
-
Recrystallization: This is a fundamental technique for purifying solid organic compounds. Water is a commonly used solvent for the recrystallization of this compound.[1]
-
Activated Carbon Treatment: Activated carbon, or charcoal, is frequently used to adsorb colored impurities and tarry materials from solutions.[2][3][4]
-
Solvent Washing: Washing the crude or purified this compound with a suitable solvent, such as methanol, can effectively remove a significant amount of tarry residue.[5]
-
pH Adjustment and Precipitation: this compound can be precipitated from a solution by adjusting the pH to its isoelectric point, which is around 3.5. This can help to separate it from more soluble impurities.[5]
Q2: What is the expected appearance of purified this compound?
A2: A good grade of this compound should be a white to light-yellow crystalline powder.[1][5] The presence of a darker yellow, brown, or black color often indicates the presence of tarry impurities.
Q3: How can I assess the purity of my this compound sample after purification?
A3: The purity of this compound can be determined using several analytical techniques, including:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a precise method for quantifying the purity of this compound and detecting the presence of related substances.[6]
-
Melting Point Determination: Pure this compound has a distinct melting point of approximately 319°C. A broad or depressed melting point range is indicative of impurities.[1]
-
Spectroscopic Methods: Techniques such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the chemical structure and identify impurities.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of crude this compound.
Issue 1: Tarry residue remains after initial purification attempts.
-
Symptom: The this compound is still visibly colored (yellow to brown) after a single purification step.
-
Troubleshooting Workflow:
Issue 2: Low yield after recrystallization.
-
Symptom: The amount of recovered pure this compound is significantly lower than expected.
-
Possible Causes and Solutions:
| Possible Cause | Solution |
| Too much solvent was used. | Use the minimum amount of hot solvent required to fully dissolve the crude product. If the mother liquor has not been discarded, you can try to recover more product by evaporating some of the solvent and cooling again.[7] |
| The cooling process was too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals.[8] |
| Premature crystallization during hot filtration. | Ensure the funnel and receiving flask are pre-heated. If crystals form on the filter paper, they can be redissolved by washing with a small amount of hot solvent.[9] |
| Incomplete precipitation. | Ensure the solution is cooled for a sufficient amount of time in an ice bath to maximize crystal formation. |
Issue 3: Oily substance forms instead of crystals.
-
Symptom: An oil "oils out" of the solution upon cooling instead of forming solid crystals.
-
Possible Causes and Solutions:
| Possible Cause | Solution |
| The boiling point of the solvent is lower than the melting point of the solute-impurity mixture. | This is a common cause of oiling out. Try using a different solvent system. |
| High concentration of impurities. | The impurities are depressing the melting point of the this compound. Try a preliminary purification step, such as an activated carbon treatment or a solvent wash, before recrystallization. |
| Solution is supersaturated. | Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool slowly. Seeding the solution with a pure crystal of this compound can also promote proper crystallization. |
Experimental Protocols
Protocol 1: Recrystallization of this compound from Water
This protocol describes the purification of crude this compound using water as the solvent.
Protocol 2: Decolorization with Activated Carbon
This protocol should be integrated into the recrystallization process if the crude this compound is highly colored.
-
Dissolution: Following Step 1 of the recrystallization protocol, after the crude this compound has dissolved in the minimum amount of hot water, remove the flask from the heat source.
-
Addition of Carbon: Add a small amount of activated carbon to the hot solution. A general starting point is 1-2% of the weight of the crude this compound.[2]
-
Heating: Return the flask to the heat source and gently boil the mixture for 5-10 minutes. This allows the activated carbon to adsorb the impurities.
-
Hot Filtration: Remove the activated carbon by hot gravity filtration. It is crucial to use fluted filter paper and a pre-heated funnel to prevent premature crystallization.
-
Proceed with Recrystallization: Continue with Step 3 of the recrystallization protocol.
Quantitative Data (Illustrative Examples)
The following table provides illustrative data for the purification of a related compound, nicotinic acid, which can serve as a general guideline. Actual yields and purity will vary depending on the nature and amount of impurities in the starting material.
| Purification Method | Starting Material | Reagents | Yield | Purity/Appearance | Reference |
| Recrystallization with Activated Carbon | 25 g crude, yellow nicotinic acid | 150 mL boiling water, 0.5 g activated carbon | 23.5 g | Colorless nicotinic acid | [4] |
| Methanol Wash | Crude this compound precipitate | Methanol | Good yield | Light-yellow in color | [5] |
Note: Always consult the Safety Data Sheet (SDS) for all chemicals used and perform experiments in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
References
- 1. This compound | 55-22-1 [chemicalbook.com]
- 2. US2916494A - Purification of j-pyridine carboxylic acid - Google Patents [patents.google.com]
- 3. US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents [patents.google.com]
- 4. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
- 5. US2748137A - Process for preparing this compound - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. LabXchange [labxchange.org]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Technical Support Center: Column Chromatography Purification of Isonicotinic Acid Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the column chromatography purification of isonicotinic acid derivatives.
Troubleshooting Guide
Column chromatography of this compound derivatives can present challenges due to their polar nature and potential for strong interactions with the stationary phase. This guide addresses common issues in a question-and-answer format.
Q1: My this compound derivative is stuck at the top of the silica (B1680970) gel column and won't elute, even with polar solvents like ethyl acetate (B1210297).
A1: This is a frequent issue arising from the high polarity of this compound derivatives, causing strong adsorption to the acidic silica gel.
-
Solution 1: Increase Mobile Phase Polarity. Gradually increase the polarity of your mobile phase. A gradient of methanol (B129727) in dichloromethane (B109758) (e.g., starting from 1% and increasing to 10% methanol) is often effective. For highly polar derivatives, a mobile phase containing a small percentage of a more polar solvent like methanol or even a few drops of acetic acid can help to displace the compound from the silica gel.
-
Solution 2: Add a Competitive Acid or Base. Since this compound and its derivatives are acidic, adding a small amount of a volatile acid, such as 0.1-1% acetic acid or formic acid, to the mobile phase can help by protonating the silica surface's silanol (B1196071) groups and reducing their interaction with your compound. Conversely, for basic derivatives, adding a small amount of a volatile base like triethylamine (B128534) (0.1-1%) can be beneficial.[1]
-
Solution 3: Switch to a Different Stationary Phase. If modifying the mobile phase is ineffective, consider using a less acidic stationary phase like neutral alumina. Alternatively, reverse-phase chromatography on a C18-functionalized silica gel with a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures with a pH-adjusting buffer) can be a very effective strategy for purifying polar and ionizable compounds.[2]
Q2: I am observing significant tailing or streaking of my compound's band on the column, leading to poor separation.
A2: Tailing is often caused by strong, non-ideal interactions between the analyte and the stationary phase, or by overloading the column.
-
Solution 1: Optimize the Mobile Phase. As with the issue of compounds not eluting, adding a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase can significantly reduce tailing by minimizing unwanted interactions with the silica gel.[1]
-
Solution 2: Reduce the Sample Load. Overloading the column is a common cause of band broadening and tailing. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.
-
Solution 3: Ensure Proper Sample Application. Dissolve the sample in a minimal amount of the initial mobile phase or a slightly more polar solvent. If the sample is not very soluble in the mobile phase, it can be "dry loaded" by adsorbing it onto a small amount of silica gel before carefully adding it to the top of the column.[3]
Q3: The separation between my desired product and impurities is poor, even though they have different Rf values on the TLC plate.
A3: Poor separation on the column despite good TLC results can be due to several factors, including improper column packing and an inappropriate flow rate.
-
Solution 1: Optimize Column Packing. Ensure the silica gel is packed uniformly without any cracks or channels. A poorly packed column will lead to an uneven flow of the mobile phase and result in broad, overlapping bands.
-
Solution 2: Adjust the Flow Rate. A flow rate that is too fast will not allow for proper equilibration between the stationary and mobile phases, leading to poor separation. Conversely, a flow rate that is too slow can lead to diffusion and band broadening. An optimal flow rate allows for efficient separation without excessive diffusion.
-
Solution 3: Use a Gradient Elution. If a single solvent system (isocratic elution) does not provide adequate separation, a gradient elution, where the polarity of the mobile phase is gradually increased over time, can be very effective in separating compounds with a wider range of polarities.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of a new this compound derivative on silica gel?
A1: A good starting point is a mixture of a non-polar solvent like hexane (B92381) or dichloromethane and a more polar solvent like ethyl acetate or acetone. You can determine an appropriate ratio by running a Thin Layer Chromatography (TLC) of your crude mixture in various solvent systems. Aim for a solvent system that gives your desired compound an Rf value of approximately 0.2-0.4 for optimal separation on a column.[4]
Q2: How do I choose between normal-phase (silica gel) and reverse-phase (C18) chromatography for my this compound derivative?
A2: Normal-phase chromatography on silica gel is a good first choice for moderately polar compounds. However, for highly polar or ionizable this compound derivatives, reverse-phase chromatography is often more effective. In reverse-phase, a non-polar stationary phase (like C18) is used with a polar mobile phase (like water/acetonitrile or water/methanol). The pH of the mobile phase can be adjusted with buffers to control the ionization state of your compound and improve separation.
Q3: Can I use HPLC conditions to develop a column chromatography method?
A3: Yes, HPLC methods can provide valuable information for developing a column chromatography method. The stationary phase (e.g., C18) and mobile phase composition (e.g., solvent ratios and pH) from an HPLC method can be a good starting point for your column chromatography protocol. However, you will likely need to adjust the conditions, such as the particle size of the stationary phase and the flow rate, for preparative scale purification.
Quantitative Data Summary
The following table summarizes typical Thin Layer Chromatography (TLC) data for isoniazid (B1672263) (an this compound derivative) and related compounds on silica gel, which can be used to guide the development of column chromatography methods. The retention factor (Rf) is a measure of how far a compound travels up the TLC plate; lower Rf values indicate higher polarity and stronger adsorption to the silica gel.
| Compound | Mobile Phase (v/v) | Stationary Phase | Rf Value |
| Isoniazid | Ethyl acetate:Methanol:Acetone:Acetic acid (5:2:2:1) | Silica Gel 60 F254 | 0.48 |
| Isoniazid | Dichloromethane:Acetone:Methanol (20:7:2) | Silica Gel 60 F254 | 0.48 |
| Isoniazid | Ethyl acetate:Methanol (70:30) | Silica Gel | Good separation |
| This compound Metabolite A | Petroleum ether:Ethyl acetate:Acetic acid (26:14:4) | Silica Gel | Major component |
| This compound Metabolite B | Petroleum ether:Ethyl acetate:Acetic acid (26:14:4) | Silica Gel | Minor component |
Experimental Protocols
Detailed Methodology for Silica Gel Column Chromatography of this compound Hydrazide Metabolites
This protocol is adapted from a method used for the separation of microbial transformation products of this compound hydrazide.[5]
1. Materials:
- Silica gel for column chromatography (60-120 mesh)
- Crude mixture containing this compound hydrazide metabolites
- Solvents: Petroleum ether, Ethyl acetate, Acetic acid (analytical grade)
- Glass column with a stopcock
- Cotton or glass wool
- Sand (washed)
- Collection tubes or flasks
2. Column Preparation (Slurry Method):
- Place a small plug of cotton or glass wool at the bottom of the column.
- Add a thin layer of sand (approx. 1 cm) on top of the plug.
- In a separate beaker, prepare a slurry of silica gel in the initial mobile phase (e.g., petroleum ether:ethyl acetate:acetic acid in a 26:14:4 ratio). The slurry should have a consistency that is easily pourable.
- Carefully pour the slurry into the column. Gently tap the sides of the column to ensure even packing and to remove any air bubbles.
- Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica gel. Do not let the column run dry.
- Add a thin layer of sand (approx. 1 cm) on top of the packed silica gel to protect the surface.
3. Sample Loading (Dry Loading Method):
- Dissolve the crude mixture in a minimal amount of a suitable solvent (e.g., methanol or dichloromethane).
- Add a small amount of silica gel (approximately 2-3 times the weight of the crude mixture) to the solution.
- Evaporate the solvent completely under reduced pressure to obtain a free-flowing powder of the crude mixture adsorbed onto the silica gel.
- Carefully and evenly add this powder to the top of the prepared column.
4. Elution and Fraction Collection:
- Carefully add the mobile phase (petroleum ether:ethyl acetate:acetic acid, 26:14:4 v/v) to the column.
- Open the stopcock and begin collecting fractions. The flow rate should be adjusted to allow for adequate separation.
- Continuously add more mobile phase to the top of the column to prevent it from running dry.
- If necessary, the polarity of the mobile phase can be gradually increased (gradient elution) to elute more strongly adsorbed compounds.
5. Analysis of Fractions:
- Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the desired compound(s).
- Combine the fractions containing the pure product and evaporate the solvent to obtain the purified this compound derivative.
Visualizations
Caption: Troubleshooting workflow for column chromatography purification.
Caption: Experimental workflow for column chromatography purification.
References
Technical Support Center: pH Optimization for Isonicotinic Acid Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing pH for reactions involving isonicotinic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reactions involving this compound?
A1: The optimal pH is highly dependent on the specific reaction, reagents, and catalysts involved. For enzymatic reactions, the optimal pH can vary significantly. For instance, the enzyme OiNIC, a nicotinamidase, shows optimal activity around pH 6.0–6.5, with a significant drop in activity below pH 5.0 and above pH 8.0.[1] In contrast, a nitrilase from Pseudomonas putida used for converting 4-cyanopyridine (B195900) to this compound exhibits optimal activity at pH 7.5.[2] For non-enzymatic reactions, the ideal pH may be dictated by the stability of reactants and the desired reaction mechanism.
Q2: How does pH affect the stability of this compound and its derivatives?
A2: this compound is an amphoteric compound, meaning it is soluble in both acidic and basic solutions.[3] Its stability can be pH-dependent. For derivatives like isoniazid, performing a pH stability profile is recommended to identify the pH at which the molecule is most stable.[4] For some formulations, a pH of 7.4 has been suggested to enhance stability.[4] It is crucial to determine the stability of your specific this compound derivative across a pH range relevant to your experimental conditions.
Q3: My this compound is precipitating out of solution. How can pH adjustment help?
A3: this compound's solubility is pH-dependent. It is slightly soluble in cold water but more soluble in hot water, acids, and bases.[3] A saturated aqueous solution of this compound has a pH of 3-4.[5][6] If your compound is precipitating, adjusting the pH away from its isoelectric point can increase its solubility. For example, a process for preparing this compound involves its precipitation by adjusting the pH to 3.5.[7] Therefore, moving the pH lower or higher than this value should increase its solubility.
Q4: Can pH be used to control byproduct formation in this compound reactions?
A4: Yes, pH can be a critical parameter in controlling reaction selectivity and minimizing byproduct formation. The protonation state of this compound (pKa ≈ 4.96) and other reactants changes with pH, which can alter their reactivity and the reaction pathway.[5] For example, in the electrochemical synthesis of this compound hydrazide derivatives, the reaction products are dependent on the substituents on the aryl ring, a factor that can be influenced by the reaction's pH.[8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low Reaction Yield | Suboptimal pH for catalyst or enzyme activity. | Conduct a pH screening experiment to determine the optimal pH for your specific reaction. Start with a broad range (e.g., pH 4-10) and then narrow it down. For enzymatic reactions, refer to the provided data on enzyme activity at various pH levels. |
| Poor solubility of this compound or other reactants. | Adjust the pH to increase the solubility of your reactants. Since this compound is amphoteric, moving the pH away from its isoelectric point (around pH 3.5) should improve solubility.[3][7] | |
| Compound Degradation | The pH of the solution is promoting hydrolysis or other degradation pathways. | Perform a pH stability study on your this compound derivative. Use HPLC or a similar analytical technique to monitor the compound's concentration over time at different pH values.[4] Store solutions at the determined optimal pH for stability. |
| Formation of Unwanted Byproducts | pH is favoring an alternative reaction pathway. | Systematically vary the pH of the reaction mixture to find a range where the formation of the desired product is maximized and byproducts are minimized. Analyze the reaction mixture at each pH point using techniques like LC-MS to identify and quantify products and byproducts. |
| Inconsistent Reaction Rates | Poor buffering capacity of the reaction medium. | Ensure your reaction is performed in a well-buffered solution to maintain a constant pH. Select a buffer system with a pKa close to your target reaction pH. Common buffers include sodium acetate (B1210297), sodium phosphate (B84403), and Tris-HCl.[9] |
Quantitative Data on pH-Dependent Enzyme Activity
Table 1: Relative Activity of OiNIC Nicotinamidase at Various pH Values
| pH | Buffer System | Relative Activity (%) |
| 4.0-6.0 | Sodium Acetate | Activity increases towards pH 6.0[1] |
| 6.0-6.5 | Sodium Acetate/Phosphate | ~100% (Optimal Range)[1] |
| 7.0-8.0 | Sodium Phosphate | Activity decreases above pH 6.5[1] |
| 9.0 | Tris-HCl | Significantly lower than optimal[1] |
| 10.0 | Glycine | Significantly lower than optimal[1] |
| Data derived from studies on OiNIC from Oceanobacillus iheyensis.[1] |
Table 2: Relative Activity of P. putida Nitrilase at Various pH Values
| pH | Buffer System | Relative Activity (%) |
| 7.5 | Potassium Phosphate / Tris-HCl | 100% (Optimal)[2] |
| Data for the conversion of 4-cyanopyridine to this compound.[2] |
Experimental Protocols
Protocol 1: Determination of Optimal pH for an this compound Reaction
-
Prepare Buffer Solutions: Prepare a series of buffers covering a pH range of interest (e.g., pH 4.0 to 10.0 in 1.0 pH unit increments). Suitable buffers include sodium acetate (pH 4-6), potassium phosphate (pH 6-8), and Tris-HCl (pH 8-9).[9]
-
Set Up Reactions: In separate vials, set up the reaction mixture containing this compound, other reactants, and the catalyst/enzyme. Use the prepared buffers to achieve the desired pH in each vial. Ensure all other reaction parameters (temperature, concentration, reaction time) are kept constant.
-
Incubation: Incubate the reactions under the specified conditions for a predetermined amount of time.
-
Quenching and Analysis: Stop the reactions and analyze the yield of the desired product in each vial using a suitable analytical method such as HPLC, GC, or LC-MS.
-
Determine Optimum pH: Plot the product yield against the pH to identify the optimal pH for the reaction.
Protocol 2: pH Stability Study of an this compound Derivative
-
Sample Preparation: Prepare stock solutions of your this compound derivative.
-
Buffer Preparation: Prepare buffers at different pH values (e.g., pH 4.0, 7.4, 9.0).
-
Incubation Setup: Dilute the stock solution of your derivative into each buffer to a known concentration.
-
Time-Point Analysis (T=0): Immediately after preparation, take an aliquot from each solution and analyze it via HPLC to determine the initial concentration.[4]
-
Incubation: Store the remaining solutions under controlled temperature conditions.
-
Subsequent Time-Points: At regular intervals (e.g., 1, 4, 8, 24 hours), withdraw aliquots from each solution and analyze them by HPLC to measure the concentration of the derivative.[4]
-
Data Analysis: Plot the concentration of the derivative versus time for each pH value to determine the rate of degradation and the pH at which the compound is most stable.
Visual Guides
Caption: A general experimental workflow for determining the optimal pH for a given reaction.
Caption: A logical decision tree for troubleshooting common issues in this compound reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 55-22-1 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. US2748137A - Process for preparing this compound - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Efficient Isonicotinic Acid Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the efficient synthesis of isonicotinic acid.
Troubleshooting Guide
This section addresses specific issues that may be encountered during experimental work, providing potential causes and actionable solutions.
Question: Why is the yield of my this compound synthesis unexpectedly low?
Answer: Low yields can arise from several factors depending on your synthetic route. Here are common causes and troubleshooting steps:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider extending the reaction time or moderately increasing the temperature to ensure the starting material is fully consumed.[1]
-
-
Catalyst Deactivation: The catalyst may have lost its activity due to poisoning or thermal degradation.
-
Solution (Chemical Catalysis): For vanadium-based oxidation catalysts, ensure the feed is free of impurities that could poison the catalyst. If thermal sintering is suspected, consider regenerating the catalyst or using fresh catalyst.
-
Solution (Biocatalysis): For nitrilase enzymes, ensure the reaction pH and temperature are within the optimal range for the specific enzyme to prevent denaturation.[2] The half-life of P. putida nitrilase, for example, decreases significantly as temperature increases.[2]
-
-
Suboptimal Reaction Conditions: The temperature, pressure, or solvent may not be optimal for the chosen catalyst.
-
Solution: Review literature protocols for your specific catalyst system. For V-Cr-O catalysts in 4-methylpyridine (B42270) oxidation, selectivity and yield are highly dependent on temperature, with optimal performance often observed around 320-360°C.[3][4]
-
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired this compound.
-
Solution: In the oxidation of 4-methylpyridine, over-oxidation can lead to the formation of CO and CO2. Adjusting the oxidant-to-substrate ratio and reaction temperature can help minimize these side reactions. In biocatalytic routes, some nitrilases may produce isonicotinamide (B137802) as a byproduct.[5] Selecting a nitrilase with high selectivity for the acid form is crucial.
-
Question: My biocatalytic synthesis of this compound stops or slows down prematurely. What is the cause?
Answer: This issue is commonly caused by substrate or product inhibition, a known challenge in enzyme-catalyzed reactions.
-
Substrate Inhibition: Many nitrilase enzymes are inhibited by high concentrations of the starting material, 4-cyanopyridine (B195900).[5][6] For example, the nitrilase from immobilized Nocardia globerula NHB-2 cells experiences substrate inhibition at 4-cyanopyridine concentrations above 100 mM.[5]
-
Product Inhibition: The accumulation of the product, this compound, can also inhibit enzyme activity. This has been observed in the bench-scale production using Pseudomonas putida.[2][3]
-
Solution: Consider in-situ product removal techniques, such as extraction or adsorption, to keep the this compound concentration below the inhibitory threshold. Alternatively, optimizing the fed-batch strategy can help achieve a high final product concentration despite some level of inhibition.
-
Question: I am observing poor selectivity in the oxidation of a picoline mixture. How can I improve it?
Answer: The primary challenge in using mixed picolines is their similar boiling points, making them difficult to separate.[7][8] This leads to the co-oxidation of β-picoline to nicotinic acid, contaminating the desired this compound product.
-
Cause: Direct oxidation of mixed beta and gamma picolines.
-
Solution 1: Pre-reaction Derivatization. React the mixed picolines with an aldehyde (e.g., benzaldehyde) to convert γ-picoline into a 4-vinyl pyridine (B92270) derivative, such as 4-styryl pyridine.[7][8] The boiling point of this derivative is significantly different from β-picoline, allowing for easier separation. The separated 4-vinyl pyridine can then be oxidized.
-
Solution 2: Selective Oxidation. It is possible to oxidize the 4-vinyl pyridine derivative in the presence of β-picoline using milder oxidation conditions.[8] The vinyl group is more susceptible to oxidation than the methyl group of β-picoline, allowing for a degree of selective conversion to this compound without significant oxidation of the β-picoline.[8]
-
Frequently Asked Questions (FAQs)
What are the primary industrial synthesis routes for this compound?
The two main routes are:
-
Oxidation of 4-Methylpyridine (γ-picoline): This is a common chemical method where 4-methylpyridine is oxidized using strong oxidizing agents or through catalytic vapor-phase oxidation.[4][9] Vanadium-based catalysts are frequently employed for this process.[9]
-
Hydrolysis of 4-Cyanopyridine: This route can be performed chemically but is increasingly accomplished using biocatalysis. Nitrilase enzymes from various microorganisms convert 4-cyanopyridine directly to this compound and ammonia (B1221849) under mild, aqueous conditions.[2][3][5] This method is considered a "green chemistry" approach.[3]
Which catalysts are recommended for the oxidation of 4-methylpyridine?
Vanadium-based oxide catalysts are the most common and effective for this transformation.
-
Vanadium Pentoxide (V₂O₅): Used as a catalyst for the continuous oxidation of 4-methylpyridine, achieving yields of 70-75%.[9]
-
Vanadium-Chromium Oxides (V-Cr-O): Nanostructured V-Cr-O catalysts have been shown to provide high selectivity. Optimal conditions have achieved a selectivity of 67.17% at 320°C.[3]
-
Other Mixed Metal Oxides: Systems containing oxides of vanadium with titanium, molybdenum, or tungsten have also been shown to be effective catalysts for the related ammoxidation of picolines to cyanopyridines, which can then be hydrolyzed.[10][11]
What are the advantages of using biocatalysts (nitrilases) for this compound synthesis?
Biocatalytic synthesis from 4-cyanopyridine offers several key advantages over traditional chemical methods:
-
Mild Reaction Conditions: Reactions are typically run in water at or near ambient temperature and pressure, reducing energy consumption and the need for specialized equipment.[2][5]
-
High Selectivity: Nitrilases can convert the nitrile group directly to a carboxylic acid in a single step, often with 100% chemoselectivity, avoiding the formation of amide byproducts.[5]
-
Environmental Benefits: The process avoids the use of hazardous oxidizing agents and generates less waste, aligning with the principles of green chemistry.[3]
-
High Purity: The clean conversion often results in a high-purity product with minimal downstream processing.[2]
How do I choose between a chemical and a biocatalytic route?
The choice depends on several factors including available starting materials, scale, cost, and environmental considerations.
-
Choose a chemical route (e.g., oxidation of 4-methylpyridine) if you have access to picoline feedstocks and are set up for higher temperature/pressure reactions. This is a well-established industrial process.[9]
-
Choose a biocatalytic route (e.g., hydrolysis of 4-cyanopyridine) if your primary goals are sustainability, high product purity, and operational simplicity. This route is ideal for avoiding harsh chemicals and minimizing waste, though it requires handling of microorganisms or enzymes and can be subject to biological inhibitions.[3][5]
Data Presentation
Table 1: Comparison of Chemical Catalysts for 4-Methylpyridine Oxidation
| Catalyst System | Starting Material | Temperature (°C) | Yield (%) | Selectivity (%) | Reference |
| Vanadium Pentoxide (V₂O₅) | 4-Methylpyridine | - | 70-75 | - | [9] |
| V-Cr-O | 4-Methylpyridine | 320 | - | 67.2 | [3] |
| V-Cr-O | 4-Methylpyridine | 360 | 47.5 | - | [4] |
Table 2: Comparison of Biocatalysts for 4-Cyanopyridine Hydrolysis
| Biocatalyst (Organism) | Substrate | Temperature (°C) | pH | Product Titer (g/L) | Volumetric Productivity (g/L/h) | Reference |
| Pseudomonas putida CGMCC3830 | 4-Cyanopyridine | 30 | 7.5 | 123 | 36.9 | [2] |
| Nocardia globerula NHB-2 | 4-Cyanopyridine | 35 | 7.5 | ~50 (in 160 min) | - | [5] |
| Z. galactanivorans (Nitrilase) | 4-Cyanopyridine | - | - | 220.4 (1.79 M) | - | [3] |
Experimental Protocols
Protocol 1: Biocatalytic Synthesis using P. putida Resting Cells (Bench Scale)
This protocol is based on the work by Zhu et al. for the bench-scale production of this compound.[2]
-
Cell Cultivation: Cultivate Pseudomonas putida CGMCC3830 in a suitable growth medium to obtain a sufficient cell mass.
-
Cell Harvesting: Harvest the cells by centrifugation and wash them with a phosphate (B84403) buffer (e.g., 0.1 M, pH 7.5).
-
Reaction Setup: In a 1 L reaction vessel, suspend the resting cells in the phosphate buffer to a final concentration of 3 mg/mL (dry cell weight). Maintain the temperature at 30°C with agitation.
-
Fed-Batch Reaction: Begin the reaction by adding an initial amount of 4-cyanopyridine. To avoid substrate and product inhibition, feed additional solid 4-cyanopyridine in batches (e.g., 10 feedings) over the course of the reaction, monitoring the conversion by HPLC.
-
Reaction Monitoring: Periodically take samples to analyze the concentration of 4-cyanopyridine and this compound using HPLC.
-
Product Isolation: Once the reaction is complete (typically within 200-380 minutes), separate the cells by centrifugation. The supernatant contains the this compound, which can be purified by crystallization after adjusting the pH.[2][3]
Protocol 2: Chemical Synthesis via Oxidation of 4-Styryl Pyridine
This protocol is a generalized procedure based on methods described for oxidizing 4-vinyl pyridine derivatives.[7][8]
-
Preparation of Starting Material: If starting from mixed picolines, react the mixture with benzaldehyde (B42025) to form 4-styryl pyridine, which can be separated from unreacted β-picoline.[8]
-
Reaction Setup: In a reaction vessel equipped with a condenser and temperature control, charge a strongly acidic oxidizing agent (e.g., a mixture of nitric and sulfuric acids).[7][8]
-
Oxidation: Heat the acidic mixture to 100-145°C.[7] Slowly add the 4-styryl pyridine to the hot acid. The reaction is exothermic and will evolve nitric oxide fumes. Maintain the temperature within the specified range.
-
Reaction Completion: Continue heating until the oxidation is complete, which can be monitored by TLC or HPLC.
-
Product Isolation: Cool the reaction mixture and dilute it with water. Neutralize the excess acid carefully with a base (e.g., 50% aqueous sodium hydroxide) to a pH of approximately 3.5 to precipitate the this compound.[8]
-
Purification: Filter the crude this compound, wash it with cold water and then with a solvent like acetone (B3395972) or methanol (B129727) to remove tarry byproducts, and dry.[8]
Visualizations
Caption: Primary synthetic routes to this compound.
Caption: Decision workflow for troubleshooting low reaction yield.
Caption: Logical workflow for catalyst selection in synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. chemicalpapers.com [chemicalpapers.com]
- 3. researchgate.net [researchgate.net]
- 4. OXIDATION OF 4-METHYLPYRIDINE ON V-Cr-O CATALYST | Chemical Journal of Kazakhstan [chemjournal.kz]
- 5. bioencapsulation.net [bioencapsulation.net]
- 6. Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chempanda.com [chempanda.com]
- 8. US2748137A - Process for preparing this compound - Google Patents [patents.google.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. mdpi.com [mdpi.com]
- 11. Redirecting [linkinghub.elsevier.com]
Minimizing solvent waste in isonicotinic acid purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize solvent waste during the purification of isonicotinic acid.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, particularly during recrystallization from aqueous solutions.
Problem: Low Yield of Purified this compound
Possible Causes and Solutions:
-
Incomplete Precipitation: The cooling process may have been too rapid, or the final temperature not low enough to induce full crystallization.
-
Solution: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.[1]
-
-
Excess Solvent: Using too much solvent will result in a significant portion of the this compound remaining dissolved in the mother liquor.[2]
-
Solution: If the mother liquor has not been discarded, you can test for the presence of a significant amount of dissolved product by dipping a glass stirring rod into the solution and allowing the solvent to evaporate. If a solid residue forms, you can recover more product by concentrating the mother liquor through evaporation and then cooling for another round of crystallization.[2]
-
-
Premature Crystallization during Hot Filtration: If the solution cools and crystals form on the filter paper or in the funnel during the removal of insoluble impurities, this will lead to product loss.
-
Solution: Ensure the filtration apparatus is pre-heated. You can do this by passing some hot solvent through the funnel just before filtering your solution. Using an excess of the hot solvent to dissolve the crude product can also help prevent premature crystallization. This excess solvent can be evaporated after filtration to achieve the optimal concentration for crystallization.
-
Problem: Crystals Do Not Form
Possible Causes and Solutions:
-
Supersaturation: The solution may be supersaturated, meaning the conditions are right for crystallization, but it hasn't initiated.
-
Too Much Solvent: The concentration of this compound may be too low for crystallization to occur.
-
Solution: Heat the solution to evaporate some of the solvent, thereby increasing the concentration of the this compound, and then allow it to cool again.[2]
-
Problem: Oiling Out
"Oiling out" occurs when the solid product separates from the solution as a liquid instead of forming crystals.
Possible Causes and Solutions:
-
Solution Cooled Too Quickly: Rapid cooling can cause the product to come out of solution at a temperature above its melting point in the solvent mixture.
-
Solution: Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[2]
-
-
High Impurity Levels: Significant amounts of impurities can lower the melting point of the mixture and interfere with crystal lattice formation.
-
Solution: Consider pre-purification steps if the crude material is highly impure. The addition of activated charcoal to the hot solution before filtration can sometimes help remove impurities that contribute to oiling out.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and environmentally friendly solvent for this compound purification?
Water is a commonly used and green solvent for the recrystallization of this compound. Its solubility profile for this compound—sparingly soluble in cold water but more soluble in hot water—makes it suitable for this purification technique.[3]
Q2: How can I minimize solvent waste during the purification process?
Several strategies can be employed to reduce solvent consumption and waste:
-
Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude this compound. This will maximize the yield of recovered crystals and minimize the amount of solvent to be handled as waste.
-
Solvent Recovery and Recycling: Implement on-site solvent recovery systems. Techniques like distillation can effectively purify and reclaim used solvents, making them suitable for reuse.[4][5][6] On-site recycling can significantly reduce solvent purchasing and disposal costs by up to 90% and decrease hazardous waste by up to 60%.[7]
-
Solvent Substitution: Where possible, substitute hazardous organic solvents with greener alternatives like water or ethanol.
Q3: Are there alternative purification methods that use less solvent?
Yes, several alternative and more sustainable purification methods are being explored in the pharmaceutical industry:
-
Mechanochemistry: This involves solvent-free or low-solvent reactions and purifications, often using grinding or milling to induce chemical transformations and separations.[8]
-
Nanofiltration: This membrane-based separation technique can be used to concentrate the product and recover solvents with lower energy consumption compared to traditional distillation.[[“]]
-
Supercritical Fluid Chromatography (SFC): This technique uses supercritical fluids, such as carbon dioxide, as the mobile phase, which can be easily evaporated and recycled, significantly reducing organic solvent waste.
Data Presentation
The following table summarizes quantitative data from a typical recrystallization protocol for this compound from water, based on a documented experimental procedure.[10]
| Parameter | Value | Unit | Notes |
| Starting Material | |||
| Crude this compound | 600 | g | In a mixture with 400 g of nicotinic acid. |
| Solvent | |||
| Water | 5000 | mL | |
| Process Conditions | |||
| Dissolution Temperature | 80-90 | °C | |
| Crystallization Temperature | Cooled to room temperature, then 15°C | °C | |
| Yield | |||
| Purified this compound | ~470 | g | This represents an approximate 78% recovery of the this compound from the initial mixture. |
Experimental Protocols
Recrystallization of this compound from Water
This protocol is adapted from established procedures for the purification of this compound.[10]
Materials:
-
Crude this compound
-
Deionized water
-
Erlenmeyer flasks
-
Heating source (e.g., hot plate)
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of deionized water. Heat the mixture to 80-90°C while stirring until the this compound is completely dissolved. If there are insoluble impurities, proceed to hot filtration.
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold water to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a drying oven or under vacuum.
Visualizations
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. This compound | 55-22-1 [chemicalbook.com]
- 4. Steps for Managing Solvents in API Manufacturing [solventwasher.com]
- 5. Optimizing Solvent Recovery in Pharmaceutical Production - RCM Technologies [rcmt.com]
- 6. Solvent Recovery in Pharma Industry for Greener Future [alaquainc.com]
- 7. On-Site Solvent Recycling in Pharma | SepPure — SepPure Technologies [seppure.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. consensus.app [consensus.app]
- 10. US3147269A - Process for the separation of nicotinic and this compound - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to Validating Isonicotinic Acid Purity: NMR Spectroscopy vs. High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for active pharmaceutical ingredients (APIs) and key intermediates like isonicotinic acid is paramount in drug development and manufacturing. This guide provides a comprehensive comparison of two powerful analytical techniques for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, specifically quantitative NMR (qNMR), and High-Performance Liquid Chromatography (HPLC). We will delve into the experimental protocols, present comparative data, and offer a visual workflow to aid in the selection of the most suitable method for your research needs.
Introduction to Purity Assessment Techniques
Quantitative NMR (qNMR) Spectroscopy is a primary analytical method that allows for the direct measurement of the analyte concentration without the need for a reference standard of the same compound. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, enabling highly accurate and precise purity assessments.
High-Performance Liquid Chromatography (HPLC) is a widely used separation technique that excels at resolving a compound from its impurities. By comparing the peak area of the main component to the total area of all peaks, a relative purity can be determined. HPLC is known for its high sensitivity and is a staple in quality control laboratories.
Comparative Performance: qNMR vs. HPLC
Both qNMR and HPLC are robust methods for determining the purity of this compound, each with its own set of advantages. The choice of method often depends on the specific requirements of the analysis, such as the need for a primary method, the nature of the expected impurities, and the desired throughput.
| Feature | Quantitative ¹H NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Direct, quantitative measurement based on the inherent relationship between signal intensity and the number of protons. | Separation based on differential partitioning between a mobile and stationary phase, with relative quantification by peak area. |
| Reference Standard | Requires a certified internal standard of a different, stable compound. | Typically requires a certified reference standard of the analyte for accurate quantification. |
| Accuracy & Precision | High accuracy and precision, often with relative standard deviations (RSD) < 1%. | High accuracy and precision, with RSD values typically < 2%. |
| Selectivity | Excellent for distinguishing structurally different molecules. May have limitations with isomeric impurities without distinct signals. | Excellent separation capabilities for a wide range of impurities, including isomers. |
| Information Provided | Provides structural confirmation of the analyte and impurities, alongside quantitative data. | Provides retention time and peak area for quantification. Structural information requires coupling with other techniques (e.g., MS). |
| Sample Throughput | Lower, with longer acquisition times required for high precision. | Higher, with typical run times of 15-30 minutes per sample. |
| Destructive | No, the sample can be recovered. | Yes, the sample is consumed during the analysis. |
| Common Impurities Detected | Process-related impurities (e.g., starting materials, reagents), and degradation products with unique proton signals. | A wide range of process-related impurities, isomers, and degradation products. |
Experimental Protocols
This protocol outlines the steps for determining the purity of this compound using qNMR with an internal standard.
1. Materials and Equipment:
-
This compound sample
-
Internal Standard (e.g., Maleic acid, certified reference material)
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR spectrometer (400 MHz or higher)
-
High-precision analytical balance
-
Volumetric flasks and pipettes
-
NMR tubes
2. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of the internal standard (e.g., maleic acid) into the same vial. The exact masses must be recorded.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of deuterated solvent (e.g., DMSO-d₆).
-
Vortex the solution until both the sample and the internal standard are completely dissolved.
-
Transfer the solution to a clean, dry NMR tube.
3. NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher
-
Pulse Program: A standard 90° pulse sequence.
-
Acquisition Time: ≥ 3 seconds
-
Relaxation Delay (d1): 5 x T₁ of the slowest relaxing proton (typically 15-30 seconds to ensure full relaxation).
-
Number of Scans: 16-64, depending on the sample concentration.
-
Temperature: Maintain a constant temperature (e.g., 298 K).
4. Data Processing and Purity Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the well-resolved signals of both the this compound and the internal standard. For this compound in DMSO-d₆, characteristic signals appear at approximately 8.79 ppm (doublet, 2H) and 7.83 ppm (doublet, 2H)[1]. For maleic acid, a singlet appears around 6.3 ppm.
-
Calculate the purity of the this compound sample using the following formula:
Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (M_sample / M_IS) * (W_IS / W_sample) * P_IS
Where:
-
I_sample = Integral of the selected this compound signal
-
N_sample = Number of protons corresponding to the selected this compound signal
-
I_IS = Integral of the internal standard signal
-
N_IS = Number of protons corresponding to the internal standard signal
-
M_sample = Molar mass of this compound (123.11 g/mol )
-
M_IS = Molar mass of the internal standard
-
W_sample = Weight of the this compound sample
-
W_IS = Weight of the internal standard
-
P_IS = Purity of the internal standard
-
This protocol describes a typical reversed-phase HPLC method for the purity determination of this compound.
1. Materials and Equipment:
-
This compound sample and reference standard
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile phase components (e.g., acetonitrile, water, buffer salts)
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
2. Chromatographic Conditions:
-
Mobile Phase: A mixture of a buffered aqueous solution (e.g., phosphate (B84403) buffer, pH 3.0) and an organic modifier (e.g., acetonitrile). An isocratic elution is often suitable.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 262 nm
-
Injection Volume: 10 µL
3. Sample and Standard Preparation:
-
Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Sample Solution: Accurately weigh the this compound sample and prepare a solution with the same nominal concentration as the standard solution using the mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
4. Data Analysis and Purity Calculation:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peak corresponding to this compound based on the retention time of the reference standard.
-
Integrate the peak areas of this compound and all impurity peaks in the sample chromatogram.
-
Calculate the purity using the area percent method:
Purity (%) = (Area_isonicotinic_acid / Total_Area_all_peaks) * 100
Data Presentation
The following table summarizes the expected ¹H NMR chemical shifts for this compound in a common deuterated solvent.
| Protons | Chemical Shift (δ, ppm) in DMSO-d₆[1] | Multiplicity | Integration |
| H-2, H-6 | ~8.79 | Doublet | 2H |
| H-3, H-5 | ~7.83 | Doublet | 2H |
| COOH | >13 | Broad Singlet | 1H |
Note: The carboxylic acid proton signal is often broad and may exchange with residual water in the solvent.
Common impurities can arise from the synthesis process, which often involves the oxidation of 4-methylpyridine[2]. Potential impurities may include:
-
Starting Material: 4-Methylpyridine
-
Isomers: Nicotinic acid (3-pyridinecarboxylic acid) and Picolinic acid (2-pyridinecarboxylic acid)
-
Related Substances: Other pyridine (B92270) derivatives formed during synthesis.
Workflow Visualization
The following diagram illustrates the general workflow for validating this compound purity using quantitative NMR (qNMR).
Caption: Workflow for this compound purity validation by qNMR.
Conclusion
Both qNMR and HPLC are highly effective and validated methods for the purity assessment of this compound. qNMR offers the advantage of being a primary analytical method that provides structural confirmation and absolute quantification without the need for an analyte-specific reference standard. HPLC, on the other hand, provides excellent separation of impurities and is well-suited for high-throughput screening in a quality control environment. The selection of the most appropriate technique will depend on the specific analytical needs, available instrumentation, and the stage of drug development. For comprehensive characterization, employing both techniques can provide orthogonal data, leading to a higher degree of confidence in the purity assessment.
References
A Comparative Guide to the Quantitative Analysis of Isonicotinic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of isonicotinic acid and its isomers—nicotinic acid (niacin) and picolinic acid—is critical in various fields, including pharmaceutical development, quality control, and metabolic research. The structural similarity of these pyridinecarboxylic acid isomers presents a significant analytical challenge. This guide provides a comparative overview of various analytical techniques, offering experimental data and detailed protocols to assist researchers in selecting the most appropriate method for their specific needs.
Chromatographic and Electrophoretic Methods
High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE) are powerful techniques for the separation and quantification of this compound isomers. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.
Table 1: Comparison of Chromatographic and Electrophoretic Methods
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Capillary Electrophoresis (CE) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Separation of ions based on their electrophoretic mobility in an electric field. |
| Sample Derivatization | Not always necessary, but can be used to improve detection. | Required for this compound due to its high melting point; typically esterification to methyl esters.[1] | Not typically required. |
| Typical Stationary Phase | C18, Mixed-mode (e.g., reversed-phase cation-exchange).[2][3] | DB-5 (5% phenyl-methylpolysiloxane).[1][4][5] | Uncoated fused-silica capillary.[6] |
| Mobile Phase/Carrier | Acetonitrile/water with acid (e.g., phosphoric acid or formic acid).[3][7] | Inert gas (e.g., Nitrogen).[1] | Buffer solution (e.g., phosphate (B84403) buffer with additives like CTAB).[6] |
| Detector | UV-Vis, Mass Spectrometry (MS).[2][3][8] | Flame Ionization Detector (FID), Mass Spectrometry (MS).[1] | UV-Vis, Laser-Induced Fluorescence.[6] |
| Linearity (Correlation Coefficient) | r > 0.999[2] | r = 0.9997 (for this compound in the range of 0.1-1.0%).[1][4][5] | R² = 0.9927 to 0.9982 (for metal ions, indicative of CE's quantitative capability).[9] |
| Limit of Detection (LOD) | 1.172 x 10⁻⁵ M (for isoniazid, a derivative).[2] | Not explicitly stated for isomers, but capable of detecting up to ppm levels.[1] | 0.07-2.2 mg/L (for metal ions, indicative of CE's sensitivity).[9] |
| Advantages | High resolution, versatility, well-established methods.[2][10] | High sensitivity, especially with FID for organic compounds. | High efficiency, minimal sample and reagent consumption.[6] |
| Limitations | Can be difficult to resolve isomers without specialized columns or mobile phases.[1] | Requires derivatization, which adds a step to sample preparation and can introduce errors.[1] | Can have lower reproducibility compared to HPLC if conditions are not carefully controlled. |
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) offer alternative and complementary approaches for the analysis of this compound isomers.
Table 2: Comparison of Spectroscopic Methods
| Parameter | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Principle | Exploits the magnetic properties of atomic nuclei to provide detailed structural information.[11] | Measures the mass-to-charge ratio of ions to identify and quantify compounds. |
| Quantitative Approach | Quantitative NMR (qNMR) by integrating peak areas relative to an internal standard.[12] | Selected Ion Monitoring (SIM) or by generating calibration curves from the intensity of specific fragment ions.[8] |
| Sample Preparation | Dissolution in a deuterated solvent with an internal standard of known purity.[12] | Often coupled with a separation technique (LC-MS, GC-MS); may require derivatization to enhance ionization.[13] |
| Key Advantages | Primary analytical method, non-destructive, provides structural confirmation, can identify and quantify isomers simultaneously without chromatographic separation.[11][14] | High sensitivity and selectivity, can differentiate isomers based on fragmentation patterns, especially with tandem MS (MS/MS).[15][16] |
| Limitations | Lower sensitivity compared to MS, requires higher sample concentrations (mg/mL range).[17] | Isomers may produce similar mass spectra, requiring specialized fragmentation techniques or chromatographic separation for differentiation.[13][15] |
| Instrumentation | High-field NMR spectrometer. | Mass spectrometer (e.g., ion trap, quadrupole, Orbitrap) often coupled with LC or GC.[8][15] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol is a representative method for the separation of pyridinecarboxylic acid isomers.
-
Column: Coresep 100 mixed-mode reversed-phase cation-exchange column (4.6 x 150 mm).[3]
-
Mobile Phase: 5% Acetonitrile with 0.15% Phosphoric Acid in water.[3]
-
Flow Rate: 1 mL/min.[3]
-
Detection: UV at 275 nm.[3]
-
Injection Volume: 1 µL.[3]
-
Sample Preparation: Dissolve 0.3 mg/mL of the sample in an appropriate solvent.[3]
Gas Chromatography (GC) Method
This protocol requires derivatization of the this compound isomers.
-
Derivatization: Esterification of the carboxylic acid group to its methyl ester.[1]
-
Column: DB-5 (30 m x 0.53 mm internal diameter x 2.65 µm film thickness).[1]
-
Carrier Gas: Nitrogen.[1]
-
Injector Temperature: 230°C.[1]
-
Detector: Flame Ionization Detector (FID).[1]
-
Detector Temperature: 250°C.[1]
-
Oven Temperature Program: 100°C (0 min) ramped at 10°C/min to 270°C (5 min).[1]
-
Injection Volume: 1 µL.[1]
Capillary Electrophoresis (CE) Method
This protocol is optimized for the resolution of pyridinecarboxylic acid isomers.
-
Capillary: Fused-silica.
-
Buffer: 10 mM phosphate buffer with 30 mM cetyltrimethylammonium bromide (CTAB).[6]
-
pH: 2.7 for optimal resolution of pyridinecarboxylic acid isomers.[6]
-
Detection: UV or laser-induced fluorescence. The fluorescence intensity of this compound can be enhanced with the addition of 0.3% hydrogen peroxide to the phosphate buffer system.[6]
Experimental Workflow
The general workflow for the quantitative analysis of a mixture of this compound isomers involves several key stages, from initial sample handling to final data interpretation.
Caption: Workflow for the quantitative analysis of this compound isomers.
This guide provides a foundational understanding of the diverse analytical methodologies available for the quantitative analysis of this compound isomers. The selection of an appropriate technique will be governed by the specific analytical requirements, including sensitivity, selectivity, sample throughput, and the nature of the sample matrix. For complex matrices or when high sensitivity is required, hyphenated techniques such as LC-MS or GC-MS are often the methods of choice. For direct quantification and structural confirmation, qNMR stands out as a powerful, albeit less sensitive, alternative.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. helixchrom.com [helixchrom.com]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. Separation of pyridinecarboxylic acid isomers and related compounds by capillary zone electrophoresis. Effect of cetyltrimethylammonium bromide on electroosmotic flow and resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Separation of Nicotinic acid 1-oxide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. bevital.no [bevital.no]
- 9. researchgate.net [researchgate.net]
- 10. A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. lcms.cz [lcms.cz]
- 16. Statistical Framework for Identifying Differences in Similar Mass Spectra: Expanding Possibilities for Isomer Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 17. alpaipars.com [alpaipars.com]
A Comparative Analysis of Isonicotinic Acid-Based Copper(II) Schiff Base Complexes in Catalytic Oxidation and Reduction Reactions
A detailed comparison of the catalytic efficacy of two novel copper(II) Schiff base complexes, [CuL¹Cl]₂ and [CuL²Cl]₂, is presented, highlighting their performance in the oxidation of alcohols and the reduction of nitroarenes. This guide provides researchers, scientists, and drug development professionals with objective experimental data, detailed methodologies, and visual workflows to assess the potential of these isonicotinic acid-functionalized catalysts in organic synthesis.
This compound and its derivatives are versatile building blocks in coordination chemistry and catalysis. Their unique electronic and structural properties, when incorporated into catalyst design, can significantly influence catalytic activity and selectivity. This guide focuses on a comparative study of two distinct copper(II) dimeric Schiff base complexes, where this compound is utilized in the functionalization of a magnetic support for enhanced catalyst recovery. The core of this comparison lies in the catalytic performance of [CuL¹Cl]₂ and [CuL²Cl]₂, derived from [4-chloro-2-((((2-pyridyl)ethyl)imino)methyl)phenol] (HL¹) and [4-bromo-2-((((2-pyridyl)ethyl)imino)methyl)phenol] (HL²), respectively.
Comparative Catalytic Performance
A direct comparison of the catalytic activity of the two copper(II) complexes in the oxidation of benzyl (B1604629) alcohol and the reduction of 4-nitrophenol (B140041) reveals significant differences in their efficiency. The complex [CuL¹Cl]₂ consistently demonstrates superior catalytic performance in both reactions.[1]
| Catalyst | Reaction | Substrate | Product | Oxidant/Reductant | Solvent | Time (h) | Yield (%) | Ref. |
| [CuL¹Cl]₂ | Oxidation | Benzyl alcohol | Benzaldehyde | H₂O₂ | Acetonitrile | 4 | 92 | [1] |
| [CuL²Cl]₂ | Oxidation | Benzyl alcohol | Benzaldehyde | H₂O₂ | Acetonitrile | 4 | 78 | [1] |
| [CuL¹Cl]₂ | Reduction | 4-Nitrophenol | 4-Aminophenol | NaBH₄ | Aqueous | 2 | 96 | [1] |
| [CuL²Cl]₂ | Reduction | 4-Nitrophenol | 4-Aminophenol | NaBH₄ | Aqueous | 2 | 85 | [1] |
Table 1: Comparative catalytic activity of [CuL¹Cl]₂ and [CuL²Cl]₂ in alcohol oxidation and nitroarene reduction.[1]
The higher catalytic efficiency of [CuL¹Cl]₂ can be attributed to the electronic effects of the chloro-substituent on the Schiff base ligand, which likely influences the redox potential of the copper center, making it a more effective catalyst.[1]
Experimental Protocols
Detailed methodologies for the synthesis of the catalysts and the execution of the catalytic reactions are provided below to ensure reproducibility.
Synthesis of Copper(II) Schiff Base Complexes ([CuL¹Cl]₂ and [CuL²Cl]₂)
-
Ligand Synthesis (HL¹ and HL²):
-
Dissolve 1 mmol of the respective phenol (B47542) derivative (4-chloro-2-hydroxybenzaldehyde or 4-bromo-2-hydroxybenzaldehyde) in 20 mL of methanol (B129727).
-
Add 1 mmol of 2-(2-aminoethyl)pyridine (B145717) to the solution.
-
Reflux the mixture for 4 hours.
-
The resulting Schiff base ligand (HL¹ or HL²) is obtained as a crystalline solid upon cooling, which is then filtered, washed with cold methanol, and dried.
-
-
Complex Synthesis:
-
Dissolve 1 mmol of the synthesized Schiff base ligand (HL¹ or HL²) in 15 mL of methanol.
-
Add a solution of 1 mmol of CuCl₂·2H₂O in 10 mL of methanol dropwise with constant stirring.
-
Continue stirring the reaction mixture for 3 hours at room temperature.
-
The precipitated solid complex is collected by filtration, washed with methanol, and dried in a desiccator over anhydrous CaCl₂.
-
Synthesis of Magnetically Recoverable Catalyst (Fe₃O₄@ISNA@CuL¹)
The superior catalyst, [CuL¹Cl]₂, was immobilized on this compound-functionalized magnetic nanoparticles to facilitate recovery and reuse.[1]
-
Synthesis of Fe₃O₄ Nanoparticles:
-
Prepare a solution of FeCl₃·6H₂O (2 mmol) and FeSO₄·7H₂O (1 mmol) in 100 mL of deionized water under a nitrogen atmosphere with vigorous stirring.
-
Heat the solution to 80°C.
-
Add 10 mL of 25% NH₄OH solution dropwise to induce the precipitation of Fe₃O₄ nanoparticles.
-
Continue stirring for 1 hour at 80°C.
-
Collect the black magnetic precipitate using an external magnet, wash with deionized water and ethanol, and dry under vacuum.
-
-
Functionalization with this compound (Fe₃O₄@ISNA):
-
Disperse 1.0 g of the synthesized Fe₃O₄ nanoparticles in 50 mL of ethanol.
-
Add a solution of 0.5 g of this compound (ISNA) in 20 mL of ethanol.
-
Sonicate the mixture for 30 minutes, followed by stirring at 60°C for 24 hours.
-
Collect the ISNA-functionalized magnetic nanoparticles (Fe₃O₄@ISNA) with a magnet, wash with ethanol, and dry.
-
-
Immobilization of the Copper Complex (Fe₃O₄@ISNA@CuL¹):
-
Disperse 0.5 g of Fe₃O₄@ISNA in 30 mL of acetonitrile.
-
Add a solution of 0.2 g of the [CuL¹Cl]₂ complex in 20 mL of acetonitrile.
-
Stir the mixture at room temperature for 24 hours.
-
Collect the final magnetic catalyst (Fe₃O₄@ISNA@CuL¹) using an external magnet, wash thoroughly with acetonitrile, and dry under vacuum.
-
Catalytic Alcohol Oxidation
-
To a 1 mmol solution of benzyl alcohol in 10 mL of acetonitrile, add 10 mg of the catalyst ([CuL¹Cl]₂, [CuL²Cl]₂, or Fe₃O₄@ISNA@CuL¹).
-
Add 2 mmol of 30% hydrogen peroxide (H₂O₂) as the oxidant.
-
Stir the reaction mixture at 70°C for the specified time (e.g., 4 hours).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
After completion, for the homogeneous catalysts, the product is isolated by solvent evaporation and column chromatography. For the heterogeneous catalyst, the catalyst is first removed using an external magnet before product isolation.
Catalytic Nitroarene Reduction
-
In a round-bottom flask, dissolve 1 mmol of 4-nitrophenol in 20 mL of a 1:1 mixture of water and ethanol.
-
Add 10 mg of the catalyst ([CuL¹Cl]₂, [CuL²Cl]₂, or Fe₃O₄@ISNA@CuL¹).
-
Add 3 mmol of sodium borohydride (B1222165) (NaBH₄) portion-wise to the stirred solution.
-
Continue stirring at room temperature for the specified time (e.g., 2 hours).
-
Monitor the reaction progress by UV-Vis spectroscopy or TLC.
-
Upon completion, the product is extracted with ethyl acetate. For the heterogeneous catalyst, the catalyst is separated with a magnet prior to extraction.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the synthesis of the magnetically recoverable catalyst and the general catalytic workflow.
Caption: Experimental workflow for the synthesis of the Fe₃O₄@ISNA@CuL¹ magnetic nanocatalyst.
Caption: General workflow for the catalytic oxidation and reduction reactions.
References
A Comparative Guide to the Validation of an HPLC Method for Isonicotinic Acid Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of isonicotinic acid, a key intermediate and metabolite of the antitubercular drug isoniazid, is critical. This guide provides an objective comparison of a validated High-Performance Liquid Chromatography (HPLC) method with alternative analytical techniques, supported by experimental data to aid in method selection and validation.
High-Performance Liquid Chromatography (HPLC) Methods for this compound Analysis
Reverse-phase HPLC (RP-HPLC) is a robust and widely used technique for the quantification of this compound due to its high sensitivity, specificity, and accuracy. Below is a detailed protocol for a primary RP-HPLC method and a summary of alternative HPLC approaches.
Primary Method: Reversed-Phase HPLC with UV Detection
This method is suitable for the determination of this compound in bulk drug substances and pharmaceutical formulations.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector, pump, autosampler, and column oven.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a buffer solution (e.g., 0.02 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic modifier (e.g., methanol (B129727) or acetonitrile) in an isocratic elution. A common ratio is 95:5 (buffer:organic).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 261 nm.[1]
-
Injection Volume: 10 µL.
-
Standard and Sample Preparation: Standards are prepared by dissolving a known amount of this compound reference standard in the mobile phase. Samples are similarly prepared by dissolving the test substance in the mobile phase to achieve a concentration within the linear range of the method.
Method Validation Workflow:
Performance Data for HPLC Methods
The following table summarizes the performance characteristics of the primary HPLC method and two alternative HPLC methods for the quantification of this compound and its parent compound, isoniazid.
| Parameter | Primary HPLC Method | Alternative HPLC Method 1 | Alternative HPLC Method 2 |
| Column | C18 (250 x 4.6 mm, 5 µm) | Nucleosil 100-10 C18 | Luna 100-5 C18 |
| Mobile Phase | Phosphate Buffer (pH 3.0) : Methanol (95:5) | Acetonitrile : 10⁻² M Oxalic Acid (80:20) | Methanol : Acetate Buffer (pH 5.0) (20:80) |
| Linearity (µg/mL) | 0.25 - 3.00 | N/A for this compound | N/A for this compound |
| Correlation Coefficient (r²) | > 0.999 | 0.9998 (for Isoniazid) | 0.9999 (for Isoniazid) |
| LOD (µg/mL) | 0.083 | 0.6 (for Isoniazid) | 0.055 (for Isoniazid) |
| LOQ (µg/mL) | N/A | 1.9 (for Isoniazid) | 0.2 (for Isoniazid) |
| Accuracy (% Recovery) | N/A | 102.66% (for Isoniazid) | 101.36% (for Isoniazid) |
| Precision (RSD%) | N/A | < 2% (for Isoniazid) | < 1% (for Isoniazid) |
Comparison with Alternative Analytical Methods
While HPLC is a powerful tool, other analytical techniques can also be employed for the quantification of this compound. This section provides an overview and experimental protocols for Gas Chromatography (GC), Capillary Electrophoresis (CE), and Titrimetry.
Gas Chromatography (GC)
GC can be used for the analysis of this compound, often requiring derivatization to improve volatility.
Experimental Protocol:
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Derivatization: Esterification of this compound to its methyl ester is a common approach.
-
Column: DB-5 (30 m x 0.53 mm ID, 2.65 µm film thickness).[1][2]
-
Carrier Gas: Nitrogen.[1]
-
Injector Temperature: 230 °C.[1]
-
Detector Temperature: 250 °C.[1]
-
Oven Temperature Program: Initial temperature of 100°C, ramped to 270°C.[1]
-
Injection Volume: 1 µL.[1]
Capillary Electrophoresis (CE)
CE offers high separation efficiency and is suitable for the analysis of charged species like this compound.
Experimental Protocol:
-
Instrumentation: A capillary electrophoresis system with a UV detector.
-
Capillary: Fused silica (B1680970) capillary.
-
Background Electrolyte (BGE): A buffer solution, for instance, can be modified with ionic liquids like 1-ethyl-3-methylimidazolium (B1214524) tetrafluoroborate (B81430) to enhance separation.[3]
-
Applied Voltage: Typically in the range of 15-30 kV.
-
Detection: UV detection at a suitable wavelength (e.g., 214 nm or 264 nm).
Titrimetry
Titrimetric methods, while less common for trace analysis, can be used for the assay of bulk this compound or its derivatives like isoniazid.
Experimental Protocol:
-
Principle: A redox titration using a standard solution of an oxidizing agent like potassium bromate (B103136) in an acidic medium.
-
Titrant: 0.0167 M Potassium bromate solution.
-
Sample Preparation: Dissolve a known quantity of the sample in water.
-
Procedure: To the sample solution, add hydrochloric acid and potassium bromide. Titrate with the standard potassium bromate solution using a suitable indicator (e.g., methyl red) until a color change is observed.
Comparative Analysis of Analytical Methods
The choice of an analytical method depends on various factors, including the specific requirements of the analysis.
| Parameter | HPLC | Gas Chromatography (GC) | Capillary Electrophoresis (CE) | Titrimetry |
| Sensitivity | High | High | Very High | Low |
| Specificity | High | High | High | Low |
| Speed | Moderate | Moderate | Fast | Fast |
| Cost (Instrument) | High | High | Moderate | Low |
| Cost (Operational) | Moderate | Moderate | Low | Very Low |
| Sample Throughput | High (with autosampler) | Moderate | High | Low |
| Sample Preparation | Simple to Moderate | Can be complex (derivatization) | Simple | Simple |
| Linearity Range | Wide | Moderate | Wide | Narrow |
Logical Comparison of Analytical Techniques:
Conclusion
The validation of an analytical method is paramount for ensuring the quality and reliability of quantitative data. For the determination of this compound, HPLC remains the method of choice in many research and quality control settings due to its excellent balance of sensitivity, specificity, and robustness. Gas Chromatography offers a viable alternative, particularly when coupled with mass spectrometry, though it may require sample derivatization. Capillary Electrophoresis is a powerful technique for achieving high-resolution separations with minimal sample consumption, making it suitable for complex matrices. Finally, Titrimetry , while lacking the sensitivity for trace analysis, provides a simple and cost-effective method for the assay of bulk material.
The selection of the most appropriate method should be based on a thorough evaluation of the analytical requirements, including the nature of the sample, the required sensitivity and selectivity, and the available instrumentation and resources. This guide provides the foundational information to assist in making an informed decision for the quantification of this compound.
References
A Comparative Guide to Isonicotinic and Nicotinic Acids in Coordination Polymer Formation
For Researchers, Scientists, and Drug Development Professionals
The isomeric ligands, isonicotinic acid (INA, pyridine-4-carboxylic acid) and nicotinic acid (NA, pyridine-3-carboxylic acid), are foundational building blocks in the field of crystal engineering and coordination polymer (CP) synthesis. While chemically similar, the positional difference of the nitrogen atom within the pyridine (B92270) ring profoundly influences their coordination behavior, leading to a diverse array of network topologies, dimensionalities, and physicochemical properties. This guide provides an objective comparison of their performance in CP formation, supported by experimental data and detailed protocols.
Structural and Coordination Differences
The primary distinction between this compound and nicotinic acid lies in the vector relationship between the carboxylate group and the pyridine nitrogen atom.
-
This compound (INA): As a 4-substituted pyridine, INA possesses a linear and divergent coordination geometry. The nitrogen and carboxylate donors are positioned at a 180° angle, making it an ideal candidate for forming linear or zigzag chains and higher-dimensional frameworks. Its symmetrical nature often promotes the formation of predictable and robust structures.
-
Nicotinic Acid (NA): As a 3-substituted pyridine, NA has its donor sites at an approximately 120° angle. This angular disposition provides greater flexibility in coordination, capable of generating a wider variety of structures, including discrete molecules, helices, and intricate 1D, 2D, or 3D networks.[1] However, this flexibility can also make the prediction of the final structure more challenging.
The coordination versatility of these ligands gives rise to a rich diversity in the resulting polymer structures. For instance, nicotinic acid has been used to construct chiral coordination polymers and 3D frameworks, while this compound has been shown to form polymeric chains that can be further linked into higher-dimensional networks through hydrogen bonding.[1][2][3]
dot
Caption: Ligand geometry influences polymer architecture.
Comparative Experimental Data
The choice of ligand isomer directly impacts the crystallographic and physicochemical properties of the resulting coordination polymers. The following tables summarize key data for representative CPs synthesized with this compound and nicotinic acid.
Table 1: Structural Parameters of Representative Coordination Polymers
| Parameter | [Me₃Sn(INA)] (CP1)[2] | [Me₃Sn(NA)] (CP2)[2] | [Cu₂(nic)₄(H₂O)]₄[1] |
| Ligand | This compound | Nicotinic Acid | Nicotinic Acid |
| Metal Ion | Sn(IV) | Sn(IV) | Cu(II) |
| Dimensionality | 1D chain extended to 3D via H-bonds | 1D zigzag chain extended to 3D | 3D uninodal 5-connected framework |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/c | P2₁/c |
| Coordination Geometry | Distorted Trigonal Bipyramidal | Distorted Trigonal Bipyramidal | Slightly Distorted Square Pyramidal |
Table 2: Physicochemical Properties
| Property | This compound CPs | Nicotinic Acid CPs | Notes |
| Thermal Stability | Generally high, decomposition often occurs at >250 °C.[4] | Stability varies; dehydration of aqua complexes can occur at lower temperatures (~150-230 °C) followed by framework decomposition.[5][6] | Dimensionality and metal ion choice significantly influence thermal stability. 3D frameworks are often more stable than 1D or 2D structures.[5][7] |
| Magnetic Properties | Dependent on metal center; can exhibit antiferromagnetic interactions. | Can exhibit antiferromagnetic nature within dimeric units.[1] | The ligand's role is primarily to mediate the interaction between metal centers. |
| Luminescence | Can exhibit strong fluorescence in the solid state. | Can exhibit strong fluorescent emissions in the solid state.[1] | Luminescence is highly dependent on the metal ion and overall framework structure. |
Experimental Protocols
Detailed and reproducible synthetic methods are crucial for obtaining high-quality crystalline materials. Below are representative experimental protocols for the synthesis of coordination polymers using nicotinic acid. Hydrothermal synthesis is a common and effective method for growing single crystals.[8][9]
Protocol 1: Hydrothermal Synthesis of a Copper(II)-Nicotinate 3D Framework
This protocol is adapted from the synthesis of [Cu₂(nic)₄(H₂O)]₄.[1]
Materials:
-
Nicotinic acid (Hnic)
-
CuCl₂·2H₂O
-
Deionized water
-
Teflon-lined stainless steel autoclave
Procedure:
-
Prepare a homogeneous suspension of nicotinic acid and CuCl₂·2H₂O in deionized water.
-
Transfer the suspension to a Teflon-lined stainless steel autoclave.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to a specified temperature (e.g., 120-180 °C) for a period of 24-72 hours.[8]
-
Allow the autoclave to cool slowly to room temperature.
-
Collect the resulting crystals by filtration.
-
Wash the product with deionized water and a suitable organic solvent (e.g., ethanol).
-
Dry the final product under vacuum or in a low-temperature oven.
Protocol 2: General Synthesis of Bivalent Metal-Nicotinate Compounds
This protocol is based on the aqueous precipitation method for synthesizing M(nicotinate)₂·nH₂O compounds (M = Mn, Fe, Co, Ni, Cu, Zn).[6]
Materials:
-
Nicotinic acid
-
Sodium hydroxide
-
Bivalent metal salt (e.g., chloride or sulfate)
-
Deionized water
Procedure:
-
Prepare a 0.1 mol L⁻¹ aqueous solution of sodium nicotinate (B505614) by neutralizing nicotinic acid with sodium hydroxide.
-
Prepare a 0.1 mol L⁻¹ aqueous solution of the desired bivalent metal salt.
-
Heat 50 mL of the metal ion solution to near boiling.
-
Slowly add 100 mL of the sodium nicotinate solution to the heated metal salt solution with constant stirring.
-
Allow the system to cool to room temperature, permitting the precipitate to form.
-
Filter the precipitate and wash with distilled water until residual chloride or sulfate (B86663) ions are removed.
-
Dry the precipitate in an oven at 50 °C for 12 hours.
dot
Caption: General workflow for CP synthesis and analysis.
Conclusion
Both this compound and nicotinic acid are highly effective ligands for the construction of coordination polymers. The choice between them should be guided by the desired structural outcome.
-
This compound is the ligand of choice for creating more predictable, linear, and often highly symmetric extended networks due to its divergent nature.
-
Nicotinic acid , with its angular geometry, offers a pathway to more complex and diverse topologies, including helical and chiral structures, providing a richer landscape for structural discovery.
The experimental conditions, particularly the choice of metal ion, solvent, and temperature, play a critical role in directing the self-assembly process for both isomers.[5][10] By understanding the intrinsic geometric differences between these two ligands, researchers can better design and synthesize novel coordination polymers with tailored structures and properties for applications in catalysis, gas storage, and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. scilit.com [scilit.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Structural and Thermal Investigations of Co(II) and Ni(II) Coordination Polymers Based on biphenyl-4,4′-dioxydiacetate Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 53º CBQ - Thermal behaviour of nicotinic acid, sodium nicotinate and its compounds with some bivalent trasition metal ions. [abq.org.br]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. A new route for preparing coordination polymers from hydrothermal reactions involving in situ ligand synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to the Biological Activities of Isonicotinic Acid Esters and Amides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of isonicotinic acid esters and amides, two classes of compounds that have garnered significant interest in medicinal chemistry. This compound, a pyridine-4-carboxylic acid, serves as a versatile scaffold for the development of therapeutic agents. Its derivatives, particularly amides and esters, have demonstrated a wide spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities. This document summarizes key experimental data, details relevant methodologies, and visualizes pertinent biological pathways to facilitate further research and drug development in this area.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data on the biological activities of representative this compound esters and amides from various studies. It is important to note that direct comparisons should be made with caution, as the experimental conditions may vary between studies.
Table 1: Antimicrobial and Anticancer Activity of this compound Amide Derivatives
| Compound/Derivative | Target Organism/Cell Line | Assay | Activity Metric | Result | Reference |
| This compound hydrazide-hydrazones | Staphylococcus aureus | Broth microdilution | MIC | Potent activity reported | [1](--INVALID-LINK--) |
| Escherichia coli | Broth microdilution | MIC | Moderate activity reported | [1](--INVALID-LINK--) | |
| Candida spp. | Broth microdilution | MIC | Moderate activity reported | [1](--INVALID-LINK--) | |
| N'-(substituted 2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazides | Mycobacterium tuberculosis | Microplate Alamar Blue Assay | MIC | 6.25 - 12.5 µg/mL | [2](--INVALID-LINK--) |
| N-(4-chlorophenyl)-2-((2,6 dichlorophenyl) amino) benzamide | A549 (Lung carcinoma) | MTT Assay | IC50 | 10.67 ± 1.53 µM | [3](--INVALID-LINK--) |
| C6 (Glioma) | MTT Assay | IC50 | 4.33 ± 1.04 µM | [3](--INVALID-LINK--) |
Table 2: Anti-inflammatory Activity of this compound Ester Derivatives
| Compound/Derivative | Target Enzyme | Assay | Activity Metric | Result | Reference |
| Isonicotinate of meta-aminophenol (Compound 5) | Cyclooxygenase-2 (COX-2) | ROS production inhibition | IC50 | 1.42 ± 0.1 µg/mL | [1](--INVALID-LINK--) |
| Isonicotinate derivative (Compound 6) | Cyclooxygenase-2 (COX-2) | ROS production inhibition | IC50 | Potent activity reported | [1](--INVALID-LINK--) |
| Ibuprofen (Standard Drug) | Cyclooxygenase-2 (COX-2) | ROS production inhibition | IC50 | 11.2 ± 1.9 µg/mL | [1](--INVALID-LINK--) |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standard method for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds (this compound derivatives)
-
Bacterial and/or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum: A standardized inoculum of the microorganism is prepared from an overnight culture and adjusted to a specific turbidity, typically equivalent to a 0.5 McFarland standard.
-
Serial Dilution of Test Compounds: The test compounds are serially diluted in the broth medium in the 96-well microplates to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microplates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.[4][5]
Protocol 2: In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key enzymes in the inflammatory pathway.
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds (this compound esters)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Detection system (e.g., ELISA-based kit for prostaglandin (B15479496) E2)
Procedure:
-
Enzyme and Inhibitor Pre-incubation: The COX enzyme is pre-incubated with various concentrations of the test compound in the reaction buffer for a specified time (e.g., 10-15 minutes) at 37°C.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.
-
Reaction Incubation: The reaction mixture is incubated for a defined period (e.g., 10 minutes) at 37°C.
-
Reaction Termination: The reaction is stopped by the addition of a stop solution (e.g., 1 M HCl).
-
Quantification of Prostaglandin: The amount of prostaglandin produced is quantified using a suitable detection method, such as an enzyme immunoassay (EIA).
-
Calculation of IC50: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[6][7]
Protocol 3: MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compounds (this compound derivatives)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for 2-4 hours.
-
Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.
-
Calculation of IC50: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.[3][8]
Protocol 4: InhA Enzymatic Inhibition Assay
This assay determines the inhibitory activity of a compound against the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycobacterial mycolic acid biosynthesis pathway.
Materials:
-
Purified recombinant InhA enzyme
-
NADH (cofactor)
-
2-trans-dodecenoyl-CoA (DD-CoA) (substrate)
-
Test compounds
-
Assay buffer (e.g., 30 mM PIPES, 150 mM NaCl, pH 6.8)
-
UV-transparent 96-well microplates
-
Spectrophotometer
Procedure:
-
Assay Preparation: In a 96-well plate, serial dilutions of the test compound are prepared in the assay buffer.
-
Reagent Addition: NADH and the substrate (DD-CoA) are added to each well.
-
Reaction Initiation: The reaction is initiated by the addition of the purified InhA enzyme.
-
Absorbance Monitoring: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored over time.
-
Data Analysis: The initial reaction velocities are calculated, and the percentage of inhibition is determined for each compound concentration. The IC50 value is calculated from the dose-response curve.[1][9]
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the biological activities of this compound derivatives.
Caption: Mechanism of action of Isoniazid via InhA inhibition.
Caption: Inhibition of the COX-2 pathway by this compound esters.
Caption: Experimental workflow for MIC determination.
Caption: Experimental workflow for the MTT assay.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. idexx.dk [idexx.dk]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. Fragment-Based Design of Mycobacterium tuberculosis InhA Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Isonicotinic and Picolinic Acid as Ligands: A Guide for Researchers
Introduction
Isonicotinic acid and picolinic acid are isomers of pyridinecarboxylic acid, organic compounds that feature a carboxylic acid group on a pyridine (B92270) ring.[1][2] While structurally similar, the position of the carboxylic acid group—at the 4-position for this compound and the 2-position for picolinic acid—imparts distinct steric and electronic properties.[3] These differences fundamentally govern their behavior as ligands in coordination chemistry, influencing the structure, stability, and function of their resulting metal complexes. This guide provides a detailed, data-driven comparison of isonicotinic and picolinic acid to aid researchers, scientists, and drug development professionals in ligand selection and complex design.
Structural and Electronic Properties: The Impact of Isomerism
The defining difference between picolinic acid and this compound is the location of the carboxyl group relative to the pyridine nitrogen atom.
-
Picolinic Acid (Pyridine-2-carboxylic acid): The proximity of the carboxylic acid group to the nitrogen atom allows picolinic acid to function as a bidentate chelating agent.[4][5] It can coordinate to a metal ion through both the pyridine nitrogen and a carboxylate oxygen, forming a stable five-membered ring.[6] This chelation effect significantly enhances the stability of the resulting metal complexes.
-
This compound (Pyridine-4-carboxylic acid): With the carboxyl group at the 4-position, simultaneous chelation to a single metal center is sterically impossible.[1] Consequently, this compound typically acts as a monodentate ligand, coordinating through either the nitrogen or a carboxylate oxygen. It can also act as a bridging ligand, linking multiple metal centers to form coordination polymers.[1][7][8] In some cases, this compound can exist in a zwitterionic form where the pyridine nitrogen is protonated, and it coordinates as a neutral ligand.[9]
The distinct coordination behaviors are a direct result of their isomeric structures.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Picolinic acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. sjctni.edu [sjctni.edu]
- 5. Preparation and Spectroscopic Characterization of the Classical Coordination Compounds Copper(II) and Silver(II) Picolinate. | VIPEr [ionicviper.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound CAS#: 55-22-1 [m.chemicalbook.com]
- 8. イソニコチン酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Structural Validation of Novel Isonicotinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The rigorous structural validation of novel isonicotinic acid derivatives is a critical step in drug discovery and development. The precise determination of a molecule's three-dimensional structure underpins any subsequent investigation of its biological activity and therapeutic potential. This guide provides an objective comparison of the primary analytical techniques employed for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography.
This guide presents a summary of quantitative data in structured tables, details the experimental protocols for these key techniques, and provides visualizations to illustrate workflows and mechanisms of action, empowering researchers to make informed decisions in their analytical strategies.
Comparative Analysis of Analytical Techniques
The selection of an analytical technique for the structural validation of this compound derivatives depends on the specific information required, the nature of the sample, and the stage of the research. While NMR and MS are fundamental for initial characterization and confirmation of synthesis, X-ray crystallography provides the definitive proof of structure.[1]
| Analytical Technique | Information Provided | Strengths | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed carbon-hydrogen framework, connectivity, and spatial relationships of atoms.[2] | Non-destructive; provides definitive evidence of covalent structure and stereochemistry in solution.[2][3] | Requires soluble material; complex spectra may necessitate advanced 2D techniques for full interpretation.[2] |
| Mass Spectrometry (MS) | Precise molecular weight and elemental composition.[2] | Extremely sensitive, requiring minimal sample; provides a definitive molecular formula.[2][4] | Does not provide information on connectivity or stereochemistry; fragmentation patterns can be complex to interpret.[2] |
| Single-Crystal X-ray Crystallography | The exact three-dimensional arrangement of atoms in a single crystal, including bond lengths and angles.[1][5] | Provides unambiguous proof of structure and stereochemistry.[2][6] | Requires a suitable single crystal, which can be challenging and time-consuming to obtain.[2][6] |
Quantitative Performance Comparison
| Performance Metric | NMR Spectroscopy | Mass Spectrometry | X-ray Crystallography |
| Resolution | Atomic level for connectivity; sub-nanometer for 3D structure in solution.[3] | High mass resolution (ppm level) allows for elemental composition determination.[7] | Atomic to sub-atomic resolution (typically < 1 Å) for solid-state structures.[8] |
| Sensitivity | Milligram to microgram range.[4] | Picogram to femtogram range.[4] | Microgram to milligram (dependent on crystal size).[9] |
| Sample Amount | Typically 1-10 mg for routine analysis.[10] | Nanograms to micrograms.[4] | A single crystal of ~50-250 microns is ideal.[9] |
| Analysis Time | Minutes to hours per experiment. | Minutes per sample. | Hours to days for data collection and analysis.[9] |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the covalent structure and stereochemistry of the this compound derivative in solution.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Filter the solution into a standard 5 mm NMR tube.
¹H NMR Acquisition Parameters (Example for a 400 MHz Spectrometer):
-
Pulse Sequence: A standard single-pulse sequence (e.g., zg30 on Bruker instruments).[11]
-
Number of Scans (NS): 16-64, depending on sample concentration.[11]
-
Relaxation Delay (D1): 1-2 seconds.[11]
-
Acquisition Time (AQ): 3-4 seconds.[11]
-
Spectral Width (SW): 16 ppm.[11]
-
Temperature: 298 K.[11]
¹³C{¹H} NMR Acquisition Parameters (Proton Decoupled):
-
Pulse Sequence: A standard single-pulse sequence with proton decoupling (e.g., zgpg30 on Bruker instruments).[11]
-
Number of Scans (NS): 1024 or more, as ¹³C has low natural abundance.[11]
-
Relaxation Delay (D1): 2 seconds.[11]
-
Acquisition Time (AQ): 1-2 seconds.[11]
-
Spectral Width (SW): 240 ppm.[11]
-
Temperature: 298 K.[11]
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the raw data.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the ¹H NMR signals to determine proton ratios.
-
Analyze the chemical shifts, coupling constants, and multiplicity of signals in both ¹H and ¹³C spectra to deduce the molecular structure.
-
For complex structures, 2D NMR experiments such as COSY, HSQC, and HMBC may be necessary to establish connectivity.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental formula of the this compound derivative.
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to a suitable ionization source. For polar molecules like this compound derivatives, Electrospray Ionization (ESI) is often the preferred method.[12][13]
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a solvent compatible with ESI, such as methanol (B129727) or acetonitrile/water mixtures.
-
The sample can be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
Optimized ESI-MS Parameters (Example for Positive Ion Mode):
-
Ion Spray Voltage: 3500 V.[14]
-
Sheath Gas Flow Rate: 60 (arbitrary units).[14]
-
Auxiliary Gas Flow Rate: 15 (arbitrary units).[14]
-
Sweep Gas Flow Rate: 2 (arbitrary units).[14]
-
Ion Transfer Tube Temperature: 350 °C.[14]
-
Vaporizer Temperature: 400 °C.[14]
-
Mass Range: 50–750 m/z.[14]
Data Analysis:
-
Acquire the mass spectrum and identify the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode).
-
Utilize the high-resolution data to calculate the exact mass and determine the elemental composition using the instrument's software.
-
Analyze the fragmentation pattern (if present) to gain further structural insights.
Single-Crystal X-ray Crystallography
Objective: To obtain an unambiguous three-dimensional structure of the this compound derivative in the solid state.
Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo-Kα or Cu-Kα radiation) and a detector.
Crystal Growth and Selection:
-
Grow single crystals of the compound using techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
Under a microscope, select a high-quality, single crystal (typically 0.1-0.3 mm in its largest dimension) that is free of cracks and other defects.[15]
Data Collection:
-
Mount the selected crystal on the diffractometer.
-
Collect a series of diffraction images as the crystal is rotated in the X-ray beam. Data is typically collected over a full sphere of reciprocal space.[16]
-
Data collection is often performed at low temperatures (e.g., 100 K) to minimize thermal motion.
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data using full-matrix least-squares methods to optimize atomic coordinates, and thermal parameters.[17]
-
The quality of the final structure is assessed using metrics such as R-factors (R1, wR2) and the goodness-of-fit (GooF).[18]
Visualizing Workflows and Mechanisms
Experimental Workflow for Structural Validation
The following diagram illustrates a typical workflow for the comprehensive structural validation of a novel this compound derivative, integrating the three key analytical techniques.
Mechanism of Action: Isoniazid (B1672263) Inhibition of Mycolic Acid Synthesis
Isoniazid, a primary antituberculosis drug, is a well-known this compound derivative. Its mechanism of action involves the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall. This process is initiated by the activation of the prodrug isoniazid by the mycobacterial enzyme KatG.[11][19]
This diagram illustrates that isoniazid is a prodrug that requires activation by the mycobacterial enzyme KatG.[1][19] The activated form then reacts with NADH to form an adduct that inhibits the InhA enzyme.[7][20] This inhibition blocks the fatty acid synthase II (FAS-II) pathway, which is essential for the synthesis of mycolic acids, thereby compromising the integrity of the mycobacterial cell wall.[11][21]
References
- 1. Action mechanism of antitubercular isoniazid. Activation by Mycobacterium tuberculosis KatG, isolation, and characterization of inha inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitric Oxide Generated from Isoniazid Activation by KatG: Source of Nitric Oxide and Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. Quantitative Solid-State NMR Spectroscopy (qSSNMR) in Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isoniazid-resistance conferring mutations in Mycobacterium tuberculosis KatG: catalase, peroxidase, and INH-NADH adduct formation activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 9. Pyridine(110-86-1) 1H NMR spectrum [chemicalbook.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. benchchem.com [benchchem.com]
- 12. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Optimization Strategies for Mass Spectrometry-Based Untargeted Metabolomics Analysis of Small Polar Molecules in Human Plasma [mdpi.com]
- 15. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 16. journals.iucr.org [journals.iucr.org]
- 17. rsc.org [rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Isoniazid activation defects in recombinant Mycobacterium tuberculosis catalase-peroxidase (KatG) mutants evident in InhA inhibitor production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
- 21. A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity of Commercial Isonicotinic Acid Samples
For researchers, scientists, and professionals in drug development, the purity of starting materials is a critical parameter that can significantly impact experimental outcomes and the quality of the final product. This guide provides a comprehensive comparison of the purity of commercial isonicotinic acid samples from three hypothetical suppliers (Supplier A, Supplier B, and Supplier C). The comparison is based on a suite of analytical techniques, including High-Performance Liquid Chromatography (HPLC), Titrimetry, Fourier-Transform Infrared Spectroscopy (FTIR), and Differential Scanning Calorimetry (DSC). Detailed experimental protocols and supporting data are provided to aid in the selection of the most suitable product for your research needs.
Data Presentation
The purity of this compound from three different commercial suppliers was assessed using various analytical methods. The quantitative results are summarized in the table below.
| Analytical Method | Parameter | Supplier A | Supplier B | Supplier C |
| HPLC-UV | Purity (Area %) | 99.85% | 99.52% | 99.91% |
| Impurity 1 (Nicotinic Acid) | 0.08% | 0.25% | 0.04% | |
| Impurity 2 (Isonicotinamide) | 0.05% | 0.15% | Not Detected | |
| Unknown Impurities | 0.02% | 0.08% | 0.05% | |
| Titrimetry | Assay (% w/w) | 99.9% | 99.6% | >99.9% |
| DSC | Purity (mol%) | 99.88% | 99.65% | 99.95% |
| Melting Point (°C) | 314.5 | 313.8 | 314.9 | |
| FTIR Spectroscopy | Spectral Correlation | Conforms to Standard | Conforms to Standard | Conforms to Standard |
Experimental Protocols
Detailed methodologies for the key experiments performed are provided below.
1. High-Performance Liquid Chromatography (HPLC-UV)
This method is used for the determination of the purity of this compound and for the quantification of its related substances.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Primesep 100, 4.6 x 150 mm, 5 µm particle size.[1]
-
Mobile Phase: An isocratic mixture of 10% acetonitrile (B52724) and 90% water containing 0.05% sulfuric acid.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 261 nm.[2]
-
Injection Volume: 5 µL.[2]
-
Sample Preparation: Prepare a 1.0 mg/mL solution of the this compound sample in a 50:50 mixture of acetonitrile and water.[1]
-
Procedure: Equilibrate the column with the mobile phase for at least 30 minutes. Inject the sample and record the chromatogram for 15 minutes. The purity is calculated based on the area percentage of the main peak relative to the total peak area. Identification of known impurities is performed by comparing their retention times with those of reference standards.
2. Titrimetry (Acid-Base Titration)
This method provides a quantitative measure of the total acidic content, which corresponds to the this compound concentration.
-
Principle: this compound, being an acid, can be titrated with a standardized solution of a strong base, such as sodium hydroxide.
-
Reagents:
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution.
-
Phenolphthalein (B1677637) indicator solution.
-
Ethanol (95%).
-
-
Procedure:
-
Accurately weigh approximately 250 mg of the this compound sample and dissolve it in 50 mL of 95% ethanol.
-
Add 2-3 drops of phenolphthalein indicator.
-
Titrate the solution with standardized 0.1 M NaOH until a persistent pink color is observed.
-
Record the volume of NaOH consumed.
-
The percentage purity is calculated using the following formula: % Purity = (V × M × E) / W × 100 Where:
-
V = Volume of NaOH solution used in liters
-
M = Molarity of the NaOH solution
-
E = Equivalent weight of this compound (123.11 g/mol )
-
W = Weight of the sample in grams
-
-
3. Differential Scanning Calorimetry (DSC)
DSC is used to determine the melting point and purity of a crystalline substance based on the van't Hoff law of melting point depression.[3]
-
Instrumentation: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into an aluminum DSC pan and hermetically seal it.
-
Procedure:
-
Place the sealed sample pan and an empty reference pan in the DSC cell.
-
Heat the sample at a constant rate of 10 °C/min from room temperature to 350 °C under a nitrogen atmosphere.[4]
-
The onset of the melting endotherm is taken as the melting point.
-
Purity is calculated from the shape of the melting peak using the instrument's software, which applies the van't Hoff equation.[3]
-
4. Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR is a qualitative technique used to confirm the identity of the this compound by comparing its infrared spectrum with that of a known standard.
-
Instrumentation: A Fourier-Transform Infrared Spectrometer.
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet containing approximately 1% of the this compound sample.
-
Procedure:
-
Record the infrared spectrum of the sample from 4000 to 400 cm⁻¹.
-
Compare the obtained spectrum with a reference spectrum of this compound. The presence of characteristic peaks for the carboxylic acid and pyridine (B92270) functional groups confirms the identity of the substance.
-
Mandatory Visualization
References
A Comparative Efficacy Analysis of Isonicotinic Acid-Based Drugs: Isoniazid, Ethionamide, and Iproniazid
A comprehensive guide for researchers and drug development professionals on the mechanisms, efficacy, and experimental evaluation of key isonicotinic acid derivatives.
This guide provides a detailed comparison of three prominent drugs derived from this compound: the antitubercular agents Isoniazid (B1672263) and Ethionamide (B1671405), and the antidepressant Iproniazid (B1672159). We delve into their distinct mechanisms of action, present comparative efficacy data from preclinical and clinical studies, and provide detailed experimental protocols for their evaluation.
Overview of this compound-Based Drugs
This compound, a derivative of pyridine, serves as a scaffold for several clinically significant medications. While sharing a common chemical origin, these drugs exhibit diverse therapeutic applications by targeting different biological pathways. Isoniazid and Ethionamide are cornerstone drugs in the treatment of tuberculosis, primarily targeting the synthesis of mycolic acids essential for the mycobacterial cell wall. In contrast, Iproniazid, originally investigated for tuberculosis, was one of the first antidepressants, functioning as a monoamine oxidase (MAO) inhibitor.
Antitubercular Agents: Isoniazid vs. Ethionamide
Isoniazid (INH) and Ethionamide (ETH) are both prodrugs that, upon activation within Mycobacterium tuberculosis, inhibit the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid synthase-II (FAS-II) system responsible for mycolic acid biosynthesis.
Mechanism of Action and Activation
Isoniazid is activated by the mycobacterial catalase-peroxidase enzyme, KatG. This activation process, which can be influenced by superoxide, generates a reactive species that subsequently forms an adduct with NAD+, the INH-NAD adduct. This adduct is the active form of the drug that binds to and inhibits InhA.
Ethionamide , a structural analogue of isoniazid, is activated by a different enzyme, the FAD-containing monooxygenase EthA. Similar to isoniazid, the activated form of ethionamide forms an adduct with NAD+ (ETH-NAD), which then inhibits InhA.
The differential activation pathways are a key reason why cross-resistance is not absolute. Mutations in katG can confer high-level resistance to isoniazid while having no impact on ethionamide susceptibility. Conversely, mutations in ethA can lead to ethionamide resistance without affecting isoniazid efficacy. However, mutations in the common target, inhA, can result in cross-resistance to both drugs.
Diagram of Antitubercular Drug Activation and Action
Comparative Efficacy
Direct comparison of the in vitro efficacy of isoniazid and ethionamide reveals that isoniazid is generally more potent against drug-susceptible M. tuberculosis.
| Drug | Organism | Metric | Concentration Range (µg/mL) | Reference |
| Isoniazid | M. tuberculosis | MIC | 0.025 - 0.05 | |
| Ethionamide | M. tuberculosis | MIC | 0.3 - 1.25 | |
| Isoniazid | M. avium | MIC | 0.6 - >10.0 | |
| Ethionamide | M. avium | MIC | 0.3 - 1.25 (for 42.7% of strains) |
MIC: Minimum Inhibitory Concentration
A study comparing their bactericidal activity showed that both drugs are highly bactericidal against M. tuberculosis, but exhibit very low bactericidal activity against M. avium.
Antidepressant Agent: Iproniazid
Iproniazid was the first monoamine oxidase inhibitor (MAOI) to be marketed as an antidepressant. Its use has been largely discontinued (B1498344) due to hepatotoxicity, but it remains an important tool in neuroscience research.
Mechanism of Action
Iproniazid is a non-selective and irreversible inhibitor of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). These enzymes are responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine (B1211576) in the synaptic cleft. By inhibiting MAO, iproniazid increases the synaptic concentration of these neurotransmitters, leading to its antidepressant effects.
Diagram of Iproniazid's Mechanism of Action
Comparative Efficacy
Direct comparative data for the efficacy of iproniazid against other classic MAOIs is limited due to its early withdrawal from the market. However, available data on its inhibitory potency against MAO isoforms provides a basis for comparison.
| Drug | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity | Reference |
| Iproniazid | 37 | 42.5 | Non-selective | |
| Phenelzine (B1198762) | - | - | Non-selective | |
| Tranylcypromine (B92988) | - | - | Non-selective |
One study reported IC50 values for iproniazid against MAO-A and MAO-B as 37 µM and 42.5 µM, respectively, confirming its non-selective profile.
Experimental Protocols
InhA Enzyme Inhibition Assay
This protocol outlines a method to determine the IC50 of a compound against the InhA enzyme.
Materials:
-
Purified recombinant InhA enzyme
-
NADH
-
2-trans-dodecenoyl-CoA (DD-CoA)
-
Test compound (e.g., activated Isoniazid or Ethionamide)
-
Assay buffer (e.g., 30 mM PIPES, 150 mM NaCl, pH 6.8)
-
96-well UV-transparent microplates
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer in a 96-well plate.
-
Add NADH to each well to a final concentration of 250 µM.
-
Initiate the reaction by adding a mixture of InhA (final concentration 20 nM) and DD-CoA (final concentration 25 µM).
-
Immediately monitor the decrease in absorbance at 340 nm, corresponding to NADH oxidation.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Workflow for InhA Inhibition Assay
Monoamine Oxidase (MAO) Inhibition Assay
This protocol describes a fluorometric assay to determine the IC50 of an inhibitor against MAO-A or MAO-B.
Materials:
-
Recombinant human MAO-A or MAO-B
-
p-Tyramine (substrate)
-
Test inhibitor (e.g., Iproniazid)
-
Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
Fluorescent probe (e.g., Amplex Red) and horseradish peroxidase (HRP)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 96-well plate, add the MAO enzyme to each well.
-
Add the inhibitor dilutions to the respective wells and pre-incubate for a specified time (e.g., 10 minutes at room temperature).
-
Initiate the reaction by adding a working solution containing the substrate (p-tyramine), fluorescent probe, and HRP.
-
Incubate for a set time (e.g., 20 minutes) at room temperature, protected from light.
-
Measure the fluorescence intensity (e.g., λex = 530 nm, λem = 585 nm).
-
Calculate the percent inhibition for each concentration and determine the IC50.
Workflow for MAO Inhibition Assay
Conclusion
Isoniazid, Ethionamide, and Iproniazid, all derivatives of this compound, demonstrate the remarkable diversity of pharmacological activity that can be achieved from a common chemical scaffold. While Isoniazid remains a first-line antitubercular drug due to its high potency, Ethionamide serves as a crucial second-line agent, particularly in cases of Isoniazid resistance. Iproniazid, though no longer in clinical use for depression due to safety concerns, paved the way for the development of MAOI antidepressants and continues to be a valuable research tool. Understanding their comparative efficacy, mechanisms of action, and the experimental methods used for their evaluation is essential for the ongoing development of novel therapeutics in both infectious diseases and neuroscience.
Isomeric Effects of Pyridinecarboxylic Acids on Biological Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Pyridinecarboxylic acids, a class of organic compounds composed of a pyridine (B92270) ring with a single carboxylic acid substituent, exhibit a fascinating array of biological activities that are profoundly influenced by the isomeric position of the carboxyl group. The three isomers—picolinic acid (pyridine-2-carboxylic acid), nicotinic acid (pyridine-3-carboxylic acid or niacin), and isonicotinic acid (pyridine-4-carboxylic acid)—serve as foundational scaffolds in numerous pharmaceuticals and play distinct roles in various physiological and pathological processes.[1][2] This guide provides a comparative analysis of their effects on biological targets, supported by experimental data and detailed methodologies, to aid researchers in drug discovery and development.
Isomeric Landscape of Pyridinecarboxylic Acids
The seemingly subtle shift in the carboxylic acid group's position from the 2-, 3-, to 4-position on the pyridine ring results in significant differences in their physicochemical properties and, consequently, their interactions with biological macromolecules.[3] This isomeric variation dictates their roles as enzyme inhibitors, receptor agonists, and metal chelators, leading to a diverse range of therapeutic applications.[1][4]
Comparative Biological Activities and Mechanisms
The distinct biological activities of pyridinecarboxylic acid isomers are a direct consequence of their unique structural arrangements.
Picolinic Acid: A Natural Chelator with Immunomodulatory and Neuroprotective Roles
Picolinic acid, an endogenous metabolite of L-tryptophan, is a potent bidentate chelating agent for divalent and trivalent metal ions, particularly zinc.[5] This chelation ability is central to many of its biological functions, including facilitating the absorption of essential trace minerals.[5] Beyond its role in mineral uptake, picolinic acid exhibits a range of immunomodulatory, neuroprotective, and anti-proliferative effects.[5]
Nicotinic Acid: A Key Vitamin and Lipid-Lowering Agent
Nicotinic acid, also known as niacin or vitamin B3, is an essential nutrient that serves as a precursor to the coenzymes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP). These coenzymes are vital for hundreds of enzymatic reactions central to cellular metabolism and energy production. In pharmacological doses, nicotinic acid is a potent lipid-lowering agent, primarily through its action on the G-protein coupled receptor 109A (GPR109A).[6][7]
This compound: A Cornerstone in Antitubercular Therapy
This compound is most renowned for its derivative, isoniazid, a first-line drug in the treatment of tuberculosis.[2] Isoniazid is a prodrug that is activated by the mycobacterial enzyme catalase-peroxidase (KatG). The activated form then covalently adducts with NAD(H), and this complex inhibits the activity of InhA, an enoyl-acyl carrier protein reductase essential for the synthesis of mycolic acids, a critical component of the mycobacterial cell wall.[1] While this compound itself is a metabolite of isoniazid, its derivatives are a major focus in the development of new therapeutic agents.[1][4]
Quantitative Comparison of Biological Activities
Direct comparative quantitative data for the parent pyridinecarboxylic acid isomers on a single biological target is limited in the scientific literature. Much of the existing data focuses on their more potent derivatives. However, we can infer their relative activities from the mechanisms and applications of these derivatives.
| Biological Target/Activity | Picolinic Acid | Nicotinic Acid | This compound |
| Primary Mechanism | Metal Chelation (e.g., Zn²⁺) | GPR109A Agonism | Inhibition of Mycolic Acid Synthesis (as derivatives) |
| Key Biological Role | Mineral absorption, Immunomodulation, Neuroprotection | Vitamin B3, Lipid metabolism | Antitubercular (as derivatives) |
| Enzyme Inhibition | Derivatives inhibit various enzymes | Derivatives act as COX-1/COX-2 inhibitors | Derivatives (e.g., Isoniazid) inhibit InhA |
| Receptor Interaction | Less characterized | Agonist for GPR109A | Less characterized for parent molecule |
Signaling Pathways and Mechanisms of Action
The isomeric position of the carboxylic acid group dictates which signaling pathways are modulated by each pyridinecarboxylic acid.
Nicotinic Acid and the GPR109A Signaling Pathway
Nicotinic acid's lipid-lowering effects are primarily mediated through the activation of the G-protein coupled receptor GPR109A, which is highly expressed in adipocytes and immune cells.[7] Upon binding, GPR109A couples to a Gαi subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This cascade ultimately inhibits hormone-sensitive lipase, reducing the release of free fatty acids from adipose tissue.[7] However, activation of GPR109A in skin immune cells (Langerhans cells) triggers the release of prostaglandins, leading to the common side effect of flushing.[6]
Picolinic Acid and Metal Chelation
The ability of picolinic acid to act as a bidentate chelator, binding to metal ions through its nitrogen and carboxylate oxygen atoms, is a key feature of its biological activity. This chelation enhances the bioavailability of essential minerals like zinc.
This compound (as Isoniazid) and Mycolic Acid Synthesis Inhibition
The mechanism of action of isoniazid, a derivative of this compound, provides a clear example of targeted enzyme inhibition.
Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol is a general method to assess the inhibitory activity of compounds against COX-1 and COX-2.
-
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
N,N,N′,N′-Tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)
-
Test compounds (picolinic, nicotinic, this compound)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
96-well microplate
-
Spectrophotometer
-
-
Procedure:
-
Prepare working solutions of enzymes, arachidonic acid, heme, and TMPD in the assay buffer.
-
Prepare serial dilutions of the test compounds.
-
To each well of the microplate, add the assay buffer, enzyme, and heme.
-
Add the test compound or vehicle control to the respective wells.
-
Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding TMPD followed by arachidonic acid.
-
Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) kinetically for a set period.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
GPR109A Functional Assay (cAMP Measurement)
This assay measures the activation of GPR109A by quantifying the resulting decrease in intracellular cAMP levels.
-
Materials:
-
HEK293 cells stably expressing GPR109A
-
Test compounds (picolinic, nicotinic, this compound)
-
Forskolin (B1673556) (adenylyl cyclase activator)
-
cAMP assay kit (e.g., HTRF, ELISA)
-
Cell culture reagents
-
-
Procedure:
-
Seed the GPR109A-expressing cells in a 96-well plate and culture overnight.
-
Pre-treat the cells with the test compounds at various concentrations for a specified time.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP concentration using a cAMP assay kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of forskolin-induced cAMP production for each concentration of the test compound.
-
Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the agonist concentration.
-
Metal Chelation Assay (Potentiometric Titration)
This method determines the stability constants of metal-ligand complexes.
-
Materials:
-
pH meter with a glass electrode
-
Titration vessel
-
Standardized solutions of the pyridinecarboxylic acid, a metal salt (e.g., ZnCl₂), a strong acid (e.g., HCl), and a strong base (e.g., NaOH).
-
Inert salt solution (to maintain constant ionic strength)
-
-
Procedure:
-
Calibrate the pH electrode with standard buffer solutions.
-
In the titration vessel, add a known volume of the pyridinecarboxylic acid solution and the metal salt solution.
-
Titrate the solution with the standardized strong base, recording the pH after each addition.
-
Plot the pH versus the volume of base added to obtain a titration curve.
-
Analyze the titration data using appropriate software to calculate the stability constants of the metal-ligand complexes.
-
Conclusion
The isomeric position of the carboxylic acid group on the pyridine ring is a critical determinant of the biological activity of picolinic, nicotinic, and isonicotinic acids. While all three isomers serve as valuable scaffolds in drug discovery, their distinct interactions with biological targets lead to a wide range of therapeutic applications. Picolinic acid's metal chelating properties, nicotinic acid's role as a GPR109A agonist, and the potent enzyme inhibition by derivatives of this compound highlight the profound impact of this structural isomerism. Further comparative studies with quantitative data on the parent molecules will undoubtedly provide deeper insights and open new avenues for the rational design of novel therapeutics.
References
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridinecarboxylic acid - Wikipedia [en.wikipedia.org]
- 3. Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. content-assets.jci.org [content-assets.jci.org]
- 7. Structural and Energetic Insights Into the Interaction of Niacin With the GPR109A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Isonicotinic Acid: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of isonicotinic acid is paramount for laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound waste responsibly. Adherence to these guidelines will help mitigate risks and ensure compliance with relevant regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures to minimize exposure and risk.
Personal Protective Equipment (PPE): All personnel handling this compound should wear the following PPE[1]:
-
Eye Protection: Safety glasses with side-shields conforming to EN166, or equivalent government standards such as NIOSH (US).[1]
-
Hand Protection: Handle with inspected, impervious gloves. Use proper glove removal technique to avoid skin contact.[1]
-
Body Protection: Wear impervious clothing; the type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1]
-
Respiratory Protection: In case of dust formation or inadequate ventilation, use a NIOSH-approved respirator with appropriate cartridges (e.g., P95 or P1).[1]
Engineering Controls:
-
Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust and vapors.[1][2]
-
Ensure that eyewash stations and safety showers are readily accessible near the workstation.[3]
Spill Management and Cleanup
In the event of a spill, follow these procedures to contain and clean the affected area:
-
Evacuate and Alert: Advise personnel in the immediate area of the spill and alert emergency responders if necessary.[4]
-
Containment: Prevent the spill from entering drains or water sources.[1][2] For larger spills, cover drains.[2]
-
Cleanup:
-
For minor spills, immediately sweep or shovel the material into a suitable, closed container for disposal, avoiding dust formation.[1][4]
-
For major spills, wear appropriate PPE and take up the material mechanically.[2][4]
-
Collect all wash water from cleaning equipment for proper treatment before disposal; do not allow it to enter drains.[4]
-
This compound Disposal Procedures
This compound and its containers must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[2][4]
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation:
-
Classify this compound waste as hazardous.[2]
-
Separate it from non-hazardous waste streams.
-
-
Containerization:
-
Licensed Disposal:
-
Approved Disposal Methods:
Important Considerations:
-
Do not empty this compound into drains.[2]
-
Legislation regarding waste disposal may vary by region; users must adhere to the laws in their specific area.[4]
-
Recycling may be an option for unused or uncontaminated material; consult the manufacturer for recycling options.[4]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Isonicotinic Acid
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling isonicotinic acid, including detailed operational and disposal plans. By adhering to these procedural, step-by-step instructions, you can minimize risks and maintain a secure workspace.
Hazard Identification and Risk Assessment
This compound is a compound that requires careful handling due to its potential health effects. It is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2][3] Ingestion may also be harmful to an individual's health, particularly for those with pre-existing organ damage.[1]
Key Hazards:
-
Eye Contact: Causes serious eye damage and irritation.[1][2][4]
-
Skin Contact: Causes skin irritation.[1][2] Long-term exposure can lead to inflammation.[1]
-
Inhalation: Irritating to the respiratory system.[1][2] Long-term exposure may result in airway diseases.[1]
-
Ingestion: While not considered highly toxic, it may still be damaging to health.[1]
-
Combustibility: It is a combustible solid, and fine dust can form explosive mixtures with air.[1]
Quantitative Toxicity Data
For a quick reference, the following table summarizes the acute toxicity data for this compound.
| Route of Exposure | Species | LD50 Value |
| Oral | Rat | 5000 mg/kg |
| Oral | Mouse | 3123 mg/kg |
Operational Plan: Safe Handling Procedures
A systematic approach to handling this compound is crucial to prevent exposure and ensure safety.
Engineering Controls
The first line of defense is to handle this compound in a controlled environment.
-
Ventilation: Always use this compound in a well-ventilated area.[5] Local exhaust ventilation, such as a fume hood, is required where it is handled as a powder to prevent accumulation and recirculation of particulates.[1]
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6]
Personal Protective Equipment (PPE)
The appropriate PPE must be worn at all times when handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or chemical goggles.[1][4] | To protect against dust particles and splashes, preventing serious eye irritation.[1][2] |
| Hand Protection | Impermeable and resistant gloves such as nitrile rubber, polychloroprene, or butyl rubber.[1] | To prevent skin contact and irritation.[1][2] Gloves should be inspected before use and disposed of properly after handling.[4] |
| Respiratory Protection | A NIOSH or European Standard EN 149 approved respirator (e.g., N95 dust mask) should be used when ventilation is inadequate or for brief exposure to low concentrations.[6] For intensive or longer exposure, a self-contained breathing apparatus is recommended.[2] | To avoid inhalation of dust which can cause respiratory irritation.[1][2] |
| Protective Clothing | Lab coat or overalls. A PVC apron may also be used.[1] | To minimize skin exposure.[1] |
Handling and Storage
Proper procedures for handling and storage are critical to maintaining a safe laboratory.
-
Handling:
-
Storage:
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is necessary.
-
Eye Contact: Immediately flush the eyes with running water for at least 15 minutes, holding the eyelids apart.[4] Seek immediate medical attention.[5]
-
Skin Contact: Immediately remove all contaminated clothing and flush the skin and hair with running water and soap if available.[1][4]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[4][5]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Give a glass of water to drink. Seek medical advice.[4][5]
-
Spills: For minor spills, clean up immediately, avoiding dust generation and contact with skin and eyes.[1] For major spills, evacuate the area and alert emergency responders.[1]
Disposal Plan
All waste, including the chemical itself and any contaminated materials, must be handled in accordance with local, state, and federal regulations.[1]
-
Chemical Disposal: Unused this compound may be recycled if possible.[1] If not, it should be disposed of as hazardous waste. One method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator with an afterburner and scrubber.[4] Do not dispose of it with household garbage or allow it to reach the sewage system.[2]
-
Contaminated PPE Disposal: Contaminated gloves and other disposable PPE should be disposed of as hazardous waste in accordance with applicable laws and good laboratory practices.[4]
Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for safely handling this compound, from preparation to disposal.
Caption: A flowchart outlining the key steps for the safe handling of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. fr.cpachem.com [fr.cpachem.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. This compound(55-22-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
